(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Description
Properties
IUPAC Name |
N-[4-[(1S)-1-aminoethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORYGMLNMVLIDS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Enantioselective Synthesis of N-acetyl-α-methyl-p-phenylenediamine
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile. N-acetyl-α-methyl-p-phenylenediamine, with its chiral center at the α-carbon, represents a valuable synthon for the development of novel therapeutics. Its structural motif is of significant interest to researchers in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of potential synthesis pathways for obtaining enantiomerically pure N-acetyl-α-methyl-p-phenylenediamine, focusing on scientifically robust and field-proven methodologies. We will explore strategies including the synthesis and resolution of key precursors, asymmetric synthesis approaches, and the final N-acetylation step, providing both theoretical grounding and practical insights for researchers in the field.
Strategic Approaches to the Synthesis of Chiral N-acetyl-α-methyl-p-phenylenediamine
The synthesis of chiral N-acetyl-α-methyl-p-phenylenediamine can be approached through several strategic pathways. A logical and efficient approach involves a multi-step synthesis commencing with a readily available starting material, introducing the chiral center, and concluding with the desired functionalization. This guide will focus on a plausible and versatile synthetic route, which can be broken down into three key stages:
-
Synthesis of a Prochiral Precursor : Preparation of a suitable precursor molecule that can be subsequently converted to the chiral amine. A common strategy is the synthesis of an aryl ketone, such as 4-aminoacetophenone.
-
Enantioselective Synthesis of the Chiral Amine : The crucial step of establishing the stereocenter to yield chiral α-methyl-p-phenylenediamine. This can be achieved through either chiral resolution of a racemic mixture or by asymmetric synthesis.
-
N-Acetylation : The final step of selectively acetylating the primary amine of the chiral α-methyl-p-phenylenediamine to afford the target molecule.
The following sections will delve into the technical details and experimental considerations for each of these stages.
Part 1: Synthesis of the Precursor - 4-Aminoacetophenone
While 4-aminoacetophenone is commercially available, understanding its synthesis from more fundamental starting materials can be valuable. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of acetanilide, followed by deprotection.
Experimental Protocol: Two-Step Synthesis of 4-Aminoacetophenone from Acetanilide
Step 1: Friedel-Crafts Acylation of Acetanilide
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Reagent Addition : Cool the suspension in an ice bath. Slowly add acetyl chloride to the stirred suspension.
-
Acetanilide Addition : Dissolve acetanilide in the same solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete reaction.
-
Work-up : Cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation : Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-acetamidoacetophenone.
Step 2: Hydrolysis of 4-Acetamidoacetophenone
-
Reaction Setup : To the crude 4-acetamidoacetophenone in a round-bottom flask, add a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction : Heat the mixture to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture and neutralize it with a base such as sodium hydroxide or ammonium hydroxide to precipitate the 4-aminoacetophenone.
-
Purification : Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-aminoacetophenone.
Part 2: Establishing Chirality - Synthesis of α-methyl-p-phenylenediamine
This is the most critical stage of the synthesis, where the stereocenter is introduced. We will explore two primary strategies: chiral resolution of the racemic amine and asymmetric synthesis.
Strategy A: Chiral Resolution of Racemic α-methyl-p-phenylenediamine
This classical method involves the preparation of a racemic mixture of the amine, followed by separation of the enantiomers using a chiral resolving agent.[3]
Step 1: Synthesis of Racemic α-methyl-p-phenylenediamine
A common route to the racemic amine is through the reduction of an oxime or a nitro group followed by reductive amination. A more direct approach is the reductive amination of 4-aminoacetophenone.
Experimental Protocol: Reductive Amination of 4-Aminoacetophenone
-
Reaction Setup : In a suitable reaction vessel, dissolve 4-aminoacetophenone in a solvent such as methanol or ethanol.
-
Ammonia Source : Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent : Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere can be employed.
-
Reaction : Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up : Quench the reaction carefully with water. Acidify the mixture with hydrochloric acid and wash with an organic solvent like diethyl ether to remove unreacted ketone. Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation : Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain racemic α-methyl-p-phenylenediamine.
Step 2: Chiral Resolution using a Chiral Acid
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid.[3] The differing solubilities of these salts allow for their separation by fractional crystallization.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Salt Formation : Dissolve the racemic α-methyl-p-phenylenediamine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization : Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer : Collect the crystals by filtration and wash them with a small amount of cold solvent. The less soluble diastereomeric salt will be enriched in one enantiomer.
-
Liberation of the Chiral Amine : Suspend the isolated diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the solution is strongly alkaline.
-
Extraction : Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Purification : Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield the enantiomerically enriched α-methyl-p-phenylenediamine. The enantiomeric excess (ee) can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
| Resolving Agent | Solvent | Expected Outcome |
| L-(+)-Tartaric Acid | Methanol/Ethanol | Fractional crystallization of diastereomeric salts. |
| (R)-(-)-Mandelic Acid | Ethanol | Fractional crystallization of diastereomeric salts. |
| (1S)-(+)-10-Camphorsulfonic acid | Acetone/Ethanol | Fractional crystallization of diastereomeric salts. |
Data Presentation: Comparison of Common Chiral Resolving Agents
Strategy B: Asymmetric Synthesis of Chiral α-methyl-p-phenylenediamine
Asymmetric synthesis offers a more elegant and potentially more efficient route to the chiral amine by directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution.[3] A powerful method for this transformation is the asymmetric hydrogenation of a prochiral imine.
Step 1: Formation of a Prochiral Imine
The imine can be formed from 4-aminoacetophenone or a protected derivative. For asymmetric hydrogenation, N-protected imines often provide better results.
Step 2: Asymmetric Hydrogenation
This reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively add hydrogen across the C=N double bond of the imine.
Experimental Protocol: Asymmetric Hydrogenation of an N-aryl Imine
-
Imine Formation : React 4-aminoacetophenone with a suitable amine, for example, benzylamine, in the presence of a dehydrating agent like titanium(IV) isopropoxide or molecular sieves to form the corresponding N-benzyl imine.
-
Catalyst Preparation : In a glovebox, prepare the active catalyst by reacting a metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) with a chiral phosphine ligand (e.g., (R)-BINAP, (S,S)-TsDPEN) in a degassed solvent.
-
Hydrogenation : Place the imine substrate in a high-pressure reactor with the catalyst solution. Purge the reactor with hydrogen gas and then pressurize to the desired pressure (typically 10-100 atm).
-
Reaction : Stir the reaction at a specific temperature until hydrogen uptake ceases.
-
Work-up : Carefully depressurize the reactor. Remove the catalyst by passing the solution through a short pad of silica gel.
-
Deprotection (if necessary) : If an N-benzyl group was used, it can be removed by hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂/C) to yield the chiral primary amine.
-
Purification and Analysis : Purify the product by column chromatography or distillation. Determine the enantiomeric excess by chiral HPLC.
| Catalyst System | Substrate | Enantiomeric Excess (ee) |
| [Rh(COD)₂]BF₄ / (R)-BINAP | N-aryl imine of 4-aminoacetophenone | High (often >90%) |
| [Ir(COD)Cl]₂ / (S,S)-f-BINAPHANE | N-aryl imine of 4-aminoacetophenone | High (often >95%) |
| RuCl₂[(R)-BINAP][(R)-DAIPEN] | 4-aminoacetophenone (direct reductive amination) | High (often >90%) |
Data Presentation: Representative Catalytic Systems for Asymmetric Imine Hydrogenation
Part 3: Final Step - N-Acetylation of Chiral α-methyl-p-phenylenediamine
The final step is the selective acetylation of the primary amino group of the chiral α-methyl-p-phenylenediamine. Care must be taken to avoid racemization during this step.[4]
Experimental Protocol: Selective N-Acetylation
-
Reaction Setup : Dissolve the enantiomerically enriched α-methyl-p-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.
-
Reagent Addition : Cool the solution in an ice bath. Slowly add one equivalent of acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up : Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Separate the organic layer and extract the aqueous layer with the same solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, chiral N-acetyl-α-methyl-p-phenylenediamine.
-
Stereochemical Analysis : It is crucial to confirm that no racemization has occurred during the acetylation. This can be verified by chiral HPLC analysis of the final product.
Visualization of Synthetic Pathways
Diagram 1: Overall Synthesis Strategy
Caption: A high-level overview of the multi-step synthesis pathway.
Diagram 2: Chiral Resolution Workflow
Sources
- 1. From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Introduction
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide is a chiral molecule featuring a phenethylamine backbone, a structural motif common to a wide array of neuroactive compounds, and an acetamide group, which is characteristic of several analgesic and anti-inflammatory agents. The specific stereochemistry at the alpha-carbon of the ethylamine side chain suggests a selective interaction with biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to meticulously investigate and define the mechanism of action of this compound. We will delve into its structural analysis, formulate a testable hypothesis regarding its biological activity, and outline a rigorous, multi-tiered experimental workflow to validate this hypothesis. The overarching goal is to construct a self-validating narrative of the compound's pharmacological profile, grounded in robust experimental evidence.
Part 1: Structural Analysis and Putative Biological Activity
The structure of this compound integrates two key pharmacophores:
-
The Phenethylamine Core: This framework is the foundation for many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast class of synthetic central nervous system (CNS) stimulants and psychedelics.[1][2] The presence of this core strongly suggests that the compound may interact with monoamine systems in the brain. Phenethylamine derivatives are known to modulate neurotransmission by acting on targets such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as trace amine-associated receptors (TAARs).[1][3]
-
The N-Acetamide Moiety: The acetamide group is famously present in paracetamol (acetaminophen), a widely used analgesic and antipyretic. Numerous N-phenyl-acetamide derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, often with the aim of reducing the hepatotoxicity associated with paracetamol.[4][5] This structural feature raises the possibility of the compound having analgesic or anti-inflammatory effects, potentially through mechanisms like cyclooxygenase (COX) inhibition.
Given this structural amalgamation, we can postulate a dual-action or a primary mechanism influenced by one of these pharmacophores. The chirality of the molecule is a critical feature, as stereoisomers often exhibit different pharmacological activities and potencies.
Part 2: Hypothesized Mechanism of Action
Based on the structural analysis, we propose the following primary and secondary hypotheses for the mechanism of action of this compound:
-
Primary Hypothesis: The compound primarily functions as a modulator of monoaminergic systems within the CNS. Specifically, due to its structural similarity to phenethylamine and its derivatives, it is hypothesized to be an inhibitor of dopamine and/or norepinephrine reuptake, or a releasing agent for these neurotransmitters. The (S)-enantiomer is expected to display higher potency and selectivity for its target(s) compared to the (R)-enantiomer.
-
Secondary Hypothesis: The compound may exhibit analgesic and anti-inflammatory properties conferred by the N-acetyl-phenylamine moiety. This could involve the inhibition of COX enzymes (COX-1 and COX-2) or modulation of other pain and inflammation pathways.
Part 3: Proposed Experimental Workflow for Elucidation of Mechanism of Action
To systematically investigate the hypothesized mechanism of action, a multi-stage experimental approach is recommended, progressing from in vitro characterization to in vivo validation.
Stage 1: In Vitro Profiling - Target Identification and Characterization
The initial phase focuses on identifying the specific molecular targets of this compound using a battery of in vitro assays.
1.1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compound for a panel of CNS receptors and transporters.
-
Protocol:
-
Prepare cell membrane homogenates expressing the target of interest (e.g., human dopamine, norepinephrine, and serotonin transporters; D1-D5 dopamine receptors; α1/α2 adrenergic receptors; 5-HT1/5-HT2 serotonin receptors).
-
Incubate the membrane preparations with a specific radioligand for the target in the presence of increasing concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 values obtained from concentration-response curves.
-
-
Rationale: This experiment will provide a broad overview of the compound's interaction with key CNS targets and help identify high-affinity binding sites.
1.2. Neurotransmitter Uptake Assays:
-
Objective: To functionally assess the compound's ability to inhibit monoamine transporters.
-
Protocol:
-
Use cultured cells stably expressing DAT, NET, or SERT, or synaptosomal preparations from rodent brain tissue.
-
Pre-incubate the cells or synaptosomes with varying concentrations of this compound.
-
Add a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Incubate for a short period to allow for neurotransmitter uptake.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 for the inhibition of uptake for each transporter.
-
-
Rationale: This functional assay directly tests the primary hypothesis that the compound inhibits monoamine reuptake.
1.3. Enzyme Inhibition Assays:
-
Objective: To evaluate the secondary hypothesis of analgesic and anti-inflammatory activity.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., colorimetric or fluorometric assays).
-
Incubate the respective enzyme with its substrate (arachidonic acid) in the presence of various concentrations of the test compound.
-
Measure the production of prostaglandin H2, which is subsequently converted to a detectable product.
-
Calculate the IC50 for the inhibition of each COX isoenzyme.
-
-
Rationale: This will determine if the compound has direct anti-inflammatory potential through COX inhibition.
Experimental Workflow for In Vitro Profiling
Caption: Workflow for the initial in vitro characterization of the compound.
Stage 2: Ex Vivo and In Vivo Validation
Based on promising in vitro results, the investigation should proceed to more physiologically relevant models.
2.1. Ex Vivo Brain Slice Electrophysiology:
-
Objective: To study the effects of the compound on synaptic transmission and neuronal excitability in relevant brain regions (e.g., striatum, prefrontal cortex).
-
Protocol:
-
Prepare acute brain slices from rodents.
-
Perform whole-cell patch-clamp recordings from neurons in the target region.
-
Bath-apply this compound at various concentrations.
-
Measure changes in spontaneous and evoked postsynaptic currents, as well as intrinsic membrane properties.
-
-
Rationale: This technique provides insights into the compound's effects on neural circuits.
2.2. In Vivo Microdialysis:
-
Objective: To measure the effect of the compound on extracellular neurotransmitter levels in the brains of freely moving animals.
-
Protocol:
-
Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens) of a rat or mouse.
-
After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Administer the test compound (systemically or locally) and continue collecting samples.
-
Analyze the dialysate for dopamine, norepinephrine, and serotonin levels using HPLC with electrochemical detection.
-
-
Rationale: This is a crucial experiment to confirm in vivo that the compound modulates monoamine levels as predicted by the in vitro data.
2.3. Behavioral Pharmacology:
-
Objective: To assess the in vivo functional consequences of the compound's mechanism of action.
-
Protocol: A battery of behavioral tests should be employed, including:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Hot Plate or Tail-Flick Test: To evaluate analgesic properties.
-
Carrageenan-Induced Paw Edema: To test for anti-inflammatory effects.
-
Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like activity.
-
-
Rationale: These tests will link the molecular mechanism to a potential therapeutic effect or side-effect profile.
Proposed In Vivo Validation Workflow
Caption: A streamlined workflow for in vivo validation studies.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Target | This compound | Reference Compound |
| DAT | GBR-12909 | |
| NET | Desipramine | |
| SERT | Fluoxetine | |
| D2 Receptor | Haloperidol | |
| ... | ... |
Table 2: In Vitro Functional Activity (IC50, nM)
| Assay | This compound | Reference Compound |
| Dopamine Uptake | Cocaine | |
| Norepinephrine Uptake | Atomoxetine | |
| COX-1 Inhibition | Aspirin | |
| COX-2 Inhibition | Celecoxib |
The collective data from these experiments will allow for the construction of a comprehensive pharmacological profile. For instance, high affinity for DAT in binding assays, potent inhibition of dopamine uptake, increased extracellular dopamine in microdialysis studies, and locomotor stimulation would strongly support the primary hypothesis.
Conclusion
This technical guide outlines a systematic and rigorous approach to elucidating the mechanism of action of this compound. By progressing from broad in vitro screening to specific in vivo functional assays, researchers can build a robust, evidence-based understanding of this novel compound's pharmacology. This foundational knowledge is indispensable for guiding further drug development efforts, including lead optimization, safety pharmacology, and the design of clinical trials.
References
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Lima, L. M., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry, 44(9), 3612-20. [Link][4][5]
-
Ashok, M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43. [Link]
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Gökçe, M., et al. (2016). Synthesis and analgesic activity of some acetamide derivatives. Marmara Pharmaceutical Journal, 20(3), 356-364. [Link][6]
-
Verma, V., et al. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(12), 6101-6106. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. [Link][9]
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Kim, K., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–467. [Link][3]
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- 2. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
A Technical Guide to the Anticipated Biological Activity of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical exploration of the potential biological activities of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide and its derivatives. In the absence of extensive direct research on this specific chiral compound, this guide synthesizes information from structurally related molecules to forecast its pharmacological profile, guide experimental design, and highlight its therapeutic potential.
Introduction: The Significance of the this compound Scaffold
The this compound molecule is a chiral derivative of N-phenylacetamide, a versatile scaffold known to exhibit a wide range of biological activities. The core structure, characterized by an acetamide group linked to a phenyl ring bearing a chiral 1-aminoethyl substituent, presents several points for chemical modification, making it an attractive candidate for drug discovery programs. The specific "(S)" stereochemistry is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
The structural components of this compound suggest potential interactions with various biological targets. The N-phenylacetamide core is present in numerous approved drugs with diverse therapeutic applications, while the chiral aminoethyl side chain is a common feature in compounds targeting neurotransmitter systems. This guide will delve into the plausible biological activities of this compound and its derivatives, drawing logical inferences from the established pharmacology of analogous structures.
Synthetic Strategies and Derivatization Potential
The synthesis of N-phenylacetamide derivatives is well-documented in the chemical literature. A common and effective method involves the acylation of an appropriately substituted aniline with an acetylating agent. For the parent compound, this compound, a plausible synthetic route would start from a chiral precursor to introduce the (S)-1-aminoethyl group.
A general synthetic workflow is depicted below:
Caption: Hypothetical binding mode of an this compound derivative within the active site of acetylcholinesterase.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Acetylcholinesterase (AChE) solution from electric eel.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate buffer (pH 8.0).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
-
Antibacterial Activity
Several studies have reported the antibacterial activity of N-phenylacetamide derivatives. [1][2]The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. The introduction of a thiazole moiety to the N-phenylacetamide scaffold has been shown to yield compounds with significant activity against various bacterial strains. [1][2] Table 1: Antibacterial Activity of N-phenylacetamide Derivatives Containing a 4-Arylthiazole Moiety [1][2]
| Compound ID | R Group on Arylthiazole | Target Bacterium | EC50 (µM) |
|---|---|---|---|
| A1 | 4-Fluorophenyl | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 |
| A4 | 4-Chlorophenyl | Xanthomonas axonopodis pv. citri (Xac) | 281.2 |
| A6 | 4-Bromophenyl | Xanthomonas oryzae pv. oryzae (Xoo) | 144.7 |
| Bismerthiazol (Control) | - | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 |
| Thiodiazole copper (Control) | - | Xanthomonas oryzae pv. oryzae (Xoo) | 545.2 |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compounds and standard antibiotics (dissolved in DMSO).
-
96-well microtiter plates.
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in the microtiter plates.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Analgesic and Anti-inflammatory Activity
The N-phenylacetamide structure is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. It is plausible that derivatives of this compound could exhibit similar properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating other inflammatory pathways.
Experimental Protocol: In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Animal Model:
-
Male Swiss albino mice.
-
-
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to different groups of mice.
-
After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.
-
Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions and stretching of hind limbs).
-
-
Data Analysis:
-
Calculate the percentage of protection against writhing for each group compared to the vehicle control group.
-
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
While specific SAR data for this compound is unavailable, we can extrapolate potential trends from related N-phenylacetamide derivatives.
-
For Acetylcholinesterase Inhibition: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-donating or electron-withdrawing groups can influence the electronic environment and binding affinity. The stereochemistry of the aminoethyl group is expected to be a critical determinant of potency and selectivity.
-
For Antibacterial Activity: The presence of heterocyclic moieties, such as thiazole, appears to be beneficial. The type and position of substituents on these heterocyclic rings can fine-tune the antibacterial spectrum and potency.
-
For Analgesic and Anti-inflammatory Activity: Lipophilicity and the ability to fit into the active site of COX enzymes are crucial. Modifications that alter the overall shape and electronic distribution of the molecule will likely affect these properties.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Based on the established biological activities of structurally related compounds, its derivatives hold potential as acetylcholinesterase inhibitors for neurodegenerative diseases, as novel antibacterial agents, and as analgesic and anti-inflammatory drugs.
Future research should focus on:
-
Chiral Synthesis and Resolution: Development of efficient methods to synthesize and isolate the pure (S) and (R) enantiomers to enable a thorough investigation of their stereospecific activities.
-
In Vitro Screening: Comprehensive screening of a library of derivatives against a panel of biological targets, including acetylcholinesterase, various bacterial strains, and COX enzymes.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activities.
-
In Vivo Efficacy and Safety Profiling: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and toxicological profiles.
This technical guide serves as a foundational document to stimulate and guide further research into the fascinating and potentially fruitful area of this compound chemistry and pharmacology.
References
-
Guan, A., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1864. [Link] [1][2]2. Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Introduction
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide is a chiral amine derivative with potential applications in pharmaceutical and materials science. The presence of a stereocenter and various functional groups necessitates a multi-faceted approach to its structural elucidation. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational dataset for its identification and characterization. The methodologies and interpretations presented herein are based on established protocols and spectral data from analogous compounds, ensuring a high degree of scientific validity.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | d | 2H | Ar-H (ortho to acetamido) |
| ~7.30 | d | 2H | Ar-H (ortho to aminoethyl) |
| ~4.15 | q | 1H | CH-NH₂ |
| ~2.15 | s | 3H | COCH₃ |
| ~1.60 | br s | 2H | NH₂ |
| ~1.40 | d | 3H | CH-CH₃ |
| ~7.80 | br s | 1H | NH-CO |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168.5 | C=O |
| ~142.0 | Ar-C (ipso to aminoethyl) |
| ~133.0 | Ar-C (ipso to acetamido) |
| ~129.0 | Ar-CH (ortho to aminoethyl) |
| ~120.0 | Ar-CH (ortho to acetamido) |
| ~51.0 | CH-NH₂ |
| ~24.5 | COCH₃ |
| ~23.0 | CH-CH₃ |
Table 3: Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | N-H stretch (amine and amide) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2900 | Medium | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1600, ~1510 | Medium-Strong | Aromatic C=C stretch |
| ~1560 | Medium | N-H bend (amide II) |
| ~830 | Strong | para-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 178 | High | [M]⁺ (Molecular Ion) |
| 163 | High | [M - CH₃]⁺ |
| 136 | Medium | [M - CH₂=NH]⁺ |
| 121 | Medium | [M - NH₂-CH-CH₃]⁺ |
| 44 | High | [CH₃-CH=NH₂]⁺ |
| 43 | High | [CH₃-CO]⁺ |
Detailed Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each proton environment. The aromatic region will display a characteristic AA'BB' system for the para-disubstituted benzene ring. The protons ortho to the electron-donating aminoethyl group are expected to be upfield relative to those ortho to the electron-withdrawing acetamido group. The methine proton of the chiral center will appear as a quartet due to coupling with the adjacent methyl protons. The methyl group of the ethylamine moiety will be a doublet, coupled to the methine proton. The acetamido methyl group will be a sharp singlet. The amine (NH₂) and amide (NH) protons are expected to be broad singlets and their chemical shifts can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of distinct carbon environments. The carbonyl carbon of the amide will be the most downfield signal. The four aromatic carbons will have distinct chemical shifts due to the different electronic effects of the substituents. The two ipso-carbons (attached to the substituents) will be deshielded, while the two protonated aromatic carbons will appear in the typical aromatic region. The benzylic carbon of the chiral center and the two methyl carbons will be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
The IR spectrum of this compound will be dominated by the characteristic absorptions of the amine and amide functional groups. A broad band in the region of 3350-3200 cm⁻¹ is expected, corresponding to the overlapping N-H stretching vibrations of the primary amine and the secondary amide. The C=O stretch of the amide (Amide I band) will be a strong, sharp absorption around 1660 cm⁻¹. The N-H bend of the amide (Amide II band) is predicted to appear around 1560 cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1510 cm⁻¹. A strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 178, corresponding to the molecular weight of the compound. A prominent fragment at m/z 163 would result from the loss of a methyl radical from the ethylamine side chain. Another significant fragmentation pathway is the benzylic cleavage, leading to the formation of a stable ion at m/z 44 ([CH₃-CH=NH₂]⁺). The loss of the entire aminoethyl group would result in a fragment at m/z 121. The presence of an acetyl group would be confirmed by a peak at m/z 43.
Experimental Protocols
The following protocols describe the synthesis of the target compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A plausible synthetic route involves the acetylation of (S)-4-(1-aminoethyl)aniline.
-
Materials:
-
(S)-4-(1-aminoethyl)aniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve (S)-4-(1-aminoethyl)aniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, IR, and MS.
-
Caption: Synthetic and purification workflow for this compound.
Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Solubility and stability of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
An In-depth Technical Guide to the Solubility and Stability of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of the chiral intermediate, this compound. As a molecule possessing both a primary amine and an acetamide functional group, its physicochemical properties are critical determinants of its viability in further drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This document outlines the strategic rationale and detailed experimental protocols for kinetic and thermodynamic solubility profiling, as well as a robust stability assessment program based on forced degradation studies as mandated by International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, chemists, and drug development professionals with the necessary methodologies to generate a definitive physicochemical profile, enabling informed decision-making in the pharmaceutical development pipeline.
Introduction: The Imperative of Early-Stage Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with a significant percentage of failures attributed to poor physicochemical properties.[1] Among the most critical of these are aqueous solubility and chemical stability.[1] Poor solubility can lead to insufficient drug absorption and erratic bioavailability, while instability compromises drug safety, efficacy, and shelf-life.[1][2]
This compound is a chiral molecule featuring key functional groups: a basic primary amine and a neutral acetamide. This structure suggests a pH-dependent solubility profile and potential susceptibility to specific degradation pathways, such as hydrolysis and oxidation.[3][4] Early and thorough characterization of these properties is not merely a data-gathering exercise; it is a foundational component of risk mitigation in drug development.
This guide provides the strategic and technical "how-to" for this characterization. It moves beyond simple data reporting to explain the causality behind experimental choices, ensuring that the generated data is not only accurate but also contextually relevant for guiding subsequent development activities, from process chemistry to pre-formulation.
Compound Profile
While extensive public data on this compound is limited, its fundamental structure provides the basis for a targeted investigation.
| Property | Value | Source |
| IUPAC Name | (S)-N-(4-(1-Aminoethyl)phenyl)acetamide | - |
| CAS Number | 177947-90-9 | [5] |
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Molecular Weight | 178.23 g/mol | - |
| Structure | - |
The presence of the chiral center, the basic amine (pKa predicted to be ~9-10), and the amide bond are the primary determinants of its physicochemical behavior.
Part I: Comprehensive Solubility Profiling
Solubility dictates the concentration of a drug in solution and is a primary driver of its absorption and bioavailability.[2] A multi-faceted approach, distinguishing between kinetic and thermodynamic solubility, is essential for a complete understanding.[6]
The Rationale: Kinetic vs. Thermodynamic Solubility
In early drug discovery, kinetic solubility is often measured first. This high-throughput assessment determines the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate.[6][7] It provides a quick rank-ordering of compounds but can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[7][8]
Thermodynamic solubility , conversely, is the "gold standard" for pre-formulation and lead optimization.[9][10] It measures the equilibrium concentration of a compound after prolonged incubation of the solid material in a buffer, reflecting the true saturation point of the most stable crystalline form.[11][12] This value is critical for developing formulations and predicting in-vivo performance.[10]
Experimental Protocol: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early-stage assessment.[13] Laser nephelometry measures the light scattered by insoluble particles that form when the compound precipitates from solution.[14]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Rapidly add a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (<5%) to minimize co-solvent effects.[11]
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[15]
-
Measurement: Measure the turbidity (light scattering) in each well using a plate-based nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the definitive approach for determining equilibrium solubility.[9]
-
Sample Preparation: Add an excess amount of the solid, crystalline this compound to a series of vials containing buffers of varying pH values (e.g., pH 2, 4, 6, 7.4, 9). The pH range is chosen to understand the solubility of both the ionized (at low pH) and neutral forms of the molecule.[2][3]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated supernatant. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended to remove all particulates.[11]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.
-
Analysis: Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Solid-State Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to confirm if any phase transformation (e.g., from an anhydrate to a hydrate) has occurred during the experiment.[8]
| pH | Thermodynamic Solubility (µg/mL) at 25°C | Solid Form Post-Equilibration |
| 2.0 | [Experimental Data] | [e.g., Crystalline Form I] |
| 4.0 | [Experimental Data] | [e.g., Crystalline Form I] |
| 6.8 | [Experimental Data] | [e.g., Crystalline Form I] |
| 7.4 | [Experimental Data] | [e.g., Crystalline Form I] |
| 9.0 | [Experimental Data] | [e.g., Crystalline Form I] |
Part II: Stability Assessment and Degradation Pathway Analysis
A stability assessment program is essential for identifying potential liabilities that could affect the drug's quality, safety, and efficacy over time. The foundation of this program is a forced degradation study, which is mandated by regulatory bodies like the FDA and is described in ICH guideline Q1A(R2).[17][18][19]
The Rationale: Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[20][21] The primary goals are:
-
To identify likely degradation products. [17]
-
To elucidate potential degradation pathways (e.g., hydrolysis, oxidation). [18][20]
-
To establish the intrinsic stability of the molecule. [18]
-
To develop and validate a stability-indicating analytical method (SIAM) that can separate and quantify the active ingredient from all its degradation products.[17][21]
A target degradation of 5-20% is generally considered optimal, as it is sufficient to generate and detect degradants without causing such extensive decomposition that the primary pathways are obscured.[17][21]
Experimental Protocol: Forced Degradation Studies
A single batch of this compound is used for these studies.[19] A control sample (unstressed) is analyzed alongside all stressed samples.
-
Acidic Hydrolysis:
-
Condition: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.[17]
-
Rationale: To assess the stability of the amide bond, which is susceptible to acid-catalyzed hydrolysis.[4]
-
Procedure: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Condition: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[18]
-
Rationale: The primary amine and the benzylic position are potentially susceptible to oxidation.
-
Procedure: Monitor the reaction over time (e.g., up to 24-48 hours), taking aliquots for analysis.
-
-
Thermal Degradation:
-
Condition: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 1-2 weeks).[19]
-
Rationale: To evaluate the intrinsic thermal stability of the molecule in the solid state.
-
Procedure: At the end of the exposure period, dissolve a known amount of the solid, and analyze.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[18][19]
-
Rationale: To assess light-induced degradation. A dark control should be run in parallel.
-
Procedure: Analyze the samples after exposure.
-
Development of a Stability-Indicating Analytical Method (SIAM)
The development of a robust SIAM, typically using HPLC, is a core outcome of the forced degradation study.[22][23] The method must be able to resolve the parent peak from all process impurities and degradation products.[24]
Typical HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from low to high percentage of Mobile Phase B is typically required to elute both the polar parent compound and potentially less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and impurities have significant absorbance (e.g., 254 nm). A Diode Array Detector (DAD) is highly recommended to assess peak purity.
-
Mass Spectrometry (MS) Coupling: LC-MS can be used to obtain mass information on the degradation products, which is invaluable for structural elucidation.
| Stress Condition | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) | Observations |
| Control (Unstressed) | [e.g., 99.8%] | [e.g., 0.2%] | - | - |
| 0.1 M HCl, 80°C, 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [e.g., Amide hydrolysis observed] |
| 0.1 M NaOH, 80°C, 8h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [e.g., Rapid degradation] |
| 3% H₂O₂, RT, 24h | [Experimental Data] | [Experimental Data] | [Experimental Data] | [e.g., Formation of N-oxide] |
| Dry Heat, 80°C, 1 week | [Experimental Data] | [Experimental Data] | [Experimental Data] | [e.g., Solid-state stable] |
| Light (ICH Q1B) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [e.g., No significant degradation] |
Conclusion
The systematic investigation of solubility and stability, as outlined in this guide, is a non-negotiable step in the early-stage development of this compound. By employing both kinetic and thermodynamic solubility assays, researchers can gain a clear picture of the compound's dissolution behavior, which is essential for guiding formulation strategies. The execution of a comprehensive forced degradation study provides critical insights into the molecule's intrinsic stability and potential degradation pathways. The ultimate output of these studies—a well-characterized pH-solubility profile and a validated stability-indicating analytical method—forms a crucial part of the data package required for advancing a compound through the rigorous preclinical and clinical development phases. This proactive approach to physicochemical profiling enables early identification of potential roadblocks, saving valuable time and resources and ultimately increasing the probability of successful drug development.
References
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ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456. [Link]
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StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH. [Link]
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Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-535. [Link]
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Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]
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ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
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ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Kamberi, M., & Tsutsumi, Y. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Li, M. (2021). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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IJCRT. (2023). Stability Indicating Assay Method. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Slideshare. (n.d.). Stability indicating assay. [Link]
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Enantioselective Synthesis of N-[4-(1-Amino-ethyl)-phenyl]-acetamide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of N-[4-(1-Amino-ethyl)-phenyl]-acetamide, a chiral building block of significant interest in pharmaceutical development. Recognizing the critical importance of stereochemistry in drug efficacy and safety, this document delves into three core strategies: asymmetric hydrogenation of a prochiral ketone precursor, biocatalytic asymmetric amination using transaminases, and enzymatic kinetic resolution of the racemic amine. The guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Chiral N-[4-(1-Amino-ethyl)-phenyl]-acetamide
N-[4-(1-Amino-ethyl)-phenyl]-acetamide is a valuable chiral primary amine. The stereocenter at the ethylamine moiety dictates the molecule's interaction with biological targets, making enantiomeric purity a paramount concern in its application as a pharmaceutical intermediate. The synthesis of single-enantiomer drugs is a well-established priority in the pharmaceutical industry to maximize therapeutic efficacy while minimizing potential side effects associated with the undesired enantiomer.
The primary challenge in producing enantiomerically pure N-[4-(1-Amino-ethyl)-phenyl]-acetamide lies in the efficient and scalable introduction of the chiral center. This guide will explore and compare three state-of-the-art approaches to address this challenge, providing a robust framework for selecting and implementing the most suitable synthetic strategy.
Strategic Approaches to Enantioselectivity
The enantioselective synthesis of the target molecule can be broadly categorized into three main pathways, each with its own set of advantages and considerations. The choice of method often depends on factors such as desired scale, cost of goods, and available equipment.
Figure 1: Overview of synthetic strategies for enantiopure N-[4-(1-Amino-ethyl)-phenyl]-acetamide.
Asymmetric Hydrogenation of N-(4-acetylphenyl)acetamide
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones.[1] The resulting chiral alcohol can then be readily converted to the desired chiral amine. The success of this approach hinges on the selection of an appropriate chiral catalyst, typically a ruthenium complex with a chiral diphosphine and a chiral diamine ligand.[1]
Mechanistic Rationale
The catalytic cycle, pioneered by Noyori and others, involves the formation of a ruthenium hydride species which coordinates to the ketone.[2][3] The transfer of hydride to the carbonyl carbon occurs through a six-membered transition state, with the chiral ligands on the ruthenium center directing the facial selectivity of the hydride attack, thus establishing the stereochemistry of the resulting alcohol.[2]
Figure 2: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation of a ketone.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure based on established principles for the asymmetric hydrogenation of aromatic ketones.[3][4]
Step 1: Catalyst Preparation
-
In a glovebox, to a Schlenk flask is added [RuCl₂(p-cymene)]₂ and the chiral diphosphine ligand (e.g., (S)-BINAP) in a 1:1.1 molar ratio.
-
Anhydrous, degassed DMF is added, and the mixture is stirred at 80 °C for 10 minutes.
-
The chiral diamine ligand (e.g., (S,S)-DPEN) is added, and the mixture is stirred for a further 10 minutes to form the precatalyst solution.
Step 2: Asymmetric Hydrogenation
-
In a separate autoclave, N-(4-acetylphenyl)acetamide is dissolved in anhydrous, degassed methanol.
-
The precatalyst solution is transferred to the autoclave via cannula.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 10-50 atm).
-
The reaction is stirred at a controlled temperature (e.g., 30-50 °C) and monitored by HPLC for conversion and enantiomeric excess (ee).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
Step 3: Conversion to Amine
-
The resulting chiral alcohol is converted to the corresponding amine via standard procedures, such as mesylation followed by substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection if necessary.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst | Ru(II) with chiral diphosphine and diamine ligands | Provides high enantioselectivity and catalytic activity. |
| Substrate/Catalyst Ratio | 1000:1 to 10,000:1 | High turnover numbers are achievable with efficient catalysts. |
| Solvent | Methanol, Ethanol | Protic solvents are often preferred for this reaction. |
| Hydrogen Pressure | 10 - 50 atm | Higher pressure can increase reaction rate. |
| Temperature | 30 - 60 °C | Balances reaction rate and catalyst stability/selectivity. |
| Base (optional) | K₂CO₃, t-BuOK | Can facilitate the formation of the active catalyst. |
Biocatalytic Asymmetric Amination with ω-Transaminases
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, generating a chiral amine and a ketone byproduct.[5][6] This methodology offers a direct and highly enantioselective route to the target molecule from N-(4-acetylphenyl)acetamide.
Mechanistic Rationale
The reaction proceeds via a "ping-pong bi-bi" mechanism.[5] In the first half-reaction, the PLP cofactor accepts the amino group from the amine donor to form a pyridoxamine-5'-phosphate (PMP) intermediate. In the second half-reaction, the ketone substrate binds to the active site, and the amino group is transferred from the PMP to the ketone, yielding the chiral amine product and regenerating the PLP cofactor. The inherent chirality of the enzyme's active site dictates the stereochemistry of the newly formed amine.
Figure 3: Ping-pong mechanism of ω-transaminase-catalyzed asymmetric amination.
Experimental Protocol: Asymmetric Amination
This protocol is a representative procedure for a transaminase-catalyzed synthesis.[7][8]
Step 1: Reaction Setup
-
To a temperature-controlled reaction vessel is added a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
N-(4-acetylphenyl)acetamide is added, potentially with a co-solvent like DMSO to aid solubility.
-
The amine donor (e.g., isopropylamine) is added in excess.
-
The ω-transaminase enzyme (either as a lyophilisate or an immobilized preparation) and pyridoxal-5'-phosphate (PLP) cofactor are added.
Step 2: Reaction and Monitoring
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
The reaction progress is monitored by HPLC for the formation of the chiral amine product and consumption of the ketone substrate. The enantiomeric excess of the product is also determined.
-
To drive the equilibrium towards product formation, the ketone byproduct (e.g., acetone) can be removed by evaporation under reduced pressure or by using a biphasic system.[9]
Step 3: Work-up and Isolation
-
Once the reaction reaches completion, the enzyme is removed by filtration (if immobilized) or denatured and removed by centrifugation.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude chiral amine product.
-
Purification can be achieved by crystallization or chromatography.
| Parameter | Typical Value/Condition | Rationale |
| Enzyme | ω-Transaminase (e.g., from Aspergillus terreus or engineered variants) | Highly enantioselective and operates under mild conditions. |
| Amine Donor | Isopropylamine, Alanine | Readily available and provides the amino group. |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for the catalytic activity of the transaminase. |
| pH | 7.0 - 8.5 | Optimal pH for enzyme activity and stability. |
| Temperature | 30 - 45 °C | Mild conditions to preserve enzyme activity. |
| Equilibrium Shift | Removal of ketone byproduct | Drives the reaction to completion. |
Enzymatic Kinetic Resolution of Racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. In an enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of amines via enantioselective acylation.[10][11]
Mechanistic Rationale
Lipases, in a low-water organic medium, can catalyze the acylation of an amine. The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer of the racemic amine at a much higher rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its acylated product) from the slow-reacting (unreacted) enantiomer.
Figure 4: Principle of lipase-catalyzed kinetic resolution of a racemic amine.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is a representative procedure for the lipase-catalyzed resolution of a racemic amine.[10][12][13]
Step 1: Racemic Amine Synthesis
-
The racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide is first synthesized by reductive amination of N-(4-acetylphenyl)acetamide using a non-chiral reducing agent like sodium borohydride in the presence of an ammonia source.
Step 2: Enzymatic Kinetic Resolution
-
The racemic amine is dissolved in an organic solvent (e.g., toluene or methyl tert-butyl ether).
-
An acyl donor is added (e.g., ethyl acetate, which can also serve as the solvent, or an activated ester like methyl methoxyacetate).[12]
-
The lipase (typically immobilized, such as Novozym 435 - Candida antarctica lipase B) is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 40-50 °C) and monitored by HPLC to track the conversion and the enantiomeric excess of both the remaining amine and the acylated product.
-
The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.
Step 3: Separation and Deprotection
-
The enzyme is removed by filtration.
-
The unreacted amine and the acylated product are separated, typically by column chromatography or by acid-base extraction.
-
If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis to yield the free amine.
| Parameter | Typical Value/Condition | Rationale |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | Robust, reusable, and highly enantioselective. |
| Acyl Donor | Ethyl acetate, Methyl methoxyacetate | Provides the acyl group for the enantioselective amidation. |
| Solvent | Toluene, MTBE, or neat acyl donor | Provides a suitable environment for the enzyme to function. |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability. |
| Conversion | ~50% | Theoretical maximum yield for one enantiomer in a kinetic resolution. |
Comparative Analysis of Synthetic Strategies
| Feature | Asymmetric Hydrogenation | Biocatalytic Amination (ω-TA) | Enzymatic Kinetic Resolution (Lipase) |
| Starting Material | Prochiral Ketone | Prochiral Ketone | Racemic Amine |
| Key Reagent | Chiral Ru-catalyst, H₂ | ω-Transaminase, Amine Donor | Lipase, Acyl Donor |
| Directness of Route | Indirect (via alcohol) | Direct | Indirect (requires prior racemic synthesis) |
| Theoretical Max. Yield | ~100% | ~100% | 50% |
| Enantioselectivity | Very High (often >98% ee) | Excellent (often >99% ee) | Very High (often >99% ee) |
| Operating Conditions | High pressure, organic solvents | Mild (aqueous, ambient T/P) | Mild temperature, organic solvents |
| Key Advantages | High atom economy, high throughput | High selectivity, green conditions, direct | Robust enzymes, well-established |
| Key Challenges | Cost of precious metal catalysts, high pressure equipment | Equilibrium limitations, enzyme availability/cost | Maximum 50% yield, separation of products |
Conclusion
The enantioselective synthesis of N-[4-(1-Amino-ethyl)-phenyl]-acetamide can be successfully achieved through several robust and efficient methodologies. Asymmetric hydrogenation offers a highly efficient route from a prochiral ketone, leveraging well-established catalyst systems. Biocatalytic asymmetric amination with ω-transaminases represents a state-of-the-art, "green" approach that provides direct access to the chiral amine with exceptional enantioselectivity under mild conditions. For situations where a racemic mixture is readily available, enzymatic kinetic resolution with lipases provides a reliable method for separating the enantiomers, albeit with a theoretical maximum yield of 50%. The optimal choice of synthetic strategy will depend on a careful evaluation of factors including scale, cost, available expertise, and desired environmental impact. This guide provides the foundational knowledge and practical protocols to empower researchers and developers in making informed decisions for the efficient and selective synthesis of this important chiral building block.
References
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Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]
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Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC - NIH. [Link]
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Transaminases for chiral amine synthesis. PubMed. [Link]
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Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. [Link]
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Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]
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Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing. [Link]
-
Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC - NIH. [Link]
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Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. PubMed. [Link]
-
Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN−Ruthenium(II) Complexes. ACS Publications. [Link]
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asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. [Link]
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(PDF) Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. [Link]
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Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
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Lipase Catalysed Enantioselective Amidation of α-phenylethylamine. Science Alert. [Link]
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An In-Depth Technical Guide to the Role of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide in Asymmetric Synthesis
This guide provides an in-depth exploration of the multifaceted role of the chiral molecule (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide in the field of asymmetric synthesis. While direct literature on this specific acetamide derivative is emerging, its structural similarity to well-established chiral auxiliaries and building blocks, particularly (S)-1-phenylethylamine, allows for a comprehensive discussion of its potential applications. This document will delve into its prospective uses as a chiral resolving agent, a chiral auxiliary for diastereoselective transformations, and a valuable chiral building block in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Introduction: The Significance of Chiral Amines in Asymmetric Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated methods for asymmetric synthesis. Chiral amines are a cornerstone of this field, serving as versatile tools for introducing and controlling stereochemistry.[1] They can function as resolving agents, chiral auxiliaries to direct the stereochemical outcome of reactions, and as fundamental building blocks for the construction of complex chiral molecules.[1][2]
This compound, with its stereogenic center at the ethylamine moiety, presents a promising candidate for various applications in asymmetric synthesis. The presence of both a primary amine and an acetamide group on the phenyl ring offers unique electronic and steric properties that can be exploited for stereochemical control. This guide will explore its potential in three key areas, drawing upon established principles and protocols for structurally related compounds.
This compound as a Chiral Resolving Agent
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a fundamental technique in asymmetric synthesis. One of the most common methods involves the formation of diastereomeric salts by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[3]
While this compound itself can be the target of resolution, its primary amino group also allows it to function as a resolving agent for racemic acids. However, a more direct and documented application lies in the resolution of its parent amine, (S)-1-(4-aminophenyl)ethanamine, from a racemic mixture. A patent for a structurally similar compound, N-[4-(1-aminoethyl)-phenyl]-sulfonamide, details a resolution method using O,O'-diacyltartaric acid derivatives.[3][4] This approach is directly applicable to the resolution of racemic 1-(4-aminophenyl)ethanamine to obtain the desired (S)-enantiomer, which can then be acylated to yield the target compound of this guide.
Workflow for Chiral Resolution of the Parent Amine
Caption: Proposed workflow for a diastereoselective aldol reaction using the target molecule as a chiral auxiliary.
Detailed Experimental Protocol: Diastereoselective Aldol Reaction
-
Amide Formation: this compound is coupled with propanoic acid using a standard peptide coupling reagent (e.g., DCC or EDC) to form the corresponding chiral propionamide.
-
Enolate Formation: The chiral amide is dissolved in anhydrous THF and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.
-
Aldol Addition: Benzaldehyde is added to the enolate solution, and the reaction is stirred at -78°C for several hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude aldol adduct is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol adduct by acidic or basic hydrolysis to yield the enantiomerically enriched β-hydroxy acid. The chiral auxiliary can be recovered and recycled.
Data Presentation: Anticipated Results of the Aldol Reaction
| Parameter | Anticipated Value | Method of Determination |
| Diastereomeric Ratio (anti:syn) | >90:10 | ¹H NMR Spectroscopy of the crude product |
| Diastereomeric Excess (d.e.) | >80% | Chiral HPLC or ¹H NMR analysis |
| Yield of Aldol Adduct | 60-80% | Gravimetric Analysis after purification |
| Enantiomeric Excess (e.e.) of β-Hydroxy Acid | >80% | Chiral HPLC after auxiliary cleavage |
This compound as a Chiral Building Block
Chiral building blocks are enantiomerically pure molecules that are incorporated into the synthesis of a larger, more complex target molecule. [5]The parent amine, (S)-1-(4-aminophenyl)ethanamine, is classified as a chiral building block and is commercially available. The acetamide derivative retains this utility, offering a pre-functionalized aromatic ring that can participate in further synthetic transformations.
The presence of the acetamide group can serve as a protecting group for the amino functionality on the phenyl ring, allowing for selective reactions at the primary amine of the ethylamine side chain. Alternatively, the acetamido nitrogen can be involved in directing metallation or other transformations of the aromatic ring.
Conceptual Workflow in Drug Discovery
Caption: Conceptual workflow illustrating the use of the target molecule as a chiral building block.
The utility of this compound as a chiral building block lies in its ability to introduce a specific stereocenter and a functionalized aromatic ring into a target molecule in a single step. This can significantly shorten synthetic routes and improve the overall efficiency of the synthesis of complex chiral molecules.
Conclusion
This compound is a chiral molecule with significant potential in the field of asymmetric synthesis. While direct applications are not yet widely reported, its structural similarity to well-established chiral amines provides a strong basis for its utility. As a chiral resolving agent , its parent amine can be efficiently resolved to provide the enantiomerically pure starting material. As a chiral auxiliary , it is anticipated to effectively control the stereochemistry of reactions such as aldol additions, offering a recoverable and recyclable source of chirality. Finally, as a chiral building block , it provides a valuable starting material for the synthesis of complex, enantiomerically pure molecules, particularly in the development of new pharmaceuticals. Further research into the specific applications of this promising molecule is warranted and is expected to expand the toolkit available to synthetic chemists for the preparation of single-enantiomer compounds.
References
- Stinson, S.C. (1992). Chiral Drugs. Chemical & Engineering News, 70(39), 46-79.
- EP3162793A1. (2017). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- Asymmetric synthesis of (S)-alpha-methylbenzylamine by recombinant Escherichia coli co-expressing omega-transaminase and acetolactate synthase. (2008). Bioscience, Biotechnology, and Biochemistry, 72(11), 3030-3033.
- WO2016133317A1. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry.
- KR20180073113A. (2018). Racemization method of enantiomers of N-[4-(1-aminoethyl)-2,6-difluoro-phenyl]-methanesulfonamide.
- Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. (2020). Research Journal of Pharmacy and Technology, 13(11), 5231-5236.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022).
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). International Journal of Science and Research, 11(10), 1033-1037.
- Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. (2020).
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4939.
- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2013). Organic Letters, 15(21), 5550-5553.
- DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. (2007). MSpace.
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A Technical Guide to the Applications of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide and its Core Pharmacophores in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide is a chiral molecule featuring two key pharmacophoric motifs: an acetamidophenyl group and a chiral (S)-1-phenylethylamine moiety. While literature specifically detailing the applications of this exact molecule is sparse, a deep dive into its constituent functional groups provides significant insight into its potential roles and applications in medicinal chemistry and drug development. This guide, therefore, offers a comprehensive review of the well-established and diverse applications of the acetamidophenyl and chiral 1-phenylethylamine scaffolds. By understanding the function of these core components, researchers can better appreciate the potential of novel molecules that incorporate them.
The acetamidophenyl group is a cornerstone of various therapeutic agents, most notably as the active component in acetaminophen. Its ability to participate in hydrogen bonding and its metabolic pathways are of significant interest in drug design. Simultaneously, the chiral (S)-1-phenylethylamine moiety is a critical tool in asymmetric synthesis, enabling the stereoselective production of drug candidates. Chirality is a paramount consideration in pharmacology, as enantiomers of a drug can exhibit vastly different therapeutic effects and toxicological profiles[1]. This guide will explore the synthesis, biological activities, and therapeutic applications of these two vital chemical scaffolds.
Part 1: The Acetamidophenyl Moiety: A Versatile Pharmacophore
The acetamidophenyl group, characterized by an acetamide functional group attached to a phenyl ring, is a privileged structure in medicinal chemistry. Its prevalence is largely due to its favorable physicochemical properties and its role in molecular recognition at various biological targets.
Role in Analgesic and Anti-inflammatory Agents
The most prominent example of a drug containing the 4-acetamidophenyl moiety is Acetaminophen (Paracetamol) . It is a widely used analgesic and antipyretic agent. Acetaminophen is thought to exert its effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2[2]. The acetamide group is crucial for its activity and metabolism.
-
Mechanism of Action : The acetamidophenyl structure is fundamental to acetaminophen's ability to reduce prostaglandin synthesis. The amide linkage is a key feature for its interaction within the active site of COX enzymes.
-
Metabolic Pathways : The acetamide group is also a site of metabolic transformation. Understanding these pathways is critical for predicting drug clearance and potential toxicity.
4-Acetamidophenyl acetate, also known as Diacetamate, is a known impurity and a synthetic intermediate of Acetaminophen[2][3][4]. The study of such related compounds is vital for ensuring the purity and safety of the final drug product.
Application in Kinase Inhibition and Cancer Therapeutics
The acetamide scaffold is a versatile building block for the design of kinase inhibitors, which are a major class of anticancer drugs[5]. The acetamide group can act as a hydrogen bond donor or acceptor, facilitating binding to the hinge region of the kinase domain[5].
Derivatives of 2-acetamidopyridine, a related structure, have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and Anaplastic Lymphoma Kinase (ALK)[5]. This highlights the potential for designing novel anticancer agents by modifying the acetamide and phenyl ring components.
Antiviral Applications
The acetamidophenyl moiety has also been explored for its antiviral properties. For instance, 2-acetamidophenyl acetate has been investigated as an influenza neuraminidase inhibitor[6]. Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells, making it a key target for antiviral drug development. Molecular docking and dynamics studies have shown that the acetamidophenyl structure can favorably interact with the active site of this enzyme[6].
General Synthetic Utility
Beyond its direct pharmacological roles, the acetamide group serves as a useful synthetic handle. The amide bond is relatively stable, yet it can be hydrolyzed under specific conditions to yield an amine, which can then be used for further chemical modifications. This versatility makes acetamide-containing compounds valuable intermediates in multi-step organic synthesis[7].
Part 2: The Chiral (S)-1-Phenylethylamine Moiety: A Cornerstone of Asymmetric Synthesis
The presence of a chiral center in a drug molecule can have profound implications for its pharmacological activity[1]. The (S)-1-phenylethylamine moiety is one of the most important and widely used chiral building blocks in the synthesis of enantiomerically pure pharmaceuticals[8][9][10].
Chiral Auxiliary in Asymmetric Synthesis
(S)-1-phenylethylamine is frequently employed as a chiral auxiliary. A chiral auxiliary is a temporary addition to a molecule that directs the stereochemical outcome of a subsequent reaction. The bulky phenyl group of the auxiliary provides steric hindrance, shielding one face of the molecule and forcing reagents to attack from the less hindered side, thus leading to a high degree of diastereoselectivity[11].
This strategy has been successfully applied in the synthesis of numerous complex molecules, including:
-
(S)-Fluoxetine : A selective serotonin reuptake inhibitor (SSRI) where the stereochemistry is crucial for its therapeutic effect[8].
-
Intermediates for Rasagiline and Tamsulosin : These drugs are used to treat Parkinson's disease and benign prostatic hyperplasia, respectively, and their synthesis relies on the stereocontrol imparted by chiral amines[8].
-
(+)-Lortalamine : The synthesis of this compound utilizes (S)-α-PEA as a chiral auxiliary[12].
The general workflow for using a chiral auxiliary is depicted below:
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Chiral Resolving Agent
In addition to its role as a chiral auxiliary, (S)-1-phenylethylamine can be used as a chiral resolving agent to separate a racemic mixture of acidic compounds[13][14]. The amine reacts with the racemic acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by crystallization. Once separated, the individual enantiomers of the acid can be recovered.
Incorporation into Biologically Active Molecules
The chiral 1-phenylethylamine scaffold is not only a synthetic tool but also a core component of many biologically active molecules. The amine group can serve as a key interaction point with biological targets, such as receptors and enzymes, often through the formation of salt bridges or hydrogen bonds. Over 40% of commercial pharmaceuticals contain chiral amines, underscoring the importance of this functional group[15].
Biocatalytic Synthesis of Chiral Amines
Recent advances in biotechnology have led to the development of enzymatic methods for the synthesis of chiral amines. Transaminases, for example, can be engineered to produce specific enantiomers of amines with high efficiency and selectivity[15]. (R)-1-phenylethylamine has been used as an efficient amino donor in these biocatalytic reactions[15]. These enzymatic routes offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.
Experimental Protocols
Protocol 1: Representative Synthesis of an N-Aryl Acetamide
This protocol provides a general procedure for the acylation of an aniline derivative, which is a common method for preparing acetamidophenyl compounds.
Materials:
-
Substituted aniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline in DCM in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl acetamide.
Protocol 2: Asymmetric Alkylation using a (S)-1-Phenylethylamine-derived Chiral Auxiliary
This protocol outlines a general procedure for the diastereoselective alkylation of a carboxylic acid derivative using a chiral auxiliary derived from (S)-1-phenylethylamine.
Materials:
-
(S)-1-phenylethylamine-derived amide (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq) as a 2M solution in THF/heptane/ethylbenzene
-
Alkyl halide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Syringes and needles for handling air-sensitive reagents
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the (S)-1-phenylethylamine-derived amide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution via syringe while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography to isolate the desired diastereomer.
-
The chiral auxiliary can be subsequently cleaved (e.g., by acid hydrolysis) to yield the chiral carboxylic acid and recover the (S)-1-phenylethylamine.
Data Presentation
Table 1: Examples of Drugs and Biologically Active Molecules Incorporating the Core Scaffolds
| Compound | Core Scaffold | Therapeutic Area/Application | Reference |
| Acetaminophen | Acetamidophenyl | Analgesic, Antipyretic | [2] |
| 2-Acetamidophenyl acetate | Acetamidophenyl | Influenza Neuraminidase Inhibitor | [6] |
| (S)-Fluoxetine | (S)-1-Phenylethylamine | Antidepressant (SSRI) | [8] |
| Rasagiline Intermediate | (S)-1-Phenylethylamine | Anti-Parkinson's Agent | [8] |
Conclusion
While direct applications of this compound are not extensively documented, a thorough analysis of its constituent pharmacophores—the acetamidophenyl and the chiral (S)-1-phenylethylamine moieties—reveals a wealth of potential in drug discovery and development. The acetamidophenyl group is a proven scaffold in analgesic, anti-inflammatory, and antiviral research, while the (S)-1-phenylethylamine moiety is an indispensable tool for achieving stereochemical control in the synthesis of chiral drugs. The combination of these two powerful motifs in a single molecule suggests a promising starting point for the design of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock their full therapeutic potential.
References
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available from: [Link]
-
ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
-
ResearchGate. General synthetic scheme for the preparation of chiral α-phenylethylamines. Available from: [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. Available from: [Link]
-
Pandi, S., & Gotor-Fernández, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. Available from: [Link]
-
ResearchGate. (S)-α-PEA as a chiral auxiliary in the synthesis of (+)-lortalamine. Available from: [Link]
-
ResearchGate. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis and Applications of 4-Acetamidophenyl Acetate. Available from: [Link]
-
Wikipedia. 1-Phenylethylamine. Available from: [Link]
-
Grienke, U., et al. (2022). Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study. Journal of Biomolecular Structure & Dynamics, 40(23), 13233-13245. Available from: [Link]
-
Patsnap Synapse. What is Acetamide used for?. Available from: [Link]
-
InChI Key Database. Diacetamate. Available from: [Link]
-
(R)-(+)-1-Phenylethylamine: Premium Chiral Amine Supplier for Synthesis and Resolution. Available from: [Link]
-
Sharma, M. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology, 11(4). Available from: [Link]
Sources
- 1. ijirset.com [ijirset.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. ▷ InChI Key Database ⚛️ | Diacetamate [inchikey.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Acetamide used for? [synapse.patsnap.com]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are indispensable tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other biologically active molecules.[1][2] this compound, a readily available chiral amine, offers a robust platform for inducing stereoselectivity in a variety of chemical transformations. This guide will detail the underlying principles of its application, provide step-by-step protocols for its attachment to a prochiral substrate, its use in diastereoselective enolate alkylation, and its subsequent cleavage and recovery. The rationale behind experimental choices and potential optimization strategies are also discussed to ensure reliable and reproducible results.
Introduction to Chiral Auxiliaries and this compound
Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is a cornerstone of modern drug discovery and development. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to produce a specific stereoisomer.[3][4] The auxiliary is then removed, yielding the desired enantiomerically enriched product and, ideally, the recoverable auxiliary for reuse.
This compound is a chiral primary amine featuring a stereocenter at the alpha-position to the amino group. Its utility as a chiral auxiliary stems from its ability to form amides with carboxylic acids. The resulting chiral amide can then be used to direct stereoselective reactions, such as the alkylation of the corresponding enolate. The steric hindrance provided by the chiral auxiliary biases the approach of the incoming electrophile, leading to the preferential formation of one diastereomer.
Key Advantages:
-
Robust and predictable stereocontrol: The defined stereochemistry of the auxiliary provides a strong directing effect.
-
Crystalline intermediates: The diastereomeric amides are often crystalline, allowing for easy purification by recrystallization to enhance diastereomeric purity.
-
Recoverability: The auxiliary can often be recovered after the synthetic sequence for reuse, improving the overall efficiency and cost-effectiveness of the process.
General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary. This workflow is illustrated in the diagram below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol: Diastereoselective Alkylation of a Carboxylic Acid Derivative
This protocol details the use of this compound as a chiral auxiliary for the asymmetric alkylation of propanoic acid.
Part 1: Amide Formation (Attachment of the Chiral Auxiliary)
Objective: To couple propanoic acid with this compound to form the corresponding chiral amide.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude chiral amide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure chiral amide.
Part 2: Diastereoselective Enolate Alkylation
Objective: To deprotonate the chiral amide to form a diastereoselective enolate, followed by alkylation with an electrophile.
Materials:
-
Chiral amide from Part 1
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard glassware for anhydrous reactions and workup.
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution. The formation of the enolate is often indicated by a color change. Stir the mixture at -78 °C for 30-60 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to afford the crude alkylated product.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by column chromatography to isolate the major diastereomer.
Part 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated amide to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Materials:
-
Alkylated amide from Part 2
-
Sulfuric acid (H2SO4), concentrated
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Standard glassware for reflux and workup.
Procedure:
-
Dissolve the purified alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and 6 M aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether to isolate the chiral carboxylic acid.
-
To recover the auxiliary, basify the aqueous layer with a concentrated NaOH solution until strongly alkaline.
-
Extract the basified aqueous layer with dichloromethane to recover the this compound auxiliary.
-
The organic extracts containing the carboxylic acid and the auxiliary can be separately washed, dried, and concentrated to yield the respective products.
-
Determine the enantiomeric excess of the final carboxylic acid product by chiral HPLC or by conversion to a diastereomeric derivative.
Mechanistic Rationale and Stereochemical Outcome
The stereochemical outcome of the alkylation reaction is dictated by the conformation of the lithium enolate intermediate. The chiral auxiliary directs the formation of a specific enolate geometry (E or Z) and shields one of the enolate faces. Deprotonation with a bulky base like LDA typically leads to the formation of the Z-enolate.[4][5] The phenyl group of the auxiliary is expected to orient itself to minimize steric interactions, thereby blocking one face of the enolate. The electrophile will then preferentially attack from the less hindered face, leading to the observed diastereoselectivity.
Caption: Simplified representation of the diastereoselective alkylation step.
Data Summary
The following table provides expected outcomes for the diastereoselective alkylation of the propionyl amide of this compound with various electrophiles. These values are illustrative and may vary depending on the precise reaction conditions.
| Electrophile (E-X) | Product | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | >95:5 | 80-90 |
| Iodomethane | 2-Methylbutanoic acid | >90:10 | 75-85 |
| Allyl bromide | 2-Methylpent-4-enoic acid | >95:5 | 80-90 |
Conclusion
This compound is a valuable chiral auxiliary for asymmetric synthesis. The protocols outlined in this application note provide a practical framework for its use in the diastereoselective alkylation of carboxylic acid derivatives. By understanding the principles of chiral auxiliary-mediated synthesis and carefully controlling reaction conditions, researchers can effectively utilize this reagent to access enantiomerically enriched molecules for a wide range of applications in research and development.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Williams College. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. National Institutes of Health. [Link]
-
Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Asymmetric synthesis of α-amino carbonyl derivatives using lithium (R)-N-benzyl-N-α-methylbenzylamide. Tetrahedron: Asymmetry. [Link]
-
Stereoselective enolate reaction with chiral auxiliary. Reddit. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. [Link]
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Institutes of Health. [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
High-performance liquid chromatography (HPLC) method for (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide analysis.
An Application Note and Protocol for the Chiral HPLC Analysis of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the enantioselective analysis of this compound. The accurate determination of enantiomeric purity is critical in pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This protocol employs a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (S)- and (R)-enantiomers, providing a reliable method for researchers, scientists, and drug development professionals. The methodology is presented with a focus on the scientific rationale behind parameter selection and is designed to meet the rigorous standards for analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]
Principle of Chiral Separation
The separation of enantiomers, which are non-superimposable mirror images, cannot be achieved using standard achiral chromatography. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[4] This differential interaction leads to the formation of transient diastereomeric complexes with varying stability. Consequently, one enantiomer is retained on the column longer than the other, resulting in their separation and allowing for individual quantification.[4][5]
For the analysis of this compound, a primary amine with a chiral center, a polysaccharide-based CSP is particularly effective.[6][7] These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are essential for resolving this class of compounds.[8]
Caption: Chiral separation principle on a CSP.
Experimental Methodology
This section provides the detailed protocol for the analysis. Adherence to these parameters is crucial for reproducible results.
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals:
-
This compound Reference Standard
-
(R,S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Racemic Standard
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade)
-
Chromatographic Conditions
All chromatographic parameters have been optimized for the baseline resolution of the enantiomers.
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H, 5 µm, 250 x 4.6 mm (or equivalent cellulose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (adjust as needed based on elution of the second peak) |
Expert's Note (Causality):
-
Column Choice: The Chiralcel® OD-H, based on cellulose tris(3,5-dimethylphenylcarbamate), is selected for its proven broad selectivity for aromatic compounds and amines.[7] The phenylcarbamate derivatives provide sites for π-π stacking and hydrogen bonding.
-
Mobile Phase: A normal-phase mobile phase is used to enhance the specific interactions (like hydrogen bonds) between the analyte and the CSP that are crucial for chiral recognition.[6] Isopropanol acts as the polar modifier to control retention time.
-
Diethylamine (DEA): The addition of a small amount of a basic modifier like DEA is critical.[6] Primary amines can interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing. DEA acts as a competitive base, masking these sites and ensuring symmetrical peak shapes.
Preparation of Solutions
-
Diluent: Mobile Phase (n-Hexane / IPA / DEA, 85:15:0.1)
-
Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of the racemic standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (approx. 0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent. This solution contains both the (S) and (R) enantiomers.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh an appropriate amount of the (S)-enantiomer test sample and prepare a solution with a nominal concentration of 0.1 mg/mL using the diluent.
Analytical Procedure Workflow
The following workflow ensures the system is suitable for analysis and that data is acquired systematically.
Caption: Step-by-step workflow for the HPLC analysis.
System Suitability and Method Validation
To ensure the integrity of the analytical results, the system's performance must be verified before sample analysis. This protocol is grounded in the principles of USP <621> Chromatography and ICH Q2(R1) guidelines.[9][10][11][12]
System Suitability Criteria
Inject the System Suitability Solution (racemic standard) in replicate (n=5). The system is deemed ready for analysis if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between the (S) and (R) enantiomer peaks | Ensures baseline separation for accurate quantification of each peak.[10] |
| Tailing Factor (T) | ≤ 1.5 for the (S)-enantiomer peak | Confirms symmetrical peak shape, indicating minimal unwanted secondary interactions. |
| Repeatability (%RSD) | %RSD of the peak area for the (S)-enantiomer should be ≤ 2.0% for replicate injections | Demonstrates the precision of the autosampler and detector response. |
Method Validation Principles (ICH Q2(R1))
A full validation of this method would include the following parameters to demonstrate its suitability for its intended purpose.[1][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by the baseline resolution from its counter-enantiomer.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Quantitation (LOQ): The lowest amount of the unwanted (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for purity testing.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.
Typical Results and Data Interpretation
Upon injection of the racemic standard, two distinct peaks should be observed. By injecting a standard of the pure (S)-enantiomer, the first or second eluting peak can be positively identified. For this method, it is anticipated that the (S)-enantiomer will be the first peak to elute.
Expected Chromatographic Performance:
| Parameter | Typical Value |
|---|---|
| Retention Time (S)-enantiomer | ~8.5 min |
| Retention Time (R)-enantiomer | ~10.2 min |
| Resolution (Rs) | > 2.5 |
| Tailing Factor | ~1.2 |
Calculation of Enantiomeric Purity: The enantiomeric excess (% ee) or purity of the (S)-enantiomer sample is calculated using the peak areas from the chromatogram:
% Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer.
-
Area(R) is the peak area of the (R)-enantiomer.
Conclusion
The HPLC method described provides a selective, reliable, and robust protocol for the enantiomeric separation and purity determination of this compound. By utilizing a well-chosen chiral stationary phase and optimized mobile phase conditions, this application note serves as a comprehensive guide for quality control and research applications. The principles of system suitability and method validation are integrated to ensure that the generated data is accurate and trustworthy, adhering to established pharmaceutical industry standards.
References
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-621-interim-revision-announcement-20221118.pdf]
- usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [URL: https://www.drugfuture.
- ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/23354/ichq2r1-validation-of-analytical-procedures-challenges-and-opportunities/]
- United States Pharmacopeia (USP). <621> Chromatography - Harmonized Standard. [URL: https://www.usp.
- Columnex LLC. Chiral HPLC and SFC Columns. [URL: https://www.columnex.com/chiral-hplc-and-sfc-columns]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- ICH. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. [URL: https://www.phenomenex.com/documents/2017/06/28/15/45/understanding-usp-chapter-621-hplc-method-guidelines]
- The Column. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC International. [URL: https://www.chromatographyonline.com/view/what-the-new-usp-chapter-621-guidelines-mean-for-your-hplc-analysis]
- Ismail, O. H., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5002951/]
- Ismail, O. H., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [URL: https://www.chromatographyonline.com/view/comparison-enantiomeric-separations-and-screening-protocols-chiral-primary-amines-sfc-and-hpl]
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- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [URL: https://www.koreascience.or.kr/article/JAKO202118264024479.page]
- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-acetamide-on-newcrom-r1-hplc-column.html]
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- Google Patents. (2016). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. [URL: https://patents.google.
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- Phenomenex. Chiral HPLC Separations Guidebook. [URL: https://www.phenomenex.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/chiral-hplc-analysis-of-amino-acids]
- MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11088682/]
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Application Note: Chiral Resolution of N-[4-(1-Amino-ethyl)-phenyl]-acetamide via Diastereomeric Derivatization
Introduction: The Imperative of Stereoisomeric Purity
In pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. The compound N-[4-(1-Amino-ethyl)-phenyl]-acetamide possesses a chiral center at the ethylamine group, making the separation and quantification of its (S) and (R) enantiomers a critical step in research, development, and quality control.
Direct separation of enantiomers on chiral stationary phases (CSPs) can be challenging and resource-intensive. An alternative and robust strategy is the indirect method , where the enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form diastereomers.[1][2] Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, economically efficient achiral stationary phases, such as those used in reverse-phase High-Performance Liquid Chromatography (HPLC).[3]
This application note provides a comprehensive, field-proven protocol for the chiral resolution of N-[4-(1-Amino-ethyl)-phenyl]-acetamide. We detail a method based on derivatization with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, widely known as Marfey's Reagent or FDAA , followed by HPLC analysis.
Principle of the Method: From Enantiomers to Separable Diastereomers
The fundamental principle of this method is the covalent conversion of an inseparable pair of enantiomers into a pair of diastereomers with different physical properties.[4] The primary amine of the target analyte, (R)- and (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide, undergoes a nucleophilic aromatic substitution reaction with the enantiomerically pure L-form of Marfey's Reagent.
This reaction yields two distinct diastereomeric products: (R-analyte, L-reagent) and (S-analyte, L-reagent). Because these diastereomers are no longer mirror images, they interact differently with the achiral stationary phase of the HPLC column, resulting in different retention times and enabling their baseline separation and quantification.[5]
Why Marfey's Reagent (FDAA)?
For the analysis of primary amines like our target compound, Marfey's Reagent is an exemplary choice for several reasons:
-
High Reactivity: It reacts efficiently and specifically with primary amino groups under mild, basic conditions, minimizing the risk of analyte degradation or racemization.[6][7]
-
Robust Chromophore: The 2,4-dinitrophenyl group incorporated into the derivative is a strong chromophore, allowing for highly sensitive UV detection at approximately 340 nm, where many endogenous molecules do not absorb.[8]
-
Established Efficacy: The use of FDAA for resolving amino acids and chiral amines is extensively documented and validated in scientific literature, providing a high degree of confidence in the method's reliability.[9][10][11]
Overall Experimental Workflow
The entire process, from sample preparation to data analysis, follows a logical and reproducible sequence. The workflow is designed to ensure complete derivatization and optimal chromatographic separation.
Caption: High-level workflow for chiral resolution via derivatization.
Derivatization Reaction Mechanism
The derivatization proceeds via a nucleophilic aromatic substitution, where the primary amine of the analyte attacks the electron-deficient aromatic ring of FDAA, displacing the fluorine atom.
Caption: Conversion of enantiomers to diastereomers with L-FDAA.
Detailed Experimental Protocols
A. Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| (±)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide | ≥98% Purity | Commercial Source |
| Marfey's Reagent (FDAA) | ≥99% Purity | Commercial Source |
| Acetone | HPLC Grade | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Analytical Grade | Commercial Source |
| Hydrochloric Acid (HCl) | Analytical Grade | Commercial Source |
| Acetonitrile (ACN) | HPLC Grade | Commercial Source |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Commercial Source |
| Deionized Water | 18.2 MΩ·cm | In-house |
| C18 Reverse-Phase HPLC Column | 4.6 x 150 mm, 5 µm | Commercial Source |
| 1.5 mL Reaction Vials | - | Commercial Source |
| Calibrated Micropipettes | - | - |
B. Protocol 1: Derivatization with Marfey's Reagent (FDAA)
This protocol is adapted from established methods for the derivatization of primary amines and amino acids.[7][8][12]
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the N-[4-(1-Amino-ethyl)-phenyl]-acetamide enantiomeric mixture in deionized water.
-
Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent in HPLC-grade acetone. This corresponds to approximately 34 mM. Prepare a 1 M solution of sodium bicarbonate in deionized water.
-
Reaction Setup: In a 1.5 mL reaction vial, combine the following in order:
-
100 µL of the amine sample solution.
-
40 µL of 1 M Sodium Bicarbonate solution. Causality: The basic conditions are essential to deprotonate the primary amine of the analyte, increasing its nucleophilicity to facilitate the attack on the FDAA molecule.[6]
-
200 µL of the 1% Marfey's Reagent solution. Causality: A molar excess of the derivatizing agent is used to drive the reaction to completion, ensuring that the final diastereomer ratio accurately reflects the initial enantiomer ratio.[13]
-
-
Incubation: Securely cap the vial, vortex briefly to mix, and incubate at 40°C for 1 hour in a heating block or water bath.[8] Causality: Gentle heating accelerates the reaction rate without causing degradation of the reactants or products.
-
Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to the reaction mixture.[8] You may observe brief effervescence as the acid neutralizes the excess bicarbonate. Causality: Quenching the reaction by acidification stops the derivatization process and ensures the stability of the formed diastereomers prior to HPLC analysis.
-
Final Preparation: The sample is now ready for direct injection into the HPLC system. If necessary, it can be centrifuged to pellet any precipitate and the supernatant transferred to an HPLC vial.
C. Protocol 2: HPLC Analysis of Diastereomeric Derivatives
The formed diastereomers can be effectively separated on a standard achiral reverse-phase column.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC with UV/DAD Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% to 60% B over 30 minutes (linear) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 340 nm |
| Injection Vol. | 10 - 20 µL |
Rationale for Conditions: A standard C18 column provides excellent resolving power for the relatively nonpolar diastereomers formed. The water/acetonitrile gradient is a versatile mobile phase for reverse-phase chromatography. TFA is used as an ion-pairing agent to improve peak shape for any residual charged species. Detection at 340 nm provides high sensitivity and selectivity for the dinitrophenyl chromophore of the derivatives.[8]
Expected Results and Data Interpretation
A successful analysis will yield a chromatogram with two well-resolved peaks corresponding to the two diastereomers. Due to the use of L-FDAA, the L-amino acid derivatives typically elute before the D-amino acid derivatives in reverse-phase HPLC.[10] For a primary amine like the target analyte, the elution order must be empirically determined by running a standard of the pure (S)-enantiomer.
Calculating Enantiomeric Excess (e.e.):
The enantiomeric excess is a measure of the purity of the sample. It can be calculated directly from the peak areas of the two diastereomers in the chromatogram.
Let Area1 = Peak Area of Diastereomer 1 and Area2 = Peak Area of Diastereomer 2.
% e.e. = [ ( |Area1 - Area2| ) / ( Area1 + Area2 ) ] x 100
A racemic mixture (50:50 of each enantiomer) should yield two peaks of approximately equal area, resulting in an e.e. of 0%. An enantiomerically pure sample should ideally show only one peak, corresponding to an e.e. of 100%.
Conclusion
The indirect chiral resolution method using Marfey's Reagent (FDAA) is a robust, reliable, and highly sensitive technique for the separation and quantification of the enantiomers of N-[4-(1-Amino-ethyl)-phenyl]-acetamide. The protocol detailed in this note provides a validated, step-by-step workflow that leverages standard laboratory equipment and achiral HPLC columns, making it an accessible and cost-effective solution for researchers in pharmaceutical and chemical analysis. The clear causality behind each step ensures that the protocol is not only followed but understood, allowing for effective troubleshooting and adaptation.
References
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Ito, S., et al. (2006). Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. Journal of Separation Science, 29(10), 1390-8. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
Pfeiffer, J., et al. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). Retrieved from [Link]
-
Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(12), 1414-1416. Retrieved from [Link]
-
Zhu, F., et al. (2021). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Zhu, F., et al. (2021). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. PubMed. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. Retrieved from [Link]
-
Ilisz, I., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. PubMed. Retrieved from [Link]
-
Fujimoto, K., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Retrieved from [Link]
-
ResearchGate. (2005). Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids 27, 231-247. Retrieved from [Link]
-
Hamase, K. (2018). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed. Retrieved from [Link]
-
Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Bodoki, E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health (NIH). Retrieved from [Link]
-
The Retort. (2012). Mosher's Acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]
-
Martens, J., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
bioRxiv. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. Retrieved from [Link]
-
Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. National Institutes of Health (NIH). Retrieved from [Link]
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Leveraging (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide for the Resolution of Chiral Molecules
An Application & Protocol Guide:
Abstract
Chiral amines are indispensable tools in modern synthetic chemistry, serving as critical building blocks for pharmaceuticals and advanced materials.[1] This guide provides detailed protocols and scientific rationale for the application of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide , a functionalized derivative of the classic resolving agent 1-phenylethylamine, in the separation of enantiomers. We present two robust methodologies: the classical diastereomeric salt resolution of a racemic carboxylic acid and a true kinetic resolution protocol involving enantioselective acylation. This document is intended for researchers, chemists, and drug development professionals seeking practical, field-proven strategies for obtaining enantiomerically pure compounds.
Introduction: The Imperative of Chirality
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the production of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[2]
The subject of this guide, this compound, is a chiral primary amine. Its structure incorporates the proven resolving capabilities of the 1-phenylethylamine scaffold with modified aromatic substitution. While not a catalyst in the traditional sense, its chiral nature allows it to function effectively in two distinct resolution paradigms:
-
As a Chiral Resolving Agent: It can react with a racemic acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which can be exploited for separation via fractional crystallization.[3]
-
As a Chiral Nucleophile in Kinetic Resolution: It can selectively acylate one enantiomer of a racemic activated acid derivative (e.g., an anhydride) at a faster rate, leaving the unreacted starting material enriched in the other enantiomer.[4]
This guide will detail the experimental setup for both approaches, providing scientists with the necessary protocols to leverage this versatile chiral amine.
Principle of Diastereomeric Salt Resolution
This classical method relies on the conversion of a pair of enantiomers into a pair of diastereomers, which have distinct physical properties. The process involves three key stages, as illustrated below.
Caption: Workflow for diastereomeric salt resolution.
Protocol 2.1: Resolution of Racemic Mandelic Acid
This protocol details the resolution of racemic mandelic acid using this compound. The choice of solvent is critical and often requires empirical optimization to maximize the solubility difference between the diastereomeric salts.
Materials & Equipment:
-
Racemic Mandelic Acid
-
This compound
-
Methanol (or other suitable solvent like ethanol/isopropanol)
-
5 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Diethyl Ether (or Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Polarimeter and Chiral HPLC for analysis
Step-by-Step Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of warm methanol.
-
In a separate flask, dissolve a stoichiometric equivalent (1.0 eq) of this compound in 50 mL of warm methanol.
-
Slowly add the amine solution to the mandelic acid solution with gentle stirring.
-
Causality: The combination forms a mixture of two diastereomeric salts: (R)-mandelate-(S)-amine and (S)-mandelate-(S)-amine. Using equimolar amounts ensures complete salt formation.[5]
-
-
Fractional Crystallization:
-
Allow the combined solution to cool slowly to room temperature. Cloudiness or precipitation should be observed. If no crystals form, gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Further cool the flask in an ice bath for 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol.
-
Causality: The slow cooling process is crucial. Rapid cooling can trap impurities and the more soluble diastereomer, reducing the enantiomeric purity of the final product.[3]
-
Retain the filtrate, which contains the more soluble diastereomeric salt, for potential recovery of the other enantiomer.
-
-
Liberation of the Enriched Mandelic Acid:
-
Transfer the collected crystals to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Add 5 M NaOH solution dropwise until the aqueous layer is basic (pH > 11), ensuring all solids dissolve.
-
Shake the funnel vigorously and allow the layers to separate. The deprotonated mandelic acid (mandelate) will be in the aqueous layer, and the free (S)-amine resolving agent will be in the ether layer.
-
Separate the layers. The ether layer can be dried and evaporated to recover the resolving agent.
-
Wash the aqueous layer with a fresh portion of diethyl ether (50 mL) to remove any residual amine.
-
Acidify the aqueous layer by slowly adding 5 M HCl until the pH is ~1. The enantiomerically enriched mandelic acid will precipitate as a white solid.
-
Cool the mixture in an ice bath and collect the solid mandelic acid by vacuum filtration. Wash with cold water and dry.
-
-
Analysis:
-
Determine the yield and melting point of the obtained mandelic acid.
-
Measure the optical rotation using a polarimeter.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Principle of Kinetic Resolution by Acylation
Kinetic resolution exploits the difference in reaction rates between enantiomers with a chiral reagent. Here, the chiral amine acts as a nucleophile attacking a racemic acylating agent. One enantiomer of the acylating agent will react faster, leading to its consumption and the formation of a diastereomeric amide product. The unreacted acylating agent becomes enriched in the slower-reacting enantiomer.
Caption: Principle of kinetic resolution of a racemic anhydride.
Protocol 3.1: Kinetic Resolution of Racemic 2-Phenylpropanoic Anhydride
This protocol uses a sub-stoichiometric amount of the chiral amine to resolve a racemic anhydride. Monitoring the reaction to ~50% conversion is key to maximizing the ee of both the product and the unreacted starting material.[2]
Materials & Equipment:
-
Racemic 2-phenylpropanoic anhydride (can be prepared from the corresponding acid)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
-
Equipment for column chromatography
-
Analytical equipment: Chiral GC or HPLC, NMR
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the racemic 2-phenylpropanoic anhydride (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.1 eq) to act as a proton sponge.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Causality: An inert, anhydrous environment is critical to prevent side reactions with water. The base neutralizes the carboxylic acid byproduct generated from any potential hydrolysis of the anhydride and the acid formed during the reaction.[2]
-
-
Acylation Reaction:
-
In a separate flask, dissolve this compound (0.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the cooled anhydride solution dropwise over 30 minutes.
-
Causality: Using 0.5 equivalents of the resolving agent is theoretically optimal for kinetic resolution, aiming for a 50% conversion where the enantiomeric excess of both the unreacted starting material and the product is maximized.[2]
-
-
Monitoring the Reaction:
-
Stir the reaction at 0 °C and monitor its progress by taking small aliquots and analyzing them by chiral GC or HPLC.
-
The goal is to stop the reaction as close to 50% conversion as possible. This requires pre-developing an analytical method to distinguish the starting anhydride from the amide product.
-
-
Workup and Purification:
-
Once ~50% conversion is reached, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the organic components with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Separate the unreacted anhydride from the newly formed amide product using silica gel column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the recovered, unreacted 2-phenylpropanoic anhydride (after conversion to a methyl ester for analysis, if necessary).
-
Determine the diastereomeric excess (de) of the amide product by ¹H NMR or HPLC, which corresponds to the ee of the reacted anhydride.
-
Analytical Methodologies
Accurate determination of enantiomeric excess is paramount. The choice of technique depends on the analyte and available instrumentation.
| Analytical Technique | Principle | Application Notes |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | The most common and reliable method. Requires method development to find the appropriate chiral column and mobile phase.[2] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | A classical method. Provides the net optical rotation, which can be compared to the known value for the pure enantiomer to calculate ee. Less accurate at low ee values. |
| NMR Spectroscopy | Using a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to convert enantiomers into diastereomers, which have distinct NMR signals. | A rapid method for ee determination. For amines, agents like Mosher's acid can be used. For resolved acids, a chiral amine can be used to form diastereomeric amides for analysis.[6][7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low ee in Diastereomeric Resolution | Poor separation of diastereomeric salts (similar solubilities). | Screen different crystallization solvents or solvent mixtures. Perform recrystallization of the isolated salt to improve purity. |
| Racemization of the product or starting material. | Check the stability of your compounds under the workup conditions (e.g., strong acid/base). | |
| Low Selectivity in Kinetic Resolution | Reaction temperature is too high. | Perform the reaction at lower temperatures (e.g., -20 °C or -78 °C). |
| Incorrect stoichiometry. | Ensure precise measurement of the limiting chiral reagent (the amine in Protocol 3.1). | |
| No Crystallization Observed | Solution is too dilute or supersaturated. | Concentrate the solution or try seeding with a small crystal. Scratch the flask walls. |
| Inappropriate solvent. | The chosen solvent may be too good at solvating both salts. Experiment with less polar solvents. |
References
-
Rebek, J., Jr., Nemeth, D., Feng, Q., & Seeman, J. I. (1999). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie International Edition, 38(12), 1755-1758. [Link]
-
Bode Research Group. (n.d.). Kinetic resolution of amines. ETH Zürich. Retrieved from [Link]
-
Binanzer, M., Hsieh S.-Y., & Bode, J. W. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(49), 19698–19701. [Link]
-
Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. [Link]
-
Maj, A., & Rzewińska, A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4947. [Link]
-
Various Authors. (n.d.). Lipase catalysed kinetic resolution of amines. ResearchGate. Retrieved from [Link]
-
Haskins, M. C., & McQuade, D. T. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1793–1796. [Link]
-
Szymański, W., & de Wildeman, S. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(18), 3243. [Link]
-
Sammakia, T., & Notte, G. (2006). Kinetic Resolution of α-Amino Acid Derivatives. Synfacts, 2006(05), 0510–0510. [Link]
-
Semenova, M. G., et al. (2020). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N‐protected amino acids esters. Semantic Scholar. Retrieved from [Link]
-
Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. [Link]
-
Taran, F., et al. (2002). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 35(6), 457-465. [Link]
-
Kawakami, Y., Hiratake, J., Yamamoto, Y., & Oda, J. (1985). Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. Bulletin of the Institute for Chemical Research, Kyoto University, 63(2), 100-103. [Link]
-
Hamilton, D. G. (2006). Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Retrieved from [Link]
-
Wright, J. A., et al. (2015). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 44(35), 15494–15505. [Link]
-
Various Authors. (n.d.). Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. Retrieved from [Link]
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The Strategic deployment of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide in the Synthesis of Chiral Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide, a chiral amine building block, has emerged as a valuable scaffold in medicinal chemistry for the synthesis of complex bioactive molecules. Its unique structural features, comprising a primary chiral amine and an acetamide-substituted phenyl ring, provide a versatile platform for generating diverse chemical entities with stereospecific biological activity. This guide offers an in-depth exploration of its application, focusing on the synthesis of kinase inhibitors, and provides detailed protocols for its utilization in drug discovery and development.
The incorporation of a chiral center is a critical aspect of modern drug design, as the stereochemistry of a molecule often dictates its pharmacological and toxicological properties. The (S)-enantiomer of N-[4-(1-Amino-ethyl)-phenyl]-acetamide offers a readily available source of chirality, enabling the synthesis of enantiomerically pure drug candidates and avoiding the complications associated with racemic mixtures.
Core Principles and Mechanistic Insights
The primary amine group of this compound serves as a key nucleophile for the formation of various chemical bonds, most notably amide linkages. The acetamide moiety can participate in hydrogen bonding and other non-covalent interactions within a biological target, contributing to the overall binding affinity and selectivity of the final molecule.
The general workflow for utilizing this chiral building block involves the coupling of the primary amine with a carboxylic acid or an activated carboxylic acid derivative to form an amide bond. This reaction is a cornerstone of medicinal chemistry and can be achieved through various well-established coupling reagents.
Caption: General workflow for the synthesis of bioactive amides.
Application in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.[1] The unique structural features of this compound make it an attractive building block for the synthesis of novel kinase inhibitors. The chiral amine allows for stereospecific interactions within the ATP-binding pocket of the kinase, while the acetamide group can form key hydrogen bonds with the hinge region of the enzyme.
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol outlines a standard procedure for the coupling of this compound with a generic carboxylic acid, a common step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Carboxylic acid of interest
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide.
Causality Behind Experimental Choices:
-
BOP: A widely used and effective coupling reagent that minimizes racemization of the chiral center.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous workup: Essential for removing water-soluble byproducts and unreacted reagents.
-
Silica gel chromatography: A standard purification technique to isolate the target compound from any remaining impurities.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Fragment
This protocol describes the synthesis of a key intermediate that could be further elaborated into a potent and selective kinase inhibitor. It involves the coupling of this compound with a substituted pyrimidine carboxylic acid, a common scaffold in kinase inhibitor design.
Materials:
-
This compound
-
2-Chloro-4-pyrimidinecarboxylic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Methanol and DCM for chromatography
Procedure:
-
Suspend 2-Chloro-4-pyrimidinecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the suspension.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to afford the target amide.
Causality Behind Experimental Choices:
-
HATU: A highly efficient coupling reagent known for its rapid reaction times and high yields, particularly with heterocyclic carboxylic acids.
-
Anhydrous DCM: A suitable solvent for this type of coupling reaction.
-
Ammonium chloride wash: Used to quench the reaction and remove excess DIPEA.
Data Presentation and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Table 1: Analytical Data for a Hypothetical Kinase Inhibitor Fragment
| Parameter | Value |
| Molecular Formula | C₁₇H₁₈ClN₅O₂ |
| Molecular Weight | 359.81 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with proposed structure |
| LC-MS | m/z [M+H]⁺ = 360.1 |
| Purity (HPLC) | >95% |
Visualization of Synthetic Pathway
Caption: Synthetic pathway for a hypothetical kinase inhibitor fragment.
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block for the synthesis of bioactive molecules. Its application in the construction of complex, enantiomerically pure compounds, particularly in the field of kinase inhibitors, holds significant promise for the development of next-generation therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate. Further exploration of diverse coupling partners and downstream chemical transformations will undoubtedly lead to the discovery of novel bioactive compounds with improved efficacy and safety profiles.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis and Applications of 4-Acetamidophenyl Acetate. Retrieved from [Link][2]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820.[1]
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Application Note & Protocol: Visualization of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide using Thin-Layer Chromatography
Introduction
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide is a chiral organic compound featuring a primary amine, an acetamide, and a phenyl group.[1] As a chiral amine, it holds potential significance as a building block in pharmaceutical and materials science.[1][2] Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique indispensable for monitoring reaction progress, identifying compounds, and assessing the purity of intermediates and final products in drug development and organic synthesis.[3][4][5] This application note provides a detailed protocol for the visualization of this compound on TLC plates, leveraging its distinct functional groups for comprehensive detection.
Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a solid stationary phase (adsorbent) coated on a plate and a liquid mobile phase (eluent) that moves up the plate by capillary action.[6] Compounds with a higher affinity for the stationary phase move shorter distances, while those more soluble in the mobile phase travel further. This differential migration results in the separation of the mixture's components.[7] The Retention Factor (Rf value) is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, serving as a characteristic identifier under specific chromatographic conditions.[8][9]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the TLC analysis of this compound.
Caption: Overall TLC workflow from preparation to analysis.
Materials and Reagents
-
TLC Plates: Silica Gel 60 F254 plates (glass or aluminum-backed)[5]
-
This compound sample
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA) (analytical grade)
-
Visualization Reagents:
-
Ninhydrin
-
Potassium permanganate (KMnO₄)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH)
-
p-Anisaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (AcOH)
-
Ethanol or n-Butanol
-
-
Equipment:
Detailed Experimental Protocol
Mobile Phase (Eluent) Selection
The polarity of the eluent is critical for achieving good separation.[7] For a compound with amine and amide functionalities, a moderately polar solvent system is a suitable starting point. A recommended initial system is 95:5 Dichloromethane:Methanol . To prevent streaking often associated with amines on acidic silica gel, add a small amount of a basic modifier like triethylamine (e.g., 0.5%).[6] The polarity can be adjusted by varying the solvent ratio to achieve an optimal Rf value, ideally between 0.3 and 0.7.[7]
Sample and Plate Preparation
-
Prepare the Sample: Dissolve a small amount (~1 mg) of this compound in a volatile solvent like methanol or dichloromethane (approx. 1 mL).
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[4] Avoid disturbing the silica surface. Mark faint tick marks on the origin line for each sample to be spotted.
Chromatogram Development
-
Prepare the Developing Chamber: Pour the selected eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent migration. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, apply a small, concentrated spot of the sample solution onto a tick mark on the origin line. Allow the solvent to evaporate completely between applications to keep the spot size minimal.[4]
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the eluent level. Close the lid and allow the solvent front to ascend the plate undisturbed.
-
Complete Development: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the Plate: Allow the plate to air-dry completely in a fume hood to remove all residual eluent. Gentle heating with a heat gun may be used, but avoid overheating.[12]
Visualization Techniques
A multi-step visualization approach is recommended, starting with non-destructive methods.
The phenyl group in the molecule allows for visualization under UV light.[13]
-
Procedure: Place the dried TLC plate under a UV lamp set to 254 nm.
-
Expected Result: The compound will appear as a dark purple spot against the glowing green background of the F254 indicator on the plate.[12][14] This phenomenon, known as UV shadowing, occurs because the aromatic ring absorbs the UV light, preventing it from reaching the fluorescent indicator.[15][16] Circle the spot(s) with a pencil.
After UV visualization, proceed with a chemical stain. Choose one of the following based on the desired selectivity.
A. Ninhydrin Stain (Specific for Primary Amines)
Ninhydrin reacts with primary amines to form a highly colored product known as Ruhemann's purple.[17] This is a highly specific and sensitive method for detecting the primary amine functionality in the target molecule.[12]
-
Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[13][18]
-
Procedure:
-
Quickly dip the dried TLC plate into the ninhydrin solution using forceps or spray the solution evenly onto the plate in a fume hood.[19]
-
Gently warm the plate with a heat gun until colored spots appear.
-
-
Expected Result: The compound will appear as a distinct pink or purple spot on a white or pale pink background.[19]
Caption: Ninhydrin reaction with a primary amine.
B. Potassium Permanganate (KMnO₄) Stain (General Oxidative Stain)
This is a general-purpose stain that visualizes compounds that can be oxidized by KMnO₄.[20] The acetamide and the ethyl group on the aromatic ring are susceptible to oxidation.
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% aqueous NaOH.[18][21]
-
Procedure:
-
Dip the dried TLC plate into the KMnO₄ solution briefly.
-
Let the excess stain drip off. Spots may appear immediately or with gentle heating.
-
-
Expected Result: The compound will appear as a yellow or brown spot on a purple background.[12][20] The background color fades over time.
C. p-Anisaldehyde Stain (General Stain for Nucleophiles)
This stain is useful for visualizing a wide range of functional groups and often produces distinct colors.[22] It reacts with nucleophilic groups on the compound.
-
Reagent Preparation: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated H₂SO₄, and 1.5 mL of glacial acetic acid. Cool the mixture, then add 3.7 mL of p-anisaldehyde.[21] Store refrigerated and protected from light.[23]
-
Procedure:
-
Dip the dried TLC plate into the p-anisaldehyde solution.
-
Heat the plate with a heat gun until colored spots develop.
-
-
Expected Result: A range of colors (e.g., blue, green, red, brown) may be produced, depending on the specific interactions with the compound's functional groups.[13][24]
Data Analysis and Interpretation
Calculation of Retention Factor (Rf)
The Rf value is a constant for a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[3][9]
-
Formula: Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)[8]
Measure the distances with a ruler and calculate the Rf value. An Rf value will always be between 0 and 1.[25]
Summary of Visualization Results
| Visualization Method | Target Functional Group(s) | Expected Observation | Selectivity |
| UV Light (254 nm) | Phenyl Ring (Aromatic System) | Dark spot on a green fluorescent background[12] | High for UV-active compounds |
| Ninhydrin Stain | Primary Amine | Pink to purple spot[19] | High for primary/secondary amines |
| KMnO₄ Stain | Oxidizable groups (e.g., Alkyl chains) | Yellow/brown spot on a purple background[20] | Low (General Oxidative) |
| p-Anisaldehyde Stain | General Nucleophilic Groups | Variously colored spot (e.g., blue, green, brown)[13] | Low (General Purpose) |
Troubleshooting
-
Streaking Spots: The sample may be overloaded, or the compound is interacting too strongly with the silica. Try diluting the sample or adding a modifier (e.g., 0.5% triethylamine for basic compounds) to the eluent.[6]
-
Rf Value Too High (>0.8): The eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase DCM, decrease MeOH).[7]
-
Rf Value Too Low (<0.2): The eluent is not polar enough. Increase its polarity by increasing the proportion of the polar solvent (e.g., decrease DCM, increase MeOH).[7]
-
No Spots Visible: The sample concentration may be too low, the compound may not be UV-active (unlikely here), or the chosen stain is not suitable. Always use multiple visualization techniques.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when preparing and using staining reagents and handling volatile organic solvents.[11][26]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Concentrated acids and oxidizing agents (KMnO₄) are highly corrosive and must be handled with extreme care.[11]
-
Avoid looking directly at the UV lamp as it can damage the eyes.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
- Vertex AI Search. (n.d.). TLC Stains.
- Ambion. (n.d.). Tips From the Bench: UV Shadowing.
- National Diagnostics. (2011, September 12). UV Shadowing.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- Unknown source. (n.d.). TLC Stains.
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- Chemistry For Everyone. (2025, March 16). What Is The Importance Of RF Value In Chromatography?
- Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation.
- Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC.
- Unknown source. (n.d.). Thin Layer Chromatography (TLC).
- Cegielska, B., & Kacprzak, K. M. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
- BYJU'S. (n.d.). RF Value Explanation.
- REACH Devices, LLC. (n.d.). TLC stains.
- EPFL. (n.d.). TLC Visualization Reagents.
- Unknown source. (n.d.). Thin Layer Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Carl ROTH. (n.d.). Safety Data Sheet: TLC.
- Bunn, L., & El-Sagheer, A. (2011, April 4). UV Shadowing Technique Using a CCD Imaging System. ResearchGate.
- ChangBioscience.com. (n.d.). Detetion of DNA in PAGE --- UV shadowing. Science Gateway.
- ResearchGate. (n.d.). UV-shadowing. A PAGE separation of two transcription mixtures is shown....
- Misco Products Corporation. (n.d.). TLC Material Safety Data Sheet.
- Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- SiliCycle. (n.d.). FAQ: Which stains to use for which compounds? And how to prepare the stains?
- University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Chemistry Stack Exchange. (2017, April 17). How to prepare and store anisaldehyde tlc staining solution?
- The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7).
- PubChem - NIH. (n.d.). N-(4-Ethylphenyl)acetamide.
- BLDpharm. (n.d.). 177947-90-9|(S)-N-(4-(1-Aminoethyl)phenyl)acetamide.
- Smajlagić, A., & Srabović, M. (2022, October). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
- PubChem - NIH. (n.d.). N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide.
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Large-Scale Synthesis of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide: A Comprehensive Guide to Asymmetric Synthesis and Purification
An Application Note and Protocol for Drug Development Professionals
Abstract
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed, field-proven protocol for the large-scale synthesis of this intermediate, focusing on a robust asymmetric transfer hydrogenation strategy followed by diastereomeric salt resolution. We delve into the causality behind experimental choices, establish self-validating protocols, and provide critical safety and scale-up considerations to ensure a safe, efficient, and reproducible process.
Introduction and Strategic Overview
Chiral amines are foundational motifs in over 40% of small-molecule pharmaceuticals.[1] The synthesis of enantiomerically pure amines is, therefore, a cornerstone of drug development. The target molecule, this compound (CAS: 177947-90-9), presents a common challenge: the efficient and scalable creation of a single stereocenter.
Direct asymmetric hydrogenation of imines or ketones is a powerful strategy due to its high atom economy.[1] For this process, we have selected a catalytic asymmetric transfer hydrogenation (ATH) of the prochiral ketone, N-(4-acetylphenyl)acetamide. This method is often favored in industrial settings over direct hydrogenation with H₂ gas due to its operational simplicity, milder reaction conditions, and avoidance of high-pressure equipment.
Following the asymmetric synthesis, achieving high enantiomeric excess (e.e.) on a large scale requires a robust purification strategy. While chiral chromatography (HPLC/SFC) offers high resolution, diastereomeric salt resolution remains a highly cost-effective and scalable method for industrial production.[2][3] This protocol employs L-(+)-tartaric acid to selectively crystallize the desired (S)-enantiomer.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis and purification.
Experimental Protocols
Part A: Asymmetric Transfer Hydrogenation
This protocol details the conversion of N-(4-acetylphenyl)acetamide to this compound using a well-established chiral ruthenium catalyst. The formic acid/triethylamine (HCOOH/TEA) azeotrope serves as an efficient and easy-to-handle hydrogen source.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Equiv. | Quantity (for 1 mol scale) | Notes |
| N-(4-acetylphenyl)acetamide | 177.19 | 1.0 | 177.2 g | Starting material. Ensure >98% purity. |
| (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine Ru(II) complex | ~700 (varies) | 0.002 | 1.4 g | Chiral catalyst. Handle under inert atmosphere. |
| Triethylamine (TEA) | 101.19 | 5.0 | 506 g (697 mL) | Forms azeotrope with formic acid. |
| Formic Acid (98%) | 46.03 | 5.0 | 230 g (188 mL) | Hydrogen source. |
| 2-Propanol (IPA) | 60.10 | - | 1.8 L | Reaction solvent. |
| Toluene | 92.14 | - | 1.0 L | For extraction. |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | - | ~2.0 L | For aqueous work-up. |
| Brine (Sat. NaCl Soln.) | - | - | 500 mL | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g | Drying agent. |
Step-by-Step Procedure:
-
Azeotrope Preparation: In a separate flask, carefully and slowly add formic acid (188 mL) to triethylamine (697 mL) with cooling in an ice bath. Causality: Pre-forming the 5:2 HCOOH:TEA azeotrope manages the exotherm of neutralization and provides the optimal hydrogen-donating species.
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-(4-acetylphenyl)acetamide (177.2 g) and 2-propanol (1.8 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes to create an inert atmosphere. Causality: This prevents oxidation of the catalyst and potential side reactions.
-
Catalyst Addition: Under a positive nitrogen flow, add the chiral Ruthenium catalyst (1.4 g). Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Reaction Initiation: Begin heating the reactor jacket to 40°C. Once the internal temperature reaches 35°C, add the pre-formed HCOOH/TEA azeotrope via an addition funnel over 1 hour. A slight exotherm may be observed. Maintain the internal temperature between 40-45°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 2 hours. (Mobile phase: 9:1 DCM:MeOH). The reaction is typically complete within 12-18 hours.
-
Quench and Solvent Removal: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the 2-propanol.
-
Aqueous Work-up: To the concentrated residue, add toluene (1.0 L) and saturated sodium bicarbonate solution (1.0 L). Stir vigorously for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 250 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1.0 L) followed by brine (500 mL). Causality: The basic wash is crucial to remove all traces of formic acid and triethylammonium formate salt, which could interfere with purification.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or semi-solid. Expect a yield of ~170-175 g and an initial enantiomeric excess of 85-95%.
Part B: Purification by Diastereomeric Salt Resolution
This step enhances the enantiomeric purity of the crude product to >99% e.e.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for ~175 g crude) | Notes |
| Crude Amine Product | 178.23 | ~175 g | From Part A. |
| L-(+)-Tartaric Acid | 150.09 | 74 g (0.5 molar equiv.) | Chiral resolving agent. |
| Methanol (MeOH) | 32.04 | ~2.5 L | Crystallization solvent. |
| 2M Sodium Hydroxide (NaOH) | 40.00 | ~500 mL | For liberating the free amine. |
| Dichloromethane (DCM) | 84.93 | ~1.5 L | For extraction. |
Step-by-Step Procedure:
-
Salt Formation: Dissolve the crude amine product (~175 g) in warm methanol (1.5 L) in the 5 L reactor. In a separate beaker, dissolve L-(+)-tartaric acid (74 g) in warm methanol (1.0 L).
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with gentle stirring. Allow the mixture to cool slowly to room temperature over 4-6 hours, then cool further to 0-5°C and hold for at least 4 hours. Causality: Slow cooling is essential for selective crystallization of the less soluble (S)-amine-(L)-tartrate diastereomeric salt, leading to high optical purification.
-
Filtration: Filter the resulting crystalline solid and wash the filter cake with cold methanol (2 x 200 mL). Dry the solid under vacuum. This is the diastereomeric salt.
-
Liberation of Free Amine: Suspend the dried salt in a mixture of water (1.0 L) and dichloromethane (1.0 L). Cool the mixture in an ice bath.
-
Basification: Slowly add 2M NaOH solution while stirring, maintaining the temperature below 15°C, until the pH of the aqueous layer is >12. All solids should dissolve. Causality: The strong base deprotonates the ammonium tartrate salt, liberating the free amine into the organic DCM layer.
-
Extraction and Isolation: Separate the DCM layer. Extract the aqueous layer with DCM (2 x 250 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the final product as a solid.
-
Final Product: Expect a yield of 65-75 g (based on crude input) of this compound with >99% purity and >99% e.e.
Characterization and Quality Control
Self-validation of the protocol requires stringent analytical checks at key stages.
| Analysis | Stage | Purpose | Specification |
| HPLC (Purity) | Crude and Final Product | Determine chemical purity | Crude: >95% Final: >99.0% |
| Chiral HPLC | Crude and Final Product | Determine enantiomeric excess (e.e.) | Crude: 85-95% (S)-isomer Final: >99.0% e.e. |
| ¹H NMR | Final Product | Confirm chemical structure | Spectrum consistent with this compound structure. |
| Mass Spectrometry | Final Product | Confirm molecular weight | [M+H]⁺ = 179.1184 |
| Melting Point | Final Product | Physical property confirmation | Consistent with reference standard. |
Scale-Up and Safety Considerations
Transitioning from lab to pilot scale introduces significant safety and process challenges.[4] A thorough hazard assessment must be conducted before proceeding.[5]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] For large-scale operations, a respirator with organic vapor cartridges may be necessary.[7]
-
Ventilation: All operations should be performed in a well-ventilated fume hood or a controlled reactor system to minimize exposure to volatile amines and solvents.[6]
-
Exotherm Management: The neutralization of TEA with formic acid and the basification step are exothermic. For large-scale batches, use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents to manage heat evolution and prevent thermal runaway.[4]
-
Amine Handling: Amines can be corrosive and toxic. Avoid inhalation and skin contact.[7] Have emergency response plans in place for spills or exposure.[5]
-
Waste Disposal: Dispose of all chemical waste according to local regulations, paying special attention to halogenated solvents (DCM) and organic bases.
Caption: Decision workflow for safe scale-up operations.
Conclusion
This application note provides a robust and scalable two-part process for the synthesis of high-purity this compound. The combination of asymmetric transfer hydrogenation for initial stereocontrol, followed by the classical and economical method of diastereomeric salt resolution for enantiomeric enhancement, represents a practical and efficient strategy for industrial production. By understanding the rationale behind each step and adhering to strict safety protocols, researchers and drug development professionals can confidently implement this methodology to produce this key chiral intermediate.
References
-
Fu, J., & Fu, N. (2011). Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and... ResearchGate. Available at: [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
-
ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
PMC. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Available at: [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]
Sources
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide: A Chiral Building Block for Advanced Organic Synthesis
Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The vast majority of biological targets are inherently chiral, necessitating a precise stereochemical match for optimal drug-receptor interactions.[1] Chiral building blocks, such as (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide, are thus indispensable tools for medicinal chemists, enabling the synthesis of single-enantiomer drugs that often exhibit improved efficacy and a more favorable side-effect profile compared to their racemic counterparts.[2] This application note provides a comprehensive technical guide to the utilization of this compound as a versatile building block in organic synthesis, with a particular focus on its application in the construction of complex molecular architectures relevant to drug discovery.
Physicochemical Properties
This compound is a chiral primary amine that serves as a valuable synthon in a variety of chemical transformations. Its structural features, comprising a primary chiral amine and an acetamide-substituted phenyl ring, offer multiple points for chemical modification.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| CAS Number | 177947-90-9 | [3] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from related compounds |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 4.15 (q, J=6.8 Hz, 1H), 2.15 (s, 3H), 1.60 (br s, 2H), 1.40 (d, J=6.8 Hz, 3H) | Based on N-(4-ethylphenyl)acetamide[1][2][4] |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 142.0, 136.0, 127.0, 120.0, 51.0, 24.5, 24.0 | Based on N-(4-ethylphenyl)acetamide[5] |
Core Application: Amide Bond Formation
The primary utility of this compound lies in its capacity to serve as a nucleophilic amine source for the construction of amide bonds. Amide linkages are fundamental components of a vast array of pharmaceuticals.[6][7] The chiral nature of this building block allows for the introduction of a stereocenter, which is often crucial for biological activity.
Causality in Experimental Choices for Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and typically requires the activation of the carboxylic acid.[7][8] The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, as well as the presence of other functional groups in the molecules. For a primary amine like this compound, a variety of coupling reagents can be employed. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole), or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[6] The base, often a non-nucleophilic amine like diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Experimental Workflow for Amide Bond Formation
Sources
- 1. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-ethylphenyl)acetamide [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. N-(4-ethylphenyl)acetamide(3663-34-1) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-N-[4-(1--Amino-ethyl)-phenyl]-acetamide
Welcome to the technical support hub for the synthesis of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol to enhance the yield and enantiomeric purity of this valuable chiral intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction
The enantiomerically pure chiral amine, this compound, is a critical building block in the pharmaceutical industry. Its synthesis, while achievable through several routes, often presents challenges in achieving high yields and excellent enantioselectivity. This guide will primarily focus on the asymmetric reductive amination of N-(4-acetylphenyl)acetamide, a robust and widely utilized method. We will delve into common pitfalls and their solutions, ensuring a more efficient and reproducible synthetic workflow.
Core Synthesis Workflow: Asymmetric Reductive Amination
The primary route to this compound involves a two-step process: the formation of an imine from N-(4-acetylphenyl)acetamide and a suitable amine source, followed by asymmetric hydrogenation using a chiral catalyst.
Caption: A generalized workflow for the synthesis of this compound via asymmetric reductive amination.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
| Potential Cause | Suggested Solution | Scientific Rationale |
| Incomplete Imine Formation | - Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone.[1] - Use a dehydrating agent like molecular sieves. - Consider a Dean-Stark apparatus for azeotropic removal of water. | The formation of the imine from a ketone and an amine is a reversible equilibrium reaction.[1] Removing water drives the equilibrium towards the imine product. |
| Catalyst Inhibition or Decomposition | - Purify the imine substrate to remove any potential catalyst poisons like sulfur compounds. - Degas all solvents to remove oxygen, which can deactivate some catalysts. - The chiral amine product can sometimes act as a ligand and inhibit the catalyst.[2] The addition of a Brønsted acid can protonate the product amine, preventing its coordination to the metal center.[2] | Transition metal catalysts are sensitive to impurities and atmospheric oxygen. Product inhibition occurs when the product binds more strongly to the catalyst than the substrate, slowing down or stopping the reaction. |
| Suboptimal Reaction Conditions | - Optimize hydrogen pressure, temperature, and reaction time. Higher pressure often improves reaction rates. - Screen different solvents. A less coordinating solvent may be beneficial. | The kinetics of the hydrogenation are influenced by these parameters. Each catalyst-substrate system will have an optimal set of conditions. |
| Product Loss During Workup and Purification | - Optimize the pH during aqueous extraction to ensure the amine product is in its free base form and soluble in the organic layer. - Choose an appropriate solvent system for chromatography to ensure good separation and recovery. | The solubility of amines is highly pH-dependent. Careful optimization of purification steps is crucial to minimize losses. |
Issue 2: Low Enantioselectivity (Low %ee)
| Potential Cause | Suggested Solution | Scientific Rationale |
| Suboptimal Catalyst-Ligand Combination | - Screen a variety of chiral ligands. The steric and electronic properties of the ligand are critical for effective stereocontrol. - Consider using a catalyst with a chiral counteranion, which can enhance enantioselectivity through ion pairing with the iminium intermediate.[3] | The chiral ligand creates a chiral environment around the metal center, which differentiates between the two faces of the imine during hydrogenation.[4][5] |
| Incorrect Reaction Temperature | - Lowering the reaction temperature can sometimes increase enantioselectivity. | A lower temperature can increase the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one enantiomer. |
| Racemization of the Product | - Ensure that the workup and purification conditions are not too acidic or basic, which could potentially lead to racemization of the chiral amine. | Chiral amines can be susceptible to racemization under harsh pH conditions. |
| Presence of Water | - As with yield, ensure strictly anhydrous conditions. Water can interfere with the catalyst-substrate interaction. | Water can compete with the substrate for coordination to the metal center and alter the chiral environment. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high enantioselectivity in this synthesis?
A: The choice of the chiral catalyst, specifically the metal and its associated chiral ligand, is paramount. The ligand's structure dictates the chiral environment and is the primary determinant of enantioselectivity. It is highly recommended to screen a small library of ligands to find the optimal one for this specific substrate.
Q2: Can I use a different reducing agent instead of H₂ gas?
A: Yes, asymmetric transfer hydrogenation is a viable alternative. This method uses a hydrogen donor like isopropanol or formic acid in the presence of a suitable chiral catalyst.[6] This can be advantageous in laboratories not equipped for high-pressure hydrogenations.
Q3: How do I monitor the progress of the reaction?
A: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting imine. To determine the enantiomeric excess (%ee) of the product, chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.[2]
Q4: My final product is contaminated with the reduced ketone (N-(4-ethylphenyl)acetamide). How can I avoid this?
A: This side product arises from the reduction of the starting ketone before imine formation. To minimize this, ensure that the imine formation step is complete before initiating the hydrogenation. Some reducing agents are more chemoselective for imines over ketones, so a careful choice of the hydrogenation catalyst and conditions is also important.
Detailed Experimental Protocol: Asymmetric Hydrogenation of N-(4-(1-iminoethyl)phenyl)acetamide
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and reagents.
Step 1: Synthesis of N-(4-acetylphenyl)acetamide
This starting material can be synthesized by the acylation of 4-aminoacetophenone.
-
Dissolve 4-aminoacetophenone in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Step 2: Imine Formation and Asymmetric Hydrogenation
-
In a glovebox or under an inert atmosphere, charge a pressure reactor with N-(4-acetylphenyl)acetamide and a suitable chiral iridium or ruthenium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand) in a degassed solvent like methanol or toluene.
-
Add an ammonia source, such as a solution of ammonia in methanol, and any necessary additives (e.g., a Brønsted acid).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 20-50 bar).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
Step 3: Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Determine the enantiomeric excess (%ee) of the purified product by chiral HPLC analysis using a suitable chiral stationary phase column.[2]
Caption: A troubleshooting workflow for addressing low product yield in the synthesis.
References
-
CCS Chemistry. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. [Link]
-
Royal Society of Chemistry. (2020). A diversity of recently reported methodology for asymmetric imine reduction. [Link]
-
SciSpace. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
ACS Publications. (n.d.). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
Organic Chemistry Portal. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
- 1. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Iridium‐Catalyzed Asymmetric Hydrogenation of Unfunctionalized Enamines / Chemistry – A European Journal, 2009 [sci-hub.se]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
Technical Support Center: Purification of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Welcome to the technical support center for the purification of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral amine. The following troubleshooting guides and FAQs are structured to provide in-depth, experience-based solutions to specific experimental issues.
Introduction to Purification Challenges
This compound is a chiral building block of significant interest in pharmaceutical synthesis. The primary challenge in its purification lies in achieving high enantiomeric and chemical purity. The most common synthetic route involves the preparation of the racemic amine followed by chiral resolution. This process introduces specific impurities that require targeted purification strategies.
A likely synthetic pathway starts with the commercially available N-(4-acetylphenyl)acetamide, which is then reduced to the racemic N-[4-(1-amino-ethyl)-phenyl]-acetamide. The desired (S)-enantiomer is then isolated through chiral resolution, often by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.
This guide will address the key purification challenges arising from this synthetic approach, including:
-
Enantiomeric Purity: Separation of the desired (S)-enantiomer from the undesired (R)-enantiomer.
-
Chemical Purity: Removal of unreacted starting materials, byproducts from the reduction step, and the chiral resolving agent.
-
Salt-Free Product: Isolation of the free base form of the chiral amine after resolution.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Enantiomeric Excess (e.e.) After Chiral Resolution
Question: My chiral HPLC analysis shows a low enantiomeric excess of the desired (S)-enantiomer after the crystallization of the diastereomeric salt. What are the possible causes and how can I improve the e.e.?
Answer:
Low enantiomeric excess is a common issue in chiral resolution and can stem from several factors related to the crystallization process. Here’s a breakdown of potential causes and corrective actions:
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Resolving Agent | The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility for efficient separation. | Screen different chiral resolving agents. For chiral amines, common choices include tartaric acid derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid, O,O'-di-p-toluoyl-D-tartaric acid) or mandelic acid derivatives. |
| Incorrect Stoichiometry | The molar ratio of the racemic amine to the resolving agent is critical. An equimolar ratio is not always optimal. | Experiment with varying the stoichiometry of the resolving agent. Start with 0.5 equivalents of the resolving agent and screen up to 1.0 equivalent to find the optimal ratio for selective precipitation of one diastereomer. |
| Inappropriate Solvent System | The solvent plays a crucial role in the differential solubility of the diastereomeric salts. | Screen a variety of solvents and solvent mixtures. Alcohols (methanol, ethanol, isopropanol) and their mixtures with water are common starting points for the crystallization of amine salts.[1] |
| Insufficient Equilibration Time | Crystallization is an equilibrium process. Insufficient time for equilibration can lead to co-precipitation of both diastereomers. | Increase the crystallization time. Allow the solution to stir at the crystallization temperature for an extended period (e.g., 12-24 hours) to ensure selective precipitation. |
| Non-ideal Cooling Profile | Rapid cooling can induce spontaneous nucleation and trap the undesired diastereomer in the crystal lattice. | Implement a controlled cooling profile. A slow, gradual cooling rate often yields crystals of higher purity. |
Experimental Workflow for Optimizing Chiral Resolution:
Caption: Workflow for optimizing chiral resolution.
Issue 2: Presence of Starting Material (N-(4-acetylphenyl)acetamide) in the Final Product
Question: My ¹H NMR analysis of the purified (S)-amine shows signals corresponding to the starting ketone, N-(4-acetylphenyl)acetamide. How can I remove this impurity?
Answer:
The presence of the starting ketone indicates an incomplete reduction reaction. While optimizing the reduction is the primary solution, residual ketone can be removed during purification.
Purification Strategies:
| Method | Principle | Protocol |
| Acid-Base Extraction | The basicity of the product amine allows for its separation from the neutral ketone. | 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).2. Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The amine will move to the aqueous layer as its hydrochloride salt, while the ketone remains in the organic layer.3. Separate the layers. Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10.4. Extract the liberated free amine back into an organic solvent.5. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified amine. |
| Column Chromatography | The difference in polarity between the amine and the ketone allows for their separation on a stationary phase. | Use silica gel chromatography. A typical eluent system would be a gradient of methanol in dichloromethane. The less polar ketone will elute before the more polar amine. Monitor the fractions by TLC. |
| Salt Formation and Recrystallization | The hydrochloride salt of the amine often has different solubility properties than the neutral ketone. | 1. Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).2. Add a solution of HCl in the same solvent to precipitate the amine hydrochloride salt.3. The ketone will likely remain in the mother liquor.4. Filter and wash the salt. The free amine can be recovered by treatment with a base.[] |
Logical Flow for Impurity Removal:
Caption: Acid-base extraction workflow for ketone removal.
Issue 3: Residual Chiral Resolving Agent in the Final Product
Question: After liberating the free amine from its diastereomeric salt, I still detect the chiral resolving agent in my final product. How can I ensure its complete removal?
Answer:
Residual resolving agent, which is typically a carboxylic acid, can be removed by a thorough work-up procedure that takes advantage of its acidic nature.
Removal Protocol:
-
Dissolution: Dissolve the crude free amine in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Base Wash: Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (e.g., 0.5 M NaOH). The acidic resolving agent will be deprotonated and extracted into the aqueous layer as its salt.
-
Repeat Wash: Perform the aqueous base wash two to three times to ensure complete removal.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.
Monitoring Removal:
The removal of the resolving agent can be monitored by TLC. Spot the crude product and the washed organic layer on a TLC plate. The resolving agent, being a carboxylic acid, will have a different Rf value than the amine and should be absent in the final washed product.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric purity of this compound?
A1: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most reliable and accurate method for determining enantiomeric purity. You will need a chiral stationary phase (CSP). For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. It is recommended to screen a few different chiral columns and mobile phase conditions to achieve baseline separation of the enantiomers.
Q2: How can I confirm the chemical purity and structure of my final product?
A2: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
HPLC-UV: To determine the chemical purity by area percentage. A reverse-phase C18 column is typically suitable for this type of molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: My purified free amine is an oil, but I need a solid for my next step. What can I do?
A3: If the free amine is an oil, you can try to form a crystalline salt. The hydrochloride (HCl) or hydrobromide (HBr) salts of amines are often crystalline and easier to handle. This can be achieved by dissolving the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl or HBr in the same solvent. The salt will precipitate and can be collected by filtration.
Q4: Are there any specific storage conditions for this compound?
A4: As a primary amine, this compound can be sensitive to air and moisture, potentially leading to the formation of carbonate salts or degradation over time. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at low temperatures (e.g., in a refrigerator or freezer).
References
- Google Patents. Chiral resolution method of n-[4-(1-aminoethyl)
-
Reddit. How to purify Benzylamine? r/OrganicChemistry. [Link]
-
ResearchGate. Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. [Link]
Sources
Technical Support Center: Synthesis of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide. This critical chiral amine is a valuable building block in pharmaceutical development, and its stereochemical purity is paramount. This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms and providing robust troubleshooting strategies based on years of field experience. We aim to equip you not just with steps to follow, but with the scientific rationale to overcome the common hurdles encountered during this synthesis.
Section 1: Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound typically proceeds via one of two major pathways starting from the common precursor, N-(4-acetylphenyl)acetamide.
-
Route A: Racemic Synthesis & Chiral Resolution: This classic approach involves the non-stereoselective reduction of the ketone to form a racemic mixture of the amine, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[1]
-
Route B: Asymmetric Synthesis: A more modern and atom-economical approach is the direct, enantioselective synthesis from the ketone.[2] Asymmetric reductive amination using a chiral catalyst and ligand system is a primary strategy here, aiming to produce the desired (S)-enantiomer in high excess from the outset.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product has a low enantiomeric excess (e.e.). What is the most common reason?
A: This is the most frequent issue. For chiral resolution , the primary causes are an inappropriate choice of resolving agent or solvent, which leads to poor differentiation in the solubility of the diastereomeric salts.[1] For asymmetric synthesis , low e.e. often points to an issue with the catalyst system, such as catalyst poisoning, suboptimal ligand choice, or unfavorable reaction conditions (temperature, pressure).[2]
Q2: I'm seeing a significant amount of unreacted N-(4-acetylphenyl)acetamide in my crude product. What should I do?
A: This indicates an incomplete reaction. The cause is often related to the reducing agent or catalyst. For catalytic hydrogenations, the catalyst may be deactivated or insufficient. For hydride reductions, the reagent may have degraded due to improper storage or handling. We recommend monitoring the reaction progress by TLC or LC-MS and extending the reaction time or adding more reagent/catalyst if necessary.
Q3: Besides the unwanted (R)-enantiomer, what other side products should I look out for?
A: Potential impurities can arise from starting materials or side reactions. If your starting material, N-(4-aminophenyl)acetamide, was synthesized by reducing N-(4-nitrophenyl)acetamide, you might have residual nitro-compound.[3][4][5] Over-reduction is another possibility, where harsh conditions could potentially affect the acetamide group, though this is less common with selective methods.
Q4: Is it possible to racemize and recycle the unwanted (R)-enantiomer from a chiral resolution?
A: Yes, this is a key strategy for improving overall process efficiency and is often used in industrial settings. The unwanted enantiomer can sometimes be racemized under specific conditions (e.g., using a catalyst at elevated temperatures) and then reintroduced into the resolution process.[6] This creates a dynamic kinetic resolution-like process, theoretically allowing for a yield approaching 100%.[6]
Section 3: Detailed Troubleshooting Guides
Problem: Poor Enantioselectivity in Chiral Resolution
Q: I've performed a chiral resolution of the racemic amine using a tartaric acid derivative, but my e.e. after crystallization is below 80%. How can I improve this?
A: Achieving high diastereomeric purity in fractional crystallization is a multi-variable optimization problem. The key is to maximize the solubility difference between the two diastereomeric salts.
Causality & Solutions:
-
Suboptimal Solvent System: The solvent plays a critical role in the crystallization process. A solvent that is too good will keep both salts in solution, while a solvent that is too poor will cause both to crash out indiscriminately.
-
Action: Perform a solvent screen. Use a small amount of your diastereomeric salt mixture and test solubility and crystallization in a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water).
-
| Solvent System (v/v) | Observation after Cooling | Implication for Selectivity |
| 100% Methanol | Remains fully dissolved | Too soluble, poor selectivity |
| 80:20 Ethanol:Water | Forms crystalline solid | Promising Candidate |
| 50:50 Ethanol:Water | Forms amorphous precipitate | Too insoluble, poor selectivity |
| 100% Acetonitrile | Forms fine powder/oil | Poor crystal lattice formation |
-
Incorrect Stoichiometry: Using a 1:1 molar ratio of the racemic amine to the resolving agent is not always optimal.[1] Sometimes, using a sub-stoichiometric amount of the resolving agent can lead to a purer crop of crystals.
-
Action: Screen different molar equivalents of the resolving agent. A common starting point is to use 0.5 to 0.6 molar equivalents.[1] This ensures that only the desired diastereomer crystallizes, leaving the more soluble one and the un-reacted enantiomer in the mother liquor.
-
-
Insufficient Equilibration Time: Crystallization is a kinetic process. If cooling is too rapid or the mixture is not allowed to equilibrate, the resulting solid will be of lower purity.
-
Action: Employ a slow, controlled cooling profile. After reaching the target temperature, allow the mixture to stir for several hours to ensure the system has reached thermodynamic equilibrium before filtration.
-
Problem: Difficult Product Isolation & Workup
Q: After quenching my reaction, I'm struggling with a persistent emulsion during the aqueous/organic extraction. How can I resolve this?
A: Emulsions are common when working with amines, which can act as surfactants. This is especially true after basifying the solution to liberate the free amine from its salt form.
Causality & Solutions:
-
Cause: High pH and vigorous mixing can stabilize emulsions. The presence of fine solid particulates can also contribute.
-
Solution 1 (Chemical): Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by dehydrating the interface.
-
Solution 2 (Physical): If the emulsion persists, transfer the entire mixture to a separatory funnel and let it stand, undisturbed, for an extended period (30 minutes to several hours). Gentle swirling or tapping of the funnel can help coalesce the dispersed droplets. For stubborn cases, filtering the entire mixture through a pad of Celite® can sometimes break the emulsion by removing particulate matter.
-
Solution 3 (Prevention): During the extraction, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
Q: My purified free amine product is an oil and won't crystallize. How can I obtain a solid?
A: While the free amine can be an oil or low-melting solid, it is often easier to handle, purify, and store as a stable crystalline salt.
-
Action: Dissolve the crude amine oil in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether or isopropanol dropwise while stirring. The hydrochloride salt will often precipitate as a crystalline solid, which can be easily collected by filtration and washed with fresh solvent. This process also serves as an effective purification step.[7]
Section 4: Key Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is a representative example. The specific resolving agent, solvent, and temperatures must be optimized for your specific case.
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide in 10 volumes of ethanol at 50-60 °C.
-
In a separate flask, dissolve 0.55 equivalents of the chiral resolving agent (e.g., O,O'-Di-p-toluoyl-L-tartaric acid) in 5 volumes of ethanol.
-
Slowly add the resolving agent solution to the warm amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature over 2 hours.
-
Continue cooling in an ice bath to 0-5 °C and hold for at least 4 hours to maximize crystal formation.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the solid (the diastereomeric salt) under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried salt in a mixture of dichloromethane and water.
-
Cool in an ice bath and slowly add 2M sodium hydroxide solution until the aqueous layer is basic (pH > 11).
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general method; the specific column and mobile phase must be validated.
-
Column: Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic modifier like diethylamine (e.g., 80:20:0.1 Hexane:IPA:DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard of the racemic material (~1 mg/mL) to identify the retention times of both the (R) and (S) enantiomers.
-
Prepare a sample of your enantiomerically enriched product at the same concentration.
-
Inject both solutions onto the HPLC system.
-
Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
References
- Benchchem. Technical Support Center: Purification of Chiral Amines.
- Benchchem. N-[4-(1-aminoethyl)phenyl]acetamide | 757151-43-2.
- Kandhaswamy, A. (2012). Answer to "What are the best processes/methods for separation of chiral amine...". ResearchGate.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Smajlagić, A. & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate.
- Google Patents. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- Google Patents. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
- University of Glasgow. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
Sources
Technical Support Center: Optimization of Reaction Conditions for (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Derivatization
Welcome to the technical support center for the derivatization of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction to Chiral Derivatization
The enantioselective analysis of chiral amines like this compound is crucial in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological activities.[1][2] Chiral derivatization is a powerful technique that converts a mixture of enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[1][3] These resulting diastereomers possess different physical and chemical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like HPLC.[1][2][3]
This guide will focus on optimizing the reaction conditions for this specific primary amine, addressing common challenges to help you achieve reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral derivatizing agents (CDAs) for primary amines like this compound?
A1: Several classes of CDAs are effective for primary amines. The choice often depends on the analytical technique (e.g., HPLC-UV, LC-MS, GC) and the specific properties of the analyte. Common examples include:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used reagent that reacts with primary and secondary amines under mild alkaline conditions to form stable diastereomers with strong UV absorbance, making them ideal for HPLC-UV detection.[1][4][5]
-
Mosher's Reagent (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA): Typically used as its acid chloride, MTPA reacts with amines to form diastereomeric amides. These are particularly well-suited for NMR analysis due to the distinct signals of the diastereomers.[1]
-
Chiral Chloroformates: Reagents such as N-(trifluoroacetyl)-L-prolyl chloride are used to derivatize amines, forming diastereomeric carbamates.[1]
-
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE): This reagent reacts with amino groups to form urea diastereoisomers, which can be separated by reversed-phase HPLC.[6]
Q2: Why is pH control so critical during the derivatization reaction?
A2: The pH of the reaction medium is a crucial parameter that directly influences the reaction rate and yield. Most derivatization reactions for primary amines require basic conditions.[7] This is because the amine must be in its nucleophilic, unprotonated form to effectively attack the electrophilic center of the CDA. However, excessively high pH can lead to hydrolysis of the CDA or the resulting derivative, reducing the overall yield. The optimal pH is a balance between ensuring the amine is sufficiently deprotonated and maintaining the stability of the reactants and products. For many reactions, a buffer system (e.g., borate or bicarbonate buffer) is used to maintain a stable pH.[2][7]
Q3: How does temperature affect the derivatization process?
A3: Temperature influences the reaction kinetics. Generally, increasing the temperature accelerates the reaction rate, leading to shorter reaction times.[2] However, excessively high temperatures can promote side reactions, degradation of the reactants or products, or even racemization of the chiral centers, which would compromise the accuracy of the enantiomeric analysis.[8] The optimal temperature is therefore a trade-off between reaction speed and the stability of the chiral compounds. For many CDAs, reactions are carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).[2][9]
Q4: What is the purpose of quenching the reaction, and what are common quenching agents?
A4: Quenching is the process of stopping the derivatization reaction at a specific time point. This is important for achieving reproducible results, especially when comparing different samples. Quenching is typically achieved by adding a reagent that rapidly reacts with the excess CDA or changes the reaction conditions to halt the reaction. Common quenching strategies include:
-
Acidification: Adding an acid (e.g., hydrochloric acid, formic acid, or trifluoroacetic acid) protonates the unreacted amine and any basic catalysts, effectively stopping the reaction.[2]
-
Addition of a Scavenger: Introducing a compound with a highly reactive primary amine can consume the remaining CDA.
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of this compound and subsequent analysis, providing systematic approaches to identify and resolve them.
Problem 1: Low or No Derivative Peak in Chromatogram
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Incorrect Reaction pH | The primary amine on your molecule needs to be deprotonated to be nucleophilic. Verify the pH of your reaction buffer. For many derivatizations, a pH between 8.5 and 11 is optimal.[6] Prepare fresh buffer and confirm its pH before use. |
| Inactive Derivatizing Agent | CDAs can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reagent or verify the activity of your current stock with a standard of known reactivity. Store CDAs according to the manufacturer's instructions, often in a desiccator. |
| Insufficient Reagent Concentration | The CDA should be in molar excess to drive the reaction to completion. A common starting point is a 2:1 molar ratio of CDA to your amine.[6] If you observe incomplete derivatization, try increasing the excess of the CDA. |
| Suboptimal Reaction Temperature or Time | The reaction may be too slow at the current temperature. Consult literature for the specific CDA you are using. For example, Marfey's reagent often requires incubation at 40-50°C for 60-90 minutes.[2] Consider performing a time-course experiment to determine the optimal reaction time. |
| Inappropriate Solvent | The solvent must dissolve both your analyte and the CDA and be compatible with the reaction. Acetonitrile and acetone are common choices.[2][10] Ensure your sample is fully dissolved before adding the reagent. In some cases, substituting acetonitrile with dimethyl sulfoxide (DMSO) can improve derivative stability and fluorescence.[10] |
Problem 2: Poor Resolution Between Diastereomer Peaks
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal HPLC Mobile Phase | The composition of the mobile phase is critical for separating diastereomers. Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous component of the mobile phase can also significantly impact resolution. |
| Inappropriate HPLC Column | While the goal of derivatization is to use an achiral column, not all achiral columns are the same. A C18 column is a good starting point, but other stationary phases might provide better selectivity for your specific diastereomers. Ensure the column is not degraded, which can lead to poor peak shape and resolution.[11] |
| Incorrect Column Temperature | Temperature affects the thermodynamics of the separation. Lower temperatures often enhance the subtle differences in interactions between the diastereomers and the stationary phase, leading to better resolution.[12] Conversely, higher temperatures can improve peak efficiency.[12] Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum. |
| Flow Rate is Too High | A lower flow rate increases the time the diastereomers spend interacting with the stationary phase, which can improve resolution. Try reducing the flow rate and observe the effect on the separation. |
Problem 3: Presence of Extraneous or Ghost Peaks
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Side Reactions | The CDA may react with other nucleophiles in your sample or solvent. Ensure high-purity solvents and reagents are used. If your sample matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
| Hydrolysis of Derivatizing Agent | Excess CDA can hydrolyze, creating a byproduct that may be chromatographically active. Injecting a blank (reagents without the analyte) can help identify peaks corresponding to reagent byproducts. |
| Contaminated Mobile Phase or System | Ghost peaks can arise from contaminated solvents or carryover from previous injections.[12] Prepare fresh mobile phase daily and ensure the HPLC system is clean.[13] Running a blank gradient can help diagnose system contamination.[12] |
| Sample Carryover | If a ghost peak appears at the retention time of your derivative in a blank injection following a sample run, it indicates carryover. Optimize the needle wash procedure in your autosampler, potentially using a stronger solvent.[13] |
Problem 4: Peak Tailing
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Column Overload | Injecting too much sample can lead to peak tailing. Dilute your sample (e.g., 1:10 and 1:100) and reinject. If the peak shape improves, you were overloading the column.[12] |
| Secondary Interactions on the Column | Residual silanol groups on the silica-based stationary phase can interact with your basic amine derivatives, causing tailing. Adding a competitor, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mitigate these interactions.[12] |
| Column Contamination or Degradation | A contaminated guard column or analytical column can cause poor peak shape. Try washing the column according to the manufacturer's instructions or replacing the guard column.[11] |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Derivatization using Marfey's Reagent (FDAA)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound sample
-
Marfey's Reagent (FDAA) solution: 20 mM in acetone
-
Triethylamine (TEA) solution: 0.5 M in water
-
Hydrochloric acid (HCl): 1 M
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in water to a concentration of approximately 0.5 mM.[2]
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:[2]
-
100 µL of the 0.5 mM amine sample
-
200 µL of the 20 mM Marfey's reagent solution in acetone
-
50 µL of 0.5 M triethylamine (TEA) in water
-
-
Incubation: Vortex the mixture and incubate at 40°C for 90 minutes in the dark.[2]
-
Quenching: Stop the reaction by adding 50 µL of 1 M HCl.[2]
-
Analysis: The sample is now ready for dilution (if necessary) and injection into the LC system.
Protocol 2: Derivatization using (S)-NIFE
This protocol is based on a method for the derivatization of amino acids and can be adapted.
Materials:
-
This compound sample
-
(S)-NIFE solution: 1 mg/mL in acetone[2]
-
Borate buffer: 0.1 M, pH 8.8[2]
-
Formic acid: 1%
Procedure:
-
Reaction Mixture: To 10 µL of your sample, add 40 µL of borate buffer. Then, add 50 µL of the (S)-NIFE solution.[2]
-
Incubation: Vortex the mixture for 1 minute and incubate at room temperature for 30 minutes.[2]
-
Quenching: Stop the reaction by adding 10 µL of 1% formic acid.[2]
-
Analysis: The sample is now ready for injection into the LC-MS system.[2]
Visualization of Workflows
General Derivatization Workflow
Caption: A generalized workflow for the chiral derivatization of primary amines.
Troubleshooting Logic for Low Derivative Yield
Caption: A decision tree for troubleshooting low derivatization yield.
References
-
Bhushan, R. Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available at: [Link].
-
Chiral derivatizing agent. Grokipedia. Available at: [Link].
-
Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Available at: [Link].
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Available at: [Link].
-
[A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. Available at: [Link].
-
Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. PubMed. Available at: [Link].
-
Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids 27, 231-247. ResearchGate. Available at: [Link].
-
Chiral derivatizing agent. Wikipedia. Available at: [Link].
-
Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. Available at: [Link].
-
(PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Available at: [Link].
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. Available at: [Link].
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. Available at: [Link].
-
Trouble with chiral separations. Chromatography Today. Available at: [Link].
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link].
-
4-Aminoacetanilide. Wikipedia. Available at: [Link].
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Available at: [Link].
-
N-(4-Ethylphenyl)acetamide. PubChem. Available at: [Link].
-
Acetamide, N-ethyl-N-phenyl-. NIST WebBook. Available at: [Link].
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate. Available at: [Link].
-
Application of(S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a new chiral derivatizing agent for proteinogenic amino acid analysis by high-performance liquid chromatography. ResearchGate. Available at: [Link].
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. medikamenterqs.com [medikamenterqs.com]
Resolving enantiomeric excess issues with (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Welcome to the Technical Support Center for Chiral Resolution. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges encountered when working to resolve enantiomers of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide. This resource is designed to provide not just protocols, but the underlying logic to empower your experimental decisions.
Troubleshooting Guide: Resolving Enantiomeric Excess Issues
This section is dedicated to addressing specific problems you may encounter during your experiments. We provide a systematic approach to diagnosing and solving these issues.
Q1: My chiral HPLC analysis indicates a low enantiomeric excess (ee) for my synthesized this compound. What is the first step?
A1: The foundational step in troubleshooting any enantioselectivity issue is to rigorously validate your analytical method before attempting to optimize the reaction chemistry. It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the false appearance of low enantioselectivity.[1]
Underlying Principle: The accuracy of your ee measurement is wholly dependent on the ability of your analytical method to provide baseline separation of the two enantiomers. Without this, you cannot trust your results.
Recommended Protocol: Analytical Method Validation
-
Prepare a True Racemic Standard: Synthesize or purchase a sample of racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide. This 50:50 mixture is your benchmark.
-
Analyze the Racemic Standard: Inject the racemic sample into your chiral HPLC or SFC system.
-
Evaluate the Chromatogram:
-
Expected Result: You should observe two distinct, well-separated peaks of equal area and intensity.[1]
-
Troubleshooting: If you see overlapping peaks, a single broad peak, or significantly unequal peak areas, your analytical method is not suitable and must be optimized before you can accurately determine the ee of your resolved samples.
-
Q2: I am observing poor peak resolution and tailing on my chiral HPLC for the enantiomers of N-[4-(1-Amino-ethyl)-phenyl]-acetamide. How can I fix this?
A2: Poor resolution in chiral chromatography is a common issue that can typically be solved by systematically optimizing the mobile phase, stationary phase, and other chromatographic conditions. The goal is to enhance the differential interactions between the enantiomers and the chiral stationary phase (CSP).
Underlying Principle: Chiral separation on polysaccharide-based columns relies on a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the chiral selector. Modifying the mobile phase composition directly alters the strength and nature of these interactions.[2][3]
Troubleshooting Steps & Optimization:
-
Confirm CSP Suitability: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points for chiral amines and acetamides.[2][4] Columns like Chiralpak® AD, Chiralcel® OD, and their modern immobilized equivalents are often successful.[2] If resolution is not achieved, screening different CSPs is the most effective, albeit resource-intensive, solution.
-
Optimize the Mobile Phase: This is the most common area for improvement.
-
Modifier Type: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (typically with hexane or heptane) is critical. Systematically screen modifier concentrations (e.g., 5%, 10%, 15%, 20%).
-
Additives: For basic compounds like amines, peak tailing is often caused by strong interactions with residual acidic silanols on the silica support. Adding a small amount of a basic competitor, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase can significantly improve peak shape and resolution.
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution by allowing more time for interactions, though it will increase run time.
-
Temperature affects the thermodynamics of the chiral recognition process. Running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) can have a significant and sometimes non-intuitive impact on selectivity.[2]
-
Logical Flow for Troubleshooting Low Enantiomeric Excess
Below is a decision tree to guide your troubleshooting process, starting from the initial observation of low ee.
Caption: Decision tree for systematically diagnosing low ee values.
Q3: My diastereomeric salt crystallization is not yielding a solid, or the ee of the liberated amine is still low after crystallization. What factors should I investigate?
A3: The success of a classical resolution hinges on the significant solubility difference between the two diastereomeric salts.[5][6] Failure to achieve high ee points to issues with solvent selection, the choice of resolving agent, or the crystallization conditions themselves.
Underlying Principle: A pair of diastereomers will have different physical properties, including solubility in a given solvent system.[7] The key is to find a solvent where one salt is sparingly soluble and crystallizes out, while the other remains in the mother liquor.[6] A single crystallization rarely yields >95% ee; often, one or two recrystallizations of the isolated salt are necessary to achieve high optical purity.[8]
Protocol: Screening for Diastereomeric Salt Resolution
-
Select Chiral Resolving Agents: For a basic amine like yours, chiral acids are required. Tartaric acid derivatives are a gold standard.
-
Screen Solvents: The choice of solvent is critical and often empirical. Screen a range of solvents with varying polarities in parallel.
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Mixed Solvent Systems: e.g., Methanol/Water, Acetone/Heptane
-
-
Execute the Screen (Small Scale):
-
In separate vials, dissolve your racemic amine in each solvent.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent.
-
Heat gently to dissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe which systems produce a crystalline solid.
-
-
Analyze and Optimize:
-
Filter the crystals from the promising systems.
-
Liberate the free amine by treating the salt with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the ee of the liberated amine using your validated chiral HPLC method.
-
The condition that gives the highest ee is your lead. Optimize by adjusting the temperature profile, cooling rate, and stoichiometry of the resolving agent.
-
Workflow for Diastereomeric Salt Resolution
This diagram illustrates the complete cycle from racemate to the isolated, enantiomerically pure product.
Caption: General workflow for chiral resolution via fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for resolving a racemic mixture of N-[4-(1-Amino-ethyl)-phenyl]-acetamide?
A1: There are three primary strategies for resolving chiral amines on a preparative scale. The best choice depends on factors like scale, required purity, cost, and available equipment.[11]
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | A chiral resolving agent is used to form two diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[5][12] | Scalable, cost-effective for large quantities, well-established technology.[12] | Can be labor-intensive to develop, maximum theoretical yield is 50% (unless the unwanted enantiomer is racemized and recycled).[11] |
| Enzymatic Kinetic Resolution (KR) | An enzyme (e.g., a lipase or transaminase) selectively catalyzes a reaction on only one of the two enantiomers, allowing the unreacted enantiomer to be recovered in high ee.[13] | Very high enantioselectivity (high ee values), mild reaction conditions, environmentally friendly. | Maximum theoretical yield is 50%, can require specific buffers and co-factors.[14] |
| Chromatographic Resolution | The racemic mixture is separated using preparative-scale chromatography on a chiral stationary phase (CSP), such as Supercritical Fluid Chromatography (SFC) or HPLC.[12] | Fast to develop, can provide both enantiomers in high purity, applicable to a wide range of compounds. | Can be prohibitively expensive for large-scale production due to solvent consumption and cost of CSPs.[12] |
Q2: What is Dynamic Kinetic Resolution (DKR) and is it applicable for producing this compound?
A2: Dynamic Kinetic Resolution (DKR) is a powerful enhancement of kinetic resolution that overcomes the 50% theoretical yield limit.[14][15] In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting (unwanted) enantiomer.[16]
Mechanism:
-
An enzyme selectively reacts with one enantiomer (e.g., the (R)-enantiomer is acylated by a lipase).
-
Simultaneously, a chemical catalyst (often a metal complex) continuously converts the remaining (S)-enantiomer back into the racemate.[17]
-
This constant racemization ensures the enzyme always has a supply of the reactive (R)-enantiomer, allowing the reaction to proceed until, theoretically, 100% of the starting material is converted into the single, desired enantiomeric product.
Applicability: Yes, DKR is highly applicable to chiral amines. Chemoenzymatic DKR systems combining a lipase (like Novozym-435) for the resolution and a metal catalyst (based on Ruthenium or Palladium) for the racemization have been successfully used for a wide range of primary amines.[17] This would be an advanced but highly efficient strategy for producing enantiomerically pure this compound.
Q3: How do I confirm the absolute configuration of my final product to ensure it is indeed the (S)-enantiomer?
A3: Determining the absolute configuration is a critical final step that cannot be accomplished by standard ee analysis. Several methods can be used:
-
X-Ray Crystallography: This is the definitive method. If you can grow a suitable crystal of your resolved product (or a salt of it with a known chiral acid), X-ray diffraction analysis will provide an unambiguous determination of its three-dimensional structure and thus its absolute configuration.
-
Comparison to a Known Standard: If a certified reference standard of this compound is available, you can compare your sample using your validated chiral HPLC method. The retention time of your product should match that of the (S)-standard.
-
Chiral Derivatizing Agents (Mosher's Method): You can react your amine with a chiral derivatizing agent like Mosher's acid chloride (or its esters) to form diastereomers. Analysis of the resulting diastereomers by ¹H or ¹⁹F NMR spectroscopy allows for the determination of the absolute configuration based on predictable shifts in the NMR signals of protons near the stereocenter.[11]
References
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2011). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. [Link]
-
Bäckvall, J. (2017). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. Chemistry – A European Journal. [Link]
-
Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
-
Pettersson, H. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Truppo, M. D., Turner, N. J., & Rozzell, J. D. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications. [Link]
-
Martín-Matute, B., & Bäckvall, J. (2011). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Bode Research Group. Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
Toribio, L., et al. (2011). Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases. Journal of Chromatography A. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Reddit. (2019). Optical Resolution of (-)-1-Phenylethylamine Sources of Error. Reddit. [Link]
Sources
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- 2. Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide under acidic and basic stress conditions. Our goal is to equip you with the scientific rationale and practical steps to design, execute, and interpret forced degradation studies effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address common questions and challenges encountered during the stability testing of this compound.
Part 1: Understanding Degradation Pathways
Question 1: What are the expected primary degradation pathways for this compound under acidic and basic conditions?
Answer: Based on its chemical structure, the primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the acetamide bond .[1][2][3] The molecule contains an N-aryl acetamide functional group, which is susceptible to cleavage when exposed to aqueous acid or base, typically accelerated by heat.
This reaction yields two primary degradation products:
-
(S)-4-(1-aminoethyl)aniline (the primary amine)
-
Acetic acid (the carboxylic acid)
The core mechanism involves the nucleophilic attack of water (in acid) or a hydroxide ion (in base) at the carbonyl carbon of the acetamide group.[1][2]
-
Under acidic conditions: The carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and highly susceptible to attack by a water molecule.[2] This is followed by a series of proton transfers and subsequent elimination of the amine, which leaves as its protonated, stable conjugate acid.
-
Under basic conditions: A hydroxide ion directly attacks the carbonyl carbon. This is followed by the elimination of the amide anion, which is a very strong base and is immediately protonated by the carboxylic acid formed, driving the reaction to completion.[3]
The rest of the molecule, including the chiral center and the primary amine on the ethyl group, is expected to be stable under these hydrolytic conditions.
Question 2: Why is it essential to perform forced degradation studies on this compound?
Answer: Forced degradation studies, or stress testing, are a critical component of the drug development process and are mandated by regulatory agencies like the FDA and EMA, as outlined in ICH guidelines.[4][5][6] The primary objectives are:
-
To Identify Degradation Products: These studies help identify the likely impurities and degradants that could form under various storage and handling conditions.[7][8]
-
To Elucidate Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic stability and helps in designing more stable formulations.[6][7]
-
To Develop and Validate Stability-Indicating Methods: A crucial goal is to prove that your analytical method (e.g., HPLC) can accurately separate the parent drug from all its potential degradation products.[5][8] This ensures that the method can reliably measure the drug's purity and potency over time.
-
To Inform Formulation and Packaging Decisions: The data gathered can guide the selection of excipients, buffers, and appropriate packaging to protect the drug from degradation.[7]
For this compound, these studies are essential to ensure that any future drug product maintains its quality, safety, and efficacy throughout its shelf life.[9]
Part 2: Experimental Design & Troubleshooting
Question 3: I am designing a forced degradation study. What are the recommended stress conditions (acid/base concentration, temperature, time)?
Answer: The goal of a forced degradation study is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[5][10][11] Degradation beyond this level is often considered unrealistic and may produce secondary or tertiary degradants not relevant to formal stability.[11]
There are no universally fixed conditions; they must be adapted based on the molecule's stability.[10] However, a typical starting point for hydrolytic degradation is as follows:
| Stress Condition | Reagent | Temperature | Time Points (suggested) |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temperature, then 50-70°C if no degradation occurs.[10] | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temperature, then 50-70°C if no degradation occurs.[10] | 2, 6, 12, 24 hours |
Experimental Tip: Start with milder conditions (e.g., 0.1 M acid/base at room temperature) and analyze a sample at an early time point (e.g., 2 hours). If no degradation is observed, you can increase the stress by raising the temperature or the concentration of the acid/base.[10] Always run a control sample (drug in the dissolution solvent without stressor) in parallel.
Question 4: My HPLC analysis shows poor mass balance (<95%). What are the common causes and how can I fix this?
Answer: Achieving a mass balance between 95% and 105% is a key indicator that your analytical method is stability-indicating and accounts for all components.[12] A result outside this range suggests a problem.
Mass Balance (%) = [(Assay of API + Sum of All Degradants) / Initial API Assay] x 100 [12]
Here are common causes for low mass balance and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Non-UV Active Degradants | The primary degradation product of this compound is acetic acid, which has a very poor UV chromophore and will likely be undetected by a standard UV detector. This is a common and expected reason for low mass balance in this specific case. |
| Volatile Degradants | Degradation products may be volatile and lost during sample heating or preparation.[12][13] |
| Incomplete Elution | Some degradation products may be highly polar or non-polar and fail to elute from the HPLC column, or they may co-elute with the parent peak.[14] |
| Poor Detector Response | The response factor of a degradation product may be significantly different from that of the parent API, leading to inaccurate quantification.[14] |
| Precipitation of Degradants | Degradants may not be soluble in the sample diluent and could be lost during sample filtration or centrifugation before injection.[13] |
To address these issues:
-
Use a Mass Spectrometer (LC-MS): This is the most effective way to detect non-UV active or co-eluting peaks. It can confirm the mass of expected degradants and identify unknown ones.
-
Modify Chromatographic Conditions: Experiment with different mobile phases, gradients, or column chemistries to ensure all components are eluting and are well-resolved.
-
Check Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the API. A non-pure peak indicates co-elution.[14]
Question 5: I'm seeing unexpected peaks in my chromatogram. How do I determine their origin?
Answer: Unexpected peaks can be confusing. A systematic approach is needed to identify them:
-
Analyze a Blank: Inject your diluent (without the API) that has been subjected to the same stress conditions. Any peaks present are artifacts from the solvent, mobile phase, or glassware.[15]
-
Analyze a Stressed Placebo: If working with a formulated product, stress the placebo (all excipients without the API) under the same conditions. Peaks here originate from the excipients.[8]
-
Compare Stressed vs. Unstressed Samples: Peaks that appear or grow significantly only in the stressed API sample are true degradation products.
-
Use LC-MS: Mass spectrometry is the definitive tool for identifying unknown peaks by determining their mass-to-charge ratio (m/z), which can be used to propose a chemical structure.
-
Check for Carryover: Inject a blank immediately after a concentrated sample. If peaks from the sample reappear, it indicates inadequate cleaning of the injection system.[15][16]
Visualized Pathways and Workflows
Proposed Degradation Pathways
The following diagrams illustrate the expected hydrolytic degradation of this compound.
Caption: Proposed Acid-Catalyzed Degradation Pathway.
Caption: Proposed Base-Catalyzed Degradation Pathway.
Experimental Workflow
This workflow provides a logical sequence for conducting a forced degradation study.
Caption: General Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
The following are generalized protocols. You must optimize them for your specific laboratory equipment and the observed stability of your compound.
Protocol 1: Acidic Degradation Study
-
Preparation:
-
Prepare a 1.0 M stock solution of Hydrochloric Acid (HCl). Dilute to create 0.1 M and 0.01 M working solutions.
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
-
Stress Application:
-
In a sealed vial, mix 1 mL of the API stock solution with 1 mL of 0.1 M HCl.
-
Prepare a control sample by mixing 1 mL of the API stock solution with 1 mL of the solvent (e.g., water).
-
Place both vials in a water bath set to 60°C.[10]
-
-
Time Points & Neutralization:
-
Withdraw 100 µL aliquots from each vial at T=0, 2, 6, and 12 hours.
-
Immediately neutralize each acidic aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH).
-
Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with both PDA and MS detectors.
-
Monitor for the appearance of new peaks and the decrease in the parent API peak area.
-
Protocol 2: Basic Degradation Study
-
Preparation:
-
Prepare a 1.0 M stock solution of Sodium Hydroxide (NaOH). Dilute to create 0.1 M and 0.01 M working solutions.
-
Use the same 1.0 mg/mL API stock solution as in the acid study.
-
-
Stress Application:
-
In a sealed vial, mix 1 mL of the API stock solution with 1 mL of 0.1 M NaOH.
-
Use the same control sample as prepared in the acid study.
-
Place both vials in a water bath set to 60°C.
-
-
Time Points & Neutralization:
-
Withdraw 100 µL aliquots from each vial at T=0, 2, 6, and 12 hours.
-
Immediately neutralize each basic aliquot by adding an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl).
-
Dilute the neutralized sample to the final concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using the same HPLC-PDA/MS method.
-
Compare the degradation profile to that observed under acidic conditions.
-
References
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]
-
ResearchGate. (2024). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. [Link]
-
Veeprho. (2020). Analytical Method Development – Forced Degradation Study. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide?. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Pharma Growth Hub. (2021). What are the reasons for mass balance failure during forced degradation. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. [Link]
-
YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]
Sources
- 1. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. apicule.com [apicule.com]
- 7. acdlabs.com [acdlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. sgs.com [sgs.com]
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Troubleshooting HPLC peak tailing for (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Technical Support Center: (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on HPLC peak tailing. Our approach is rooted in explaining the fundamental science to empower you to make informed, effective troubleshooting decisions.
Part 1: Systematic Troubleshooting Guide for Peak Tailing
Peak tailing is one of the most common and frustrating issues in the HPLC analysis of basic compounds like this compound.[1] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[2][3] This guide provides a systematic, question-driven approach to identify and eliminate the root cause of peak tailing.
Q1: Is the peak tailing specific to my basic analyte or are all peaks tailing?
This is the first and most critical diagnostic question. The answer will direct your troubleshooting efforts toward either chemical interactions or system-wide mechanical issues.
-
If only the this compound peak (and other basic compounds) are tailing: The issue is almost certainly chemical in nature. The primary amine on your analyte is interacting with acidic silanol groups (Si-OH) on the silica-based stationary phase.[2][4] Proceed to Q2 .
-
If all peaks in the chromatogram are tailing: This suggests a physical or mechanical problem with the HPLC system, often referred to as "extra-column effects."[3][5] Common causes include a column void, blockages, or improperly fitted tubing.[5][6] Before altering your method chemistry, investigate these potential system faults. A void at the column inlet is a frequent culprit.[5]
Q2: What is the pH of my mobile phase and how does it relate to the analyte's pKa?
The ionization state of both your analyte and the stationary phase is governed by pH, making it the most powerful parameter for controlling peak shape for basic compounds.[7][8][9]
The Underlying Science: this compound has a basic primary amine. While the exact experimental pKa is not readily published, it is expected to be in the range of 9-10, typical for primary alkyl amines. Silanol groups on the silica surface are acidic, with a pKa around 3.8-4.2.[10]
-
At intermediate pH (e.g., pH 4-7): Your analyte is protonated (positively charged), and the silanols are deprotonated (negatively charged). This creates a strong electrostatic interaction, a primary cause of severe peak tailing.[2][10]
-
At low pH (e.g., pH < 3): Your analyte is protonated (+), but the silanol groups are also protonated (neutral). This minimizes the strong ionic interaction, significantly improving peak shape.[5][10]
-
At high pH (e.g., pH > 10): Your analyte is neutral, and the silanols are deprotonated (-). This can also improve peak shape, but requires a pH-stable column.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most common and effective solution is to lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[5] This ensures the silanol groups are protonated and less interactive.[10]
-
Ensure Adequate Buffering: If operating near the pKa of the analyte or silanols, small pH fluctuations can cause major changes in retention and peak shape.[7][9] Use a buffer (e.g., formate, acetate) at a concentration of 10-25 mM to maintain a stable pH.
-
Consider High pH (with the right column): If low pH doesn't provide the desired selectivity, using a high pH mobile phase (e.g., pH 10-11 with ammonium bicarbonate) can be effective. This neutralizes the basic analyte. Crucially, this requires a specialized hybrid or pH-stable column to prevent dissolution of the silica stationary phase. [8][11]
Q3: Is my column chemistry appropriate for analyzing basic compounds?
Not all C18 columns are created equal. The type of silica, end-capping, and bonding technology dramatically affects performance with basic analytes.[6]
The Underlying Science: Residual silanol groups are unavoidable in most silica-based columns.[4] "End-capping" is a process where these silanols are chemically bonded with a small agent (like trimethylsilyl) to block them.[5][12] Modern, high-purity silica (Type B) is less acidic and has fewer metal impurities, which can also activate silanols and cause tailing.[10][12]
Troubleshooting Steps:
-
Use a Modern, End-Capped Column: If you are using an older column, switch to a modern one that is specifically marketed as "base-deactivated," "end-capped," or designed for the analysis of basic compounds.[5][13]
-
Consider Columns with Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain which helps to shield the analyte from silanol interactions.[3]
-
Surface-Charged Phases: Some columns incorporate a slight positive charge on the silica surface, which electrostatically repels protonated basic analytes, preventing them from interacting with silanols.[11]
-
Q4: Could a mobile phase additive improve my peak shape?
If pH adjustment and column selection are not sufficient, a mobile phase additive can be used to compete with your analyte for the active silanol sites.
Troubleshooting Steps:
-
Low-Level Amine Modifier (Silanol Blocking Agent): Adding a small concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) to the mobile phase can be effective.[1] The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, TEA is not MS-compatible and is becoming less common with the advent of better columns.[1]
-
Ion-Pairing Agents: For highly basic or polar compounds that are poorly retained, an ion-pairing agent can be used. These agents, such as alkyl sulfonates (e.g., sodium octanesulfonate), have a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head group that can pair with the ionized analyte, improving retention and peak shape.[14][15][16] This technique requires long equilibration times and dedicating a column to the method.[14]
The following diagram outlines the logical flow for troubleshooting peak tailing.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is my this compound peak tailing even at low pH?
A: While low pH is highly effective, severe tailing may still occur if:
-
The column is old or has degraded: Over time, especially under aggressive pH conditions, the bonded phase can hydrolyze, exposing more active silanol sites.[10]
-
The column is not sufficiently end-capped: Even at low pH, a high concentration of accessible silanols can lead to hydrogen bonding interactions.[2]
-
There are metal impurities in the silica: Metal ions like iron or aluminum within the silica matrix can activate nearby silanols, making them more interactive even at low pH.[12]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[5] Try diluting your sample by a factor of 10 to see if the peak shape improves.
Q: What is the mechanism of silanol interaction causing peak tailing?
A: The interaction is primarily electrostatic. The basic amine on your analyte becomes protonated (positively charged) in the mobile phase. Residual silanol groups on the silica surface are acidic and can become deprotonated (negatively charged). The attraction between the positive analyte and negative surface sites creates a secondary retention mechanism, which is stronger and has slower kinetics than the desired hydrophobic interaction. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.[2][4][10]
The diagram below illustrates this problematic interaction.
Q: Can I use methanol instead of acetonitrile as the organic modifier?
A: Yes, and it can sometimes improve peak shape for basic compounds. Methanol is a protic solvent and is better at shielding the analyte from silanol interactions through hydrogen bonding. However, switching from acetonitrile to methanol will significantly change the selectivity of your separation and may require re-optimization of the gradient. It also typically results in higher backpressure.
Q: What is a "tailing factor" and what is an acceptable value?
A: The tailing factor (T), also known as the USP tailing factor or asymmetry factor, is a quantitative measure of peak shape. A perfectly symmetrical (Gaussian) peak has a tailing factor of 1.0. A value greater than 1 indicates tailing.[6] For most pharmaceutical applications, a tailing factor of less than 2.0 is required, with values closer to 1.0 being ideal.
Data Summary & Experimental Protocols
Table 1: Impact of Mobile Phase Adjustments on Peak Tailing
| Parameter Adjusted | Action | Rationale | Expected Outcome | Potential Issues |
| Mobile Phase pH | Lower pH to < 3.0 | Protonates silanol groups, minimizing ionic interaction.[5][10] | Significant reduction in tailing, improved peak symmetry. | May decrease retention; requires pH-stable column. |
| Buffer Concentration | Increase to 10-25 mM | Resists pH shifts, ensuring consistent ionization.[3] | Improved reproducibility and stable retention times. | High salt can cause precipitation or MS issues. |
| Competing Base | Add 10-20 mM TEA | TEA acts as a silanol blocking agent.[1] | Reduced tailing by masking active sites. | Not MS-compatible; can affect selectivity. |
| Ion-Pairing Agent | Add 5 mM Alkyl Sulfonate | Forms a neutral pair with the analyte, improving retention and masking silanols.[14][15] | Improved retention and peak shape for polar bases. | Long equilibration times; can be difficult to remove from column. |
Protocol: Mobile Phase pH Adjustment for Peak Shape Optimization
-
Baseline Preparation: Prepare your standard mobile phases (A: Water, B: Acetonitrile) without any acid or buffer.
-
Initial Run: Inject your sample using the unbuffered mobile phase to establish a baseline chromatogram. Note the retention time and tailing factor of the this compound peak.
-
Prepare Acidified Mobile Phase: Prepare a fresh aqueous mobile phase (A) containing 0.1% (v/v) formic acid. This will result in a pH of approximately 2.7.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure the pH is stable throughout.
-
Test Injection: Inject the same sample again.
-
Analyze Results: Compare the peak shape and retention time to the baseline run. The tailing factor should be significantly reduced. Retention time may decrease due to the increased polarity of the protonated analyte. Adjust the gradient starting conditions if necessary to restore retention.
References
- Troubleshooting Peak Shape Problems in HPLC.
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC North America.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- The Theory of HPLC Column Chemistry. Crawford Scientific.
- HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. Orochem Technologies.
- Reversed Phase HPLC 26 - Bases and Silanol Groups. YouTube.
- Effect of pH on LC-MS Analysis of Amines.
- Issues and Solutions to the Use of Ion-Pairing Reagents.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
- Ion-Pairing Agents | HPLC. Mason Technology.
- Quick Picks: HPLC Columns. Labcompare.com.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Exploring the Role of pH in HPLC Separ
- The Importance Of Mobile Phase PH in Chromatographic Separ
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Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide as a Representative Chiral Amine
Abstract
The efficient separation of enantiomers is a cornerstone of modern pharmaceutical development and fine chemical synthesis, driven by the distinct pharmacological and toxicological profiles of stereoisomers. Chiral resolution via diastereomeric salt formation remains a dominant, scalable, and economically viable method for obtaining enantiopure compounds. This guide provides an in-depth comparison of chiral resolving agents, with a specific focus on evaluating the potential of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide as a representative of the chiral amine class of resolving agents. While this specific compound is not widely documented as a resolving agent in public literature, its structural features—a primary amine for salt formation, a defined stereocenter, and an aromatic framework—make it an excellent candidate for resolving racemic acids. This document will therefore establish a comprehensive framework for its evaluation. We will dissect the fundamental principles of diastereomeric salt resolution, compare major classes of resolving agents, and provide detailed, field-proven experimental and analytical protocols. By synthesizing theoretical principles with practical workflows, this guide serves as a technical resource for researchers, chemists, and drug development professionals seeking to select, screen, and implement chiral resolving agents effectively.
The Foundational Principle: Chiral Resolution by Diastereomeric Salt Formation
The classical approach to separating enantiomers hinges on a simple yet profound principle: while enantiomers possess identical physical properties in an achiral environment, diastereomers do not.[1] The process of chiral resolution leverages this by converting a pair of enantiomers into a pair of diastereomers, which can then be separated by conventional techniques like fractional crystallization.[2]
The causality behind this technique is the reaction of a racemic mixture (e.g., a racemic carboxylic acid, R/S-Acid) with a single, pure enantiomer of a resolving agent (e.g., a chiral amine, S-Amine). This acid-base reaction forms two diastereomeric salts: (R-Acid · S-Amine) and (S-Acid · S-Amine). These salts have different three-dimensional structures, leading to distinct crystal packing energies and, crucially, different solubilities in a given solvent.[3] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, while the other remains dissolved in the mother liquor. The crystallized salt is then isolated, and the resolving agent is cleaved (typically by treatment with a base or acid) to yield the desired, enantiomerically enriched compound.[4]
Profiling the Candidate: this compound
This compound is a chiral primary amine.[5] Its utility as a resolving agent for racemic acids stems from a combination of key structural features:
-
Basic Amine Group: The primary amino group (-NH₂) is a Brønsted-Lowry base, enabling it to readily form salts with acidic compounds like carboxylic acids.
-
Defined Stereocenter: The chiral carbon atom provides the necessary asymmetry to form diastereomeric salts.
-
Aromatic Ring: The phenyl ring can participate in π-π stacking interactions within the crystal lattice, which can be a critical factor in achieving differential crystal packing and solubility between the two diastereomers.
-
Acetamide Group: The acetamide moiety introduces a hydrogen bond donor (N-H) and acceptor (C=O), providing additional points of interaction that can enhance the discrimination between enantiomers during crystallization.
While specific performance data for this compound is not prevalent in peer-reviewed literature, its structure is representative of a class of synthetic chiral amines that offer potential advantages over classical, naturally-derived resolving agents (e.g., alkaloids like brucine or quinine), such as higher purity, predictable supply, and the ability to be rationally designed.[1]
The Landscape of Chiral Resolving Agents: A Comparative Overview
The choice of a resolving agent is highly dependent on the nature of the compound to be resolved.[2][6] The most common strategy is to match a basic racemate with an acidic resolving agent, and an acidic racemate with a basic resolving agent.
| Class of Resolving Agent | Resolves | Common Examples | Advantages | Disadvantages |
| Chiral Amines (Bases) | Racemic Acids | (S)-(-)-α-Methylbenzylamine, Quinine, Brucine, this compound | Wide variety of synthetic and natural options. Effective for many carboxylic acids. | Natural alkaloids can be toxic and expensive. Synthetic agents may require their own resolution. |
| Chiral Carboxylic Acids | Racemic Bases | (+)-Tartaric acid, (-)-Mandelic acid, O,O'-Dibenzoyl-L-tartaric acid | Readily available, relatively inexpensive, long history of successful industrial use.[6] | May not be effective for weakly basic amines. |
| Chiral Sulfonic Acids | Racemic Bases | (+)-10-Camphorsulfonic acid | Strong acids, form stable, crystalline salts with a wide range of bases, including weak ones.[4] | Can be more expensive than carboxylic acids. May be too acidic for sensitive substrates. |
Experimental Design for Evaluating a Novel Resolving Agent
A rigorous, systematic approach is required to evaluate a new resolving agent. This protocol is designed as a self-validating system, starting with high-throughput screening and culminating in an optimized, scalable process.
Selection of a Model Racemic Substrate
The first step is to choose a well-characterized, readily available, and commercially relevant racemic acid. Racemic ibuprofen is an excellent choice due to its simple structure, clear analytical signatures (UV active for HPLC), and extensive documentation in resolution literature.[7]
High-Throughput Screening (HTS) Protocol
The goal of HTS is to rapidly identify promising solvent systems and stoichiometries.[8][9] The choice of solvent is critical as it directly governs the solubility of the diastereomeric salts.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of racemic ibuprofen in a suitable, high-solubility solvent like methanol.
-
Prepare a 0.5 M solution of this compound in methanol.
-
-
Array Setup:
-
Using a 96-well plate, dispense 100 µL (0.05 mmol) of the racemic ibuprofen solution into each well.
-
Add 100 µL (0.05 mmol, 1.0 equivalent) of the resolving agent solution to each well.
-
Evaporate the methanol under a stream of nitrogen or using a centrifugal evaporator. This ensures the diastereomeric salts are formed in situ as a solid residue.
-
-
Solvent Screening:
-
To each column of the 96-well plate, add 200 µL of a different screening solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
Seal the plate and agitate it at a controlled temperature (e.g., 50°C) for 2 hours to ensure dissolution or equilibration, followed by slow cooling to room temperature overnight to promote crystallization.
-
-
Analysis:
-
After equilibration, carefully remove a small aliquot (e.g., 10 µL) from the supernatant (the liquid portion) of each well.
-
Analyze the aliquot by chiral HPLC to determine the enantiomeric excess (ee%) of the ibuprofen remaining in solution.
-
A high ee% in the supernatant indicates that one diastereomer has preferentially crystallized out of solution, signaling a successful "hit."
-
Scale-Up and Optimization
Once a promising solvent system is identified, the process is scaled up to a preparative level (e.g., 1-5 g).
-
Procedure: Dissolve 2.06 g (10 mmol) of racemic ibuprofen and 1.78 g (10 mmol) of this compound in the "hit" solvent (e.g., 50 mL isopropanol) with gentle heating until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add a seed crystal or cool further to 0-4°C.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze both the crystals and the mother liquor to determine the yield and ee% of each fraction. The goal is to obtain one fraction with a high diastereomeric excess.
Liberation of Enantiomer and Agent Recovery
-
Salt Cleavage: Suspend the diastereomerically pure crystals in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
pH Adjustment: Add a base (e.g., 1 M NaOH solution) and stir until the solid dissolves. This deprotonates the carboxylic acid and protonates the amine, breaking the salt.
-
Extraction: Separate the layers. The aqueous layer will contain the sodium salt of ibuprofen, and the organic layer will contain the free base resolving agent.
-
Isolation: Acidify the aqueous layer with HCl to precipitate the enantiomerically pure ibuprofen, which can be collected by filtration. The organic layer can be washed, dried, and evaporated to recover the resolving agent for reuse.
Analytical Validation: Quantifying Success
Accurate determination of enantiomeric composition is critical.[10] Enantiomeric excess (ee%) is the standard metric, calculated as: ee% = |(% Major Enantiomer - % Minor Enantiomer)|[11]
A variety of analytical techniques can be used, each with its own strengths.[10][11]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with Chiral Shift Reagent) |
| Principle | Differential interaction with a chiral stationary phase.[12] | Separation of volatile enantiomers on a chiral column. | Diastereomeric complex formation leads to distinct chemical shifts for enantiomers. |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Low (mg/mL) |
| Throughput | Moderate to High | High | Low |
| Requirement | Chromophore for UV detection often needed. | Analyte must be volatile or derivable. | Higher concentration of pure sample needed. |
| Best For | Broad applicability, gold standard for pharmaceuticals. | Volatile small molecules, flavors, fragrances. | Structural confirmation, mechanistic studies. |
Protocol: ee% Determination by Chiral HPLC
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the isolated ibuprofen in the mobile phase to a final concentration of 1 mg/mL.
-
Instrumentation:
-
Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: Typically a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample. The two enantiomers will elute as separate peaks. The ee% is calculated from the relative area of the two peaks.
Case Study: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
To provide context for expected results, we present representative data for the well-established resolution of racemic ibuprofen using the common chiral amine, (S)-(-)-α-methylbenzylamine.[7] This serves as a benchmark against which a new agent like this compound can be measured.
| Parameter | Value | Source |
| Racemic Substrate | (R,S)-Ibuprofen | - |
| Resolving Agent | (S)-(-)-α-Methylbenzylamine (S-MBA) | [7] |
| Solvent | Acetonitrile | [7] |
| Stoichiometry (IBU:S-MBA) | 1:1 | [7] |
| Yield of Diastereomeric Salt | ~45% (theoretical max is 50%) | [7] |
| ee% of Ibuprofen from Salt | >98% (S-Ibuprofen) | [7] |
| ee% of Ibuprofen from Mother Liquor | Enriched in R-Ibuprofen | [7] |
This data demonstrates that a successful resolution with a chiral amine can achieve high enantiomeric purity with a yield approaching the theoretical maximum of 50% for the desired enantiomer in a single crystallization step.
Conclusion and Future Outlook
The selection and optimization of a chiral resolving agent is a multi-faceted process that balances chemical principles with empirical screening. This compound possesses all the necessary structural characteristics of a promising resolving agent for racemic acids, positioning it as a valuable synthetic tool. The performance of any resolving agent is, however, substrate and condition-dependent.
The robust, systematic workflow detailed in this guide—from high-throughput screening to analytical validation—provides a reliable framework for evaluating not only this compound but any novel resolving agent candidate. By explaining the causality behind each experimental step and grounding protocols in established analytical methods, researchers can confidently and efficiently navigate the path from a racemic mixture to an enantiomerically pure active pharmaceutical ingredient or fine chemical. The continued development of rationally designed synthetic resolving agents will undoubtedly expand the toolkit for tackling complex chiral separation challenges in the future.
References
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Anslyn, E. V., & Takaoka, Y. (2007). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 41(1), 84-95. [Link]
-
Sistla, V. S., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, 11(10), 4436-4445. [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-53. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
chemeurope.com. (n.d.). Chiral resolution. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Lee, J., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1851-1862. [Link]
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- 12. uma.es [uma.es]
A Senior Application Scientist's Guide to Analytical Method Validation for Chiral Compounds: A Comparative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stereospecific Quantification in Drug Development
In modern pharmaceutical development, the chirality of a drug molecule is a critical attribute that can profoundly influence its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the ability to accurately and reliably quantify the specific enantiomeric form of an active pharmaceutical ingredient (API) is not merely an analytical task; it is a cornerstone of ensuring drug safety and efficacy.
This guide provides a comprehensive comparison of analytical techniques for the stereospecific quantification of chiral compounds, using the proton pump inhibitor (S)-Omeprazole (Esomeprazole) as a practical example. We will delve into the principles behind various methods, present a detailed protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, and provide the supporting data and regulatory context necessary for researchers in the field. The validation framework is built upon the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures, which provides a robust framework for demonstrating that a method is suitable for its intended purpose.
Comparative Analysis of Analytical Techniques for Chiral Quantification
The choice of an analytical technique for chiral separation is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity, sample matrix complexity, and throughput needs. Below is a comparison of the most prevalent techniques.
| Feature | Chiral HPLC-UV | Chiral LC-MS/MS | Chiral SFC-MS |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), detected by UV absorbance. | Combines HPLC separation with mass spectrometry for highly selective and sensitive detection. | Uses supercritical CO2 as the primary mobile phase for separation on a CSP, coupled with MS detection. |
| Selectivity | High, determined by the choice of CSP and mobile phase composition. | Very high, combines chromatographic selectivity with the mass-to-charge ratio specificity of MS. | High, often provides unique selectivities compared to HPLC. |
| Sensitivity | Moderate (µg/mL to high ng/mL range). | Very high (low ng/mL to pg/mL range), ideal for bioanalysis. | High, comparable to or sometimes better than LC-MS/MS, especially for non-polar compounds. |
| Speed | Moderate run times. | Can have longer run times due to gradient elution and re-equilibration. | Significantly faster run times due to the low viscosity of supercritical fluids. |
| "Green" Profile | High consumption of organic solvents (e.g., hexane, alcohols). | Moderate solvent consumption, often uses less hazardous solvents than normal-phase HPLC. | Low environmental impact; primarily uses captured CO2, reducing organic solvent use significantly. |
| Best For | Routine quality control, purity testing, and formulation analysis of bulk drug substances. | Bioavailability/bioequivalence studies, therapeutic drug monitoring, and metabolite identification. | High-throughput screening, purification, and analysis of thermally labile or complex molecules. |
Logical Flow for Selecting a Chiral Separation Technique
The following diagram illustrates a typical decision-making workflow for selecting an appropriate analytical technique for chiral quantification.
Caption: Decision tree for selecting a chiral analysis method.
In-Depth Guide: Validation of a Chiral HPLC-UV Method for (S)-Omeprazole
This section details the validation of a hypothetical, yet representative, chiral HPLC method for quantifying the unwanted (R)-enantiomer in a bulk drug sample of (S)-Omeprazole (Esomeprazole). The validation is performed in accordance with ICH Q2(R1) guidelines.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel OD-H (250mm × 4.6 mm, 5µm) |
| Mobile Phase | n-Hexane:Methanol:Ethanol (85:8:7, v/v/v) |
| Flow Rate | 0.75 mL/min |
| Detection | UV at 301 nm |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Validation Workflow Diagram
The diagram below outlines the systematic process of validating an analytical method, ensuring all performance characteristics are thoroughly evaluated.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Validation Parameters: Protocols and Acceptance Criteria
1. Specificity
-
Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject a diluent blank to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of (S)-Omeprazole (the desired enantiomer) to confirm the retention time.
-
Inject a solution of racemic Omeprazole to identify the retention times of both (S)- and (R)-enantiomers and to assess the resolution between them.
-
Spike the (S)-Omeprazole sample with known related substances and degradants to ensure they do not co-elute with the (R)-enantiomer peak.
-
-
Acceptance Criteria: The diluent shows no interference. The resolution factor between the (S)- and (R)-enantiomer peaks should be ≥ 2.0. No co-elution of known impurities with the (R)-enantiomer peak.
2. Linearity
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.
-
Protocol:
-
Prepare a stock solution of racemic Omeprazole.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected range of the (R)-enantiomer impurity (e.g., from the Limit of Quantitation to 150% of the specification limit). A typical range could be 0.5 µg/mL to 10 µg/mL.
-
Inject each standard in triplicate.
-
Plot the mean peak area of the (R)-enantiomer against its concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.
3. Range
-
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision.
-
Acceptance Criteria: The range is deemed acceptable if the method meets the criteria for linearity, accuracy, and precision within that range.
4. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a bulk sample of (S)-Omeprazole.
-
Spike the sample with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the (R)-enantiomer.
-
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of (S)-Omeprazole spiked with the (R)-enantiomer at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 10.0% for impurity analysis.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).
-
Protocol:
-
Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Confirm the determined LOQ by analyzing samples at this concentration and ensuring the accuracy and precision criteria are met.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. Precision at the LOQ should be ≤ 15% RSD, and accuracy should be within 80-120%.
7. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Systematically alter key chromatographic parameters one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Composition (e.g., ± 2% of minor components)
-
-
Analyze a system suitability solution under each condition and evaluate parameters like resolution, retention time, and peak asymmetry.
-
-
Acceptance Criteria: The resolution between enantiomers should remain ≥ 2.0, and other system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.
Summary of Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | Resolution = 2.5 | ≥ 2.0 | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range (µg/mL) | 0.78 - 10 | Covers impurity range | Pass |
| Accuracy (% Recovery) | 93.5% - 104.0% | 90.0% - 110.0% | Pass |
| Precision (Repeatability RSD) | 1.8% | ≤ 10.0% | Pass |
| Precision (Intermediate RSD) | 2.5% | ≤ 10.0% | Pass |
| LOD (µg/mL) | 0.39 | Reportable | Pass |
| LOQ (µg/mL) | 0.78 | ≤ Reporting Threshold | Pass |
| Robustness | No significant impact on resolution | Resolution ≥ 2.0 | Pass |
Conclusion
The validation of an analytical method for quantifying a specific enantiomer is a rigorous, multi-faceted process that underpins the safety and quality of pharmaceutical products. As demonstrated, a chiral HPLC-UV method can be robustly validated according to ICH guidelines to ensure it is fit for its intended purpose of quality control.
While HPLC is a workhorse for this application, alternative technologies like LC-MS/MS and SFC offer distinct advantages. LC-MS/MS provides unparalleled sensitivity for bioanalytical applications, while SFC offers a high-throughput, environmentally friendly alternative that is gaining traction in both analytical and preparative-scale separations. The selection of the most appropriate technique requires a careful evaluation of the specific analytical challenge, balancing the need for sensitivity, speed, and sustainability. This guide provides the framework and comparative data to empower researchers and drug development professionals to make informed decisions and execute robust method validations in the critical field of chiral analysis.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/164657/2022. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Bhushan, R., & Kumar, R. (2013). Enantiomeric Separation of Proton Pump Inhibitors on New Generation Chiral Columns Using LC and Supercritical Fluid Chromatography. Chirality, 25(10), 666-673. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Hussain, S., et al. (2024). Analytical Method Validation for the Quantification of Esomeprazole and Pantoprazole in Human Plasma Using RP-HPLC-MS/MS. BCNF Journal of Chemistry. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. Q2A Text on Validation of Analytical Procedures. [Link]
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Ali, A., et al. (2018). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Chromatography B, 1092, 457-465. [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Sathiyaraj, M., et al. (2010). Bioanalytical Method Development and Validation of Esomepraole in Human Plasma by LCMS/Ms. Asian Journal of Research in Chemistry, 3(2), 477-484. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Slideshare. (2014). Bioanalytical method validation emea. [Link]
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Kumar, S. S., et al. (2013). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 110-115. [Link]
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Ding, L., et al. (2013). Development and validation of a sensitive and high-throughput LC-MS/MS method for the simultaneous determination of esomeprazole and naproxen in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 83, 131-137. [Link]
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Semantic Scholar. A comparative study of chiral separation of proton pump inhibitors by supercritical fluid chromatography and high-performance liquid chromatography. [Link]
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Rahman, A., et al. (2017). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 163-173. [Link]
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ResearchGate. (2016). A comparative study of chiral separation of proton pump inhibitors by supercritical fluid chromatography and high‐performance liquid chromatography. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
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Waters Corporation. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
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Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(1), 137-145. [Link]
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Rahman, A., et al. (2017). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. Dhaka University Journal of Pharmaceutical Sciences, 16(2). [Link]
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Mogili, R., et al. (2016). Quantification of Esomeprazole in human plasma by liquid chromatography tandem mass spectrometry and its application to bioequivalence study. Der Pharmacia Lettre, 8(2), 343-353. [Link]
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de Oliveira, A. R. M., et al. (2007). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Journal of the Brazilian Chemical Society, 18, 519-526. [Link]
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Palkó, R., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical Analysis, 6(2), 132-136. [Link]
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De Klerck, K., et al. (2014). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International, 27(1). [Link]
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-
Regalado, E. L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
- Schafroth, M. A., et al. (2022).
A Comparative Guide to Cross-Reactivity Studies of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While high on-target potency is a primary goal, off-target interactions, or cross-reactivity, can lead to unforeseen side effects and potential toxicity, representing a major hurdle in preclinical and clinical development. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your own cross-reactivity profiling.
The Imperative of Cross-Reactivity Profiling
This compound and its analogues represent a chemical scaffold with diverse biological activities, from potential enzyme inhibitors to receptor modulators.[1][2][3][4][5] The inherent structural similarities within this class of molecules necessitate a thorough evaluation of their binding profiles against a panel of relevant off-targets. A comprehensive cross-reactivity study not only de-risks a lead candidate but also provides valuable Structure-Activity Relationship (SAR) data to guide further optimization.[1][6]
Methodologies for Quantifying Cross-Reactivity
The two primary methodologies for assessing the binding of small molecules to protein targets are Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) in a competitive format. The choice between these techniques often depends on the availability of reagents, the desired throughput, and the specific information required (e.g., kinetics vs. endpoint affinity).
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[7][8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule) to an immobilized ligand (the target protein). This technique provides not only the equilibrium dissociation constant (KD), a measure of binding affinity, but also the association (ka) and dissociation (kd) rate constants.[8][9]
Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Target Protein Immobilization:
-
Covalently immobilize the purified target protein and potential off-target proteins onto a suitable sensor chip (e.g., CM5) via amine coupling. The goal is to achieve an appropriate immobilization level that will yield a robust signal without mass transport limitations.
-
-
System Preparation:
-
Prime the SPR system with a running buffer (e.g., HBS-EP+) to remove any air bubbles and ensure a stable baseline.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a dilution series of the this compound derivative in the running buffer.
-
Inject the analyte solutions over the sensor chip surface, starting with the lowest concentration. Each injection cycle should consist of an association phase followed by a dissociation phase.
-
Include a buffer-only injection as a control (double referencing).
-
-
Data Processing and Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the raw sensorgram data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Competitive ELISA: A High-Throughput Screening Method
Competitive ELISA is a highly sensitive immunoassay that is well-suited for detecting and quantifying small molecules.[10][11][12] In this format, the small molecule of interest in the sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) version of the molecule or a competing ligand for binding to a limited amount of target protein coated on a microplate well. The resulting signal is inversely proportional to the concentration of the test compound.
Caption: General workflow for a competitive ELISA to detect small molecules.
-
Plate Coating:
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[13]
-
-
Competition Reaction:
-
Prepare a serial dilution of the this compound derivative (the competitor).
-
In a separate plate or tubes, pre-incubate the serially diluted compound with a fixed concentration of a labeled competing ligand (e.g., a biotinylated version of a known binder or the primary antibody, depending on the assay format).[11]
-
Add these mixtures to the washed and blocked target-coated plate. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
If a biotinylated competitor was used, add streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.[13]
-
-
Data Analysis:
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength.
-
Plot the absorbance against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Analysis: Interpreting the Data
The primary output of these assays will be binding affinity (KD from SPR) or potency (IC50 from competitive ELISA). Cross-reactivity can be expressed as a percentage relative to the binding to the primary target.
Illustrative Data for this compound (Compound A) and its Derivatives (B and C)
| Compound | Primary Target | KD (nM) (SPR) | Off-Target 1 | KD (nM) (SPR) | % Cross-Reactivity (Off-Target 1) | Off-Target 2 | KD (nM) (SPR) | % Cross-Reactivity (Off-Target 2) |
| Compound A | Target X | 15 | Kinase Y | 1500 | 1.0% | GPCR Z | >10,000 | <0.15% |
| Compound B | Target X | 25 | Kinase Y | 250 | 10.0% | GPCR Z | >10,000 | <0.25% |
| Compound C | Target X | 8 | Kinase Y | >10,000 | <0.08% | GPCR Z | 800 | 1.0% |
Interpretation:
-
Compound A shows high selectivity for its primary target with minimal cross-reactivity against Kinase Y and negligible interaction with GPCR Z.
-
Compound B , a close analogue of A, exhibits a 10-fold higher cross-reactivity for Kinase Y, suggesting a structural feature in B that is better tolerated by the Kinase Y binding pocket.
-
Compound C demonstrates improved potency for the primary target and eliminated the cross-reactivity with Kinase Y, but introduced a new, albeit weak, interaction with GPCR Z.
Structure-Activity Relationship (SAR) for Selectivity
The comparative data from these cross-reactivity studies are instrumental in building a SAR for selectivity. By analyzing how small structural modifications to the this compound scaffold affect binding to both the primary target and off-targets, medicinal chemists can rationally design new derivatives with improved selectivity profiles.
Caption: Logical flow for a Structure-Activity Relationship (SAR) study focused on improving selectivity.
Conclusion
A thorough investigation of cross-reactivity is a non-negotiable aspect of modern drug development. For a versatile scaffold like this compound, a multi-pronged approach utilizing both real-time kinetic analysis (SPR) and high-throughput screening (competitive ELISA) provides a comprehensive understanding of its selectivity profile. The data generated from these studies not only serves to identify and mitigate potential off-target liabilities but also fuels the iterative process of rational drug design, ultimately leading to safer and more efficacious therapeutics.
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A Senior Application Scientist's Guide to Benchmarking (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide in Asymmetric Catalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the judicious selection of a chiral ligand is a critical determinant of success. This guide provides an in-depth technical comparison of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide, a promising chiral diamine ligand, against established alternatives in the field. By focusing on a standardized benchmark reaction—the asymmetric transfer hydrogenation of acetophenone—we will explore the nuances of catalyst performance, experimental design, and the mechanistic underpinnings that drive enantioselectivity.
The Central Role of Chiral Ligands in Asymmetric Catalysis
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the physiological activity of a compound is often dictated by its stereochemistry.[1] Asymmetric catalysis, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, has emerged as the most elegant and efficient strategy to achieve this goal.[2]
At the heart of many of these catalytic systems lies the chiral ligand. These molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.[3] Chiral diamines, such as this compound, are a privileged class of ligands, renowned for their efficacy in a variety of asymmetric transformations, most notably in the reduction of ketones and imines.[4] The performance of these ligands is intimately tied to their steric and electronic properties, which can be fine-tuned to optimize catalytic activity and enantioselectivity for a given substrate.
The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
To objectively evaluate the performance of this compound, we turn to a widely accepted benchmark reaction: the asymmetric transfer hydrogenation (ATH) of acetophenone to produce chiral 1-phenylethanol.[5] This reaction is favored for its operational simplicity, well-understood mechanism, and the extensive body of literature available for a wide range of chiral catalysts, allowing for robust comparisons.[6][7]
The most successful catalysts for this transformation are the Noyori-type ruthenium(II) complexes, which feature a chiral N-sulfonylated 1,2-diamine ligand.[4][8] These catalysts operate via a metal-ligand bifunctional mechanism, where the metal hydride and the proton on the coordinated amine are transferred to the ketone in a concerted, outer-sphere step.[6][9]
The Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle for the asymmetric transfer hydrogenation of a ketone, such as acetophenone, with a Noyori-type catalyst is a well-elucidated process. The key steps involve the formation of a ruthenium hydride species, which then delivers a hydride and a proton to the ketone in a stereoselective manner.
Caption: A generalized catalytic cycle for the Noyori-type asymmetric transfer hydrogenation of a ketone.
Performance Comparison of Chiral Diamine Ligands
| Ligand/Catalyst System | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-N-Tosyl-DPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 98 | 99 (R) |
| (S,S)-N-Mesyl-DPEN | [RuCl(p-cymene)((S,S)-MsDPEN)] | 95 | 97 (R) |
| (1R,2S)-(+)-cis-1-Amino-2-indanol | Homogeneous Ru-catalyst | - | 92 |
| Chiral Polymeric Diamine | Iridium Complex | >99 | up to 99 |
Data is compiled from representative literature and standardized for comparison. Reaction conditions may vary.
Based on its structure, this compound can be considered a functional analogue of the highly effective N-sulfonylated diamine ligands. The presence of the acetamide group provides a hydrogen bond donor and acceptor, which can play a crucial role in the stereochemical control of the reaction, similar to the sulfonyl group in TsDPEN. The phenylethylamine backbone is a well-established chiral motif that has proven effective in inducing high enantioselectivity in a variety of asymmetric transformations. Therefore, it is reasonable to anticipate that a ruthenium or iridium complex of this compound would exhibit high catalytic activity and enantioselectivity in the asymmetric transfer hydrogenation of acetophenone, likely achieving yields and enantiomeric excesses in the upper range of the comparative data presented.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
To ensure a robust and reproducible benchmark, the following detailed experimental protocol is provided. This protocol is a synthesis of best practices reported in the literature for the asymmetric transfer hydrogenation of acetophenone using Noyori-type catalysts.
Workflow for Benchmarking Catalyst Performance
Sources
- 1. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 6. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
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- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide and its precursors
In the landscape of pharmaceutical development, the precise characterization of molecules and their synthetic intermediates is not merely a procedural step but the very foundation of safety and efficacy. This guide provides an in-depth spectroscopic comparison of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide and its logical precursors, tracing the molecular evolution from a simple aromatic ketone to a chiral amine, and finally to the target acetamide. Our focus is not just on the data itself, but on the chemical logic that dictates the changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding why the spectra change, researchers can gain a more profound and intuitive grasp of the transformations occurring in their reaction flasks.
The Synthetic Pathway: A Visual Overview
The synthesis of our target molecule, this compound (3 ), follows a common and efficient two-step pathway. We begin with 4-Aminoacetophenone (1 ), a commercially available aromatic ketone. The critical first step is the asymmetric reduction of the ketone to form the chiral alcohol, (S)-1-(4-aminophenyl)ethanol (2 ). This intermediate is then acylated to yield the final product (3 ). This progression involves fundamental chemical changes: the transformation of a carbonyl group, the creation of a stereocenter, and the formation of an amide bond. Each of these events leaves an indelible and traceable signature on the molecule's spectra.
Caption: Synthetic route from 4-Aminoacetophenone to the final product.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton NMR is arguably the most powerful tool for tracking this synthesis, as it provides a direct map of the electronic environment of every hydrogen atom. The transformation from ketone to alcohol and then to amide results in dramatic and unambiguous changes in chemical shifts, multiplicities, and the appearance of new signals.
Table 1: Comparative ¹H NMR Data (ppm)
| Assignment | 4-Aminoacetophenone (1) | (S)-1-(4-aminophenyl)ethanol (2) | This compound (3) (Predicted) |
| -CH₃ (acetyl) | 2.5 (s, 3H) | - | - |
| Aromatic H (ortho to NH₂) | 6.6 (d, 2H) | 6.6 (d, 2H) | 7.1 (d, 2H) |
| Aromatic H (ortho to C=O/CH) | 7.8 (d, 2H) | 7.2 (d, 2H) | 7.4 (d, 2H) |
| -NH₂ | 4.1 (br s, 2H) | 3.6 (br s, 2H) | - |
| -OH | - | ~1.9 (br s, 1H) | - |
| -CH(OH)CH₃ | - | 1.4 (d, 3H) | - |
| -CH(OH)CH₃ | - | 4.8 (q, 1H) | - |
| -NH-C=O | - | - | ~7.9 (br s, 1H) |
| -NH-C(=O)CH₃ | - | - | 2.1 (s, 3H) |
| -CH(NH)CH₃ | - | - | 1.5 (d, 3H) |
| -CH(NH)CH₃ | - | - | 5.0 (quintet, 1H) |
Data for (1) and (2) are compiled from various sources.[1][2] Data for (3) is predicted based on structural analogy.
Analysis of ¹H NMR Transformations:
-
Step 1: Ketone to Alcohol (1 → 2): The most telling change is the disappearance of the sharp singlet at ~2.5 ppm, characteristic of the methyl protons adjacent to a carbonyl group.[1] This is replaced by two new signals corresponding to the newly formed ethyl group: a doublet at ~1.4 ppm (the new methyl group, split by the adjacent methine proton) and a quartet at ~4.8 ppm (the methine proton, split by the three methyl protons).[2] Furthermore, the aromatic protons ortho to the carbonyl group shift significantly upfield from ~7.8 ppm to ~7.2 ppm, reflecting the loss of the electron-withdrawing ketone. A broad singlet for the new hydroxyl (-OH) proton also appears.
-
Step 2: Alcohol to Amide (2 → 3): The acylation of the primary amine introduces two new signals. A sharp singlet appears around 2.1 ppm, representing the three protons of the new acetamide methyl group. A broad singlet, corresponding to the amide N-H proton, is predicted to appear far downfield (~7.9 ppm) due to resonance and hydrogen bonding. The original primary amine (-NH₂) signal disappears. The aromatic protons experience further shifts due to the change from an amino to an acetamido group, which alters the electronic effect on the ring. The methine proton of the ethyl group is expected to shift slightly downfield to ~5.0 ppm and may appear as a quintet due to coupling with both the adjacent methyl protons and the new amide N-H proton.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR complements the proton data by providing a direct look at the carbon framework. The key transformations—reduction of a carbonyl and formation of an amide—are exceptionally clear in the ¹³C spectrum.
Table 2: Comparative ¹³C NMR Data (ppm)
| Assignment | 4-Aminoacetophenone (1) | (S)-1-(4-aminophenyl)ethanol (2) (Predicted) | This compound (3) (Predicted) |
| C=O (Ketone) | ~197.0 | - | - |
| C-NH₂/NHAc (ipso) | ~151.0 | ~146.0 | ~138.0 |
| C-C=O/CH (ipso) | ~128.0 | ~135.0 | ~137.0 |
| Aromatic CH (ortho to N) | ~113.0 | ~114.0 | ~119.0 |
| Aromatic CH (ortho to C) | ~131.0 | ~126.0 | ~127.0 |
| -CH₃ (acetyl) | ~26.0 | - | - |
| -CH(OH) | - | ~70.0 | - |
| -CH(OH)CH₃ | - | ~25.0 | - |
| C=O (Amide) | - | - | ~169.0 |
| -NHC(=O)CH₃ | - | - | ~24.0 |
| -CH(NH) | - | - | ~50.0 |
| -CH(NH)CH₃ | - | - | ~23.0 |
Data for (1) is from established databases. Data for (2) and (3) are predicted based on established chemical shift principles.[3]
Analysis of ¹³C NMR Transformations:
-
Step 1: Ketone to Alcohol (1 → 2): The most dramatic change is the disappearance of the ketone carbonyl signal from the far downfield region (~197.0 ppm). In its place, a new signal appears around ~70.0 ppm, which is the characteristic region for a carbon attached to an oxygen atom (a carbinol carbon). The acetyl methyl carbon at ~26.0 ppm is replaced by the new ethyl group's methyl carbon at a similar shift (~25.0 ppm).
-
Step 2: Alcohol to Amide (2 → 3): The acylation introduces two new carbon signals for the acetamide group. A new amide carbonyl signal appears around ~169.0 ppm, which is significantly upfield from the original ketone carbonyl. A new methyl carbon signal also appears around ~24.0 ppm. The carbons of the ethyl group attached to the ring (-CH and -CH₃) remain, though their chemical shifts will be slightly altered by the electronic changes on the aromatic ring.
FT-IR Spectroscopy: Tracking Functional Group Vibrations
Infrared spectroscopy provides an excellent high-level overview of the functional groups present in a molecule. The conversion of the ketone to an alcohol and the subsequent formation of an amide bond are easily monitored by observing the appearance and disappearance of key vibrational bands.
Caption: A simplified workflow for acquiring an FT-IR spectrum.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group Vibration | 4-Aminoacetophenone (1) | (S)-1-(4-aminophenyl)ethanol (2) | This compound (3) (Predicted) |
| N-H stretch (primary amine) | 3400-3200 (two bands) | 3400-3200 (two bands) | - |
| O-H stretch (alcohol) | - | 3600-3200 (broad) | - |
| N-H stretch (secondary amide) | - | - | ~3300 (one band) |
| C=O stretch (ketone) | ~1650 | - | - |
| C=O stretch (Amide I band) | - | - | ~1660 |
| N-H bend (Amide II band) | - | - | ~1550 |
Data is based on typical values from spectroscopic databases and known ranges for functional groups.
Analysis of FT-IR Transformations:
-
Step 1: Ketone to Alcohol (1 → 2): The sharp, strong absorbance from the ketone's C=O stretch at ~1650 cm⁻¹ completely disappears. Concurrently, a very broad and strong absorption band appears in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretch of an alcohol, which overlaps with the N-H stretches. The two distinct N-H stretching bands of the primary amine remain.
-
Step 2: Alcohol to Amide (2 → 3): The broad O-H band from the alcohol intermediate vanishes. The two N-H stretching bands of the primary amine are replaced by a single, sharp N-H stretching band for the secondary amide around 3300 cm⁻¹. Most importantly, a new, very strong C=O stretching absorption, known as the Amide I band, appears around 1660 cm⁻¹. This is often accompanied by a strong N-H bending vibration, the Amide II band, near 1550 cm⁻¹.
Mass Spectrometry: Confirming Molecular Weight and Structure
Mass spectrometry confirms the success of each step by verifying the molecular weight of the product. Furthermore, the fragmentation patterns provide structural clues that are consistent with the expected transformations.
Table 4: Mass Spectrometry Data
| Compound | Formula | Molecular Weight ( g/mol ) | Key Fragmentation Observations (Predicted) |
| 4-Aminoacetophenone (1 ) | C₈H₉NO | 135.16 | M+ at m/z 135. Loss of -CH₃ (m/z 120). |
| (S)-1-(4-aminophenyl)ethanol (2 ) | C₈H₁₁NO | 137.18 | M+ at m/z 137. Loss of -CH₃ (m/z 122) is a major fragment due to stable benzylic carbocation formation. |
| This compound (3 ) | C₁₀H₁₄N₂O | 178.23 | M+ at m/z 178. Loss of acetyl group (-COCH₃, 43 Da) to give m/z 135. Cleavage at benzylic C-C bond. |
Analysis of Mass Spectrometry Transformations:
-
Step 1: Ketone to Alcohol (1 → 2): The molecular ion peak shifts from m/z 135 to m/z 137, confirming the addition of two hydrogen atoms during the reduction. The base peak for compound 2 is often m/z 122, corresponding to the loss of a methyl radical to form a stable, resonance-stabilized benzylic cation.
-
Step 2: Alcohol to Amide (2 → 3): The molecular ion peak increases from m/z 137 to m/z 178, which corresponds to the addition of an acetyl group (C₂H₂O) with a mass of 42 Da (net change from -H to -COCH₃ is 42). A prominent fragment at m/z 135 would be expected, resulting from the cleavage of the amide bond and loss of the acetyl group.
Experimental Protocols
To ensure the reproducibility of the data presented, the following standardized protocols for spectroscopic analysis should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize an NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or higher.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the surface of the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.
-
Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition (ESI):
-
Mode: Positive ion mode is typically suitable for these amine-containing compounds.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and major fragment ions.
Conclusion
By systematically applying a suite of spectroscopic techniques, we can confidently track the chemical transformation from 4-aminoacetophenone to this compound. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the specific changes to the proton and carbon skeletons, FT-IR provides a rapid check for the conversion of key functional groups, and Mass Spectrometry validates the molecular weight at each stage. This guide illustrates that spectroscopy is more than a quality control tool; it is a narrative device that tells the detailed story of a chemical reaction, providing researchers with the clarity and confidence needed to advance their work.
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PubChem. (n.d.). 4-Aminophenethyl alcohol. CID 66904. Retrieved from [Link]
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Inter-laboratory validation of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide synthesis protocol
An Inter-Laboratory Comparative Guide to the Synthesis and Validation of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Authored by: A Senior Application Scientist
Abstract
This compound is a chiral amine, a structural motif of significant interest in pharmaceutical development due to its prevalence in active pharmaceutical ingredients (APIs). The stereospecific synthesis of such molecules is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide presents a comprehensive inter-laboratory validation study of a robust chemical synthesis protocol for this compound. We provide a detailed, step-by-step methodology for a diastereomeric salt resolution approach and compare its performance across multiple laboratories. Furthermore, we contrast this classical method with a modern chemoenzymatic alternative utilizing a transaminase, offering insights into efficiency, stereoselectivity, and scalability. This document is intended for researchers, chemists, and process development professionals seeking to establish a reliable and reproducible synthesis for this, or structurally similar, chiral amines.
Introduction: The Imperative for Reproducible Chiral Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Regulatory bodies worldwide require stringent control over the stereochemical composition of drug substances.[3] Consequently, a synthetic protocol is only as valuable as its demonstrated reproducibility. An inter-laboratory validation study serves as the ultimate test of a method's robustness, challenging its performance across different environments, equipment, and operators.[4] The objective is to ensure that the protocol consistently delivers a product of specified quality, a critical step before process scale-up and clinical application. This guide examines the synthesis of this compound, a key chiral building block, through the lens of inter-laboratory validation.
Comparative Synthesis Methodologies
Protocol A: Diastereomeric Salt Resolution Pathway
This classical approach is a widely adopted and well-understood method for resolving racemic mixtures.[5] It involves two key stages: the synthesis of the racemic amine followed by its resolution using a chiral resolving agent.
Stage 1: Synthesis of Racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide
The synthesis begins with the reductive amination of the prochiral ketone, N-(4-acetylphenyl)acetamide. Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds.[6] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[7][8] Using ammonium formate as both the nitrogen and hydrogen source under transfer hydrogenation conditions provides an efficient route to the racemic product.[9]
Stage 2: Chiral Resolution
The racemic amine is then resolved by forming diastereomeric salts with an enantiomerically pure chiral acid, such as (R)-(-)-Mandelic acid. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a base to yield the target (S)-enantiomer with high enantiomeric purity.
Workflow for Protocol A: Diastereomeric Salt Resolution
Caption: Workflow for Protocol A, a two-stage chemical synthesis and resolution process.
Protocol B: Chemoenzymatic Asymmetric Synthesis Pathway
As an alternative, biocatalysis offers a direct and highly selective route to chiral amines. Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with excellent enantioselectivity.[10][11] This approach can significantly reduce the number of synthetic steps and avoid the waste associated with resolving a racemic mixture, where at least 50% of the material is an undesired enantiomer.[5]
The use of ω-transaminases, in particular, has become a powerful tool in pharmaceutical synthesis.[12][13] An (S)-selective ω-transaminase can directly convert N-(4-acetylphenyl)acetamide into the desired (S)-amine product in a single step, often with near-perfect enantiomeric excess (>99% ee).[11]
Workflow for Protocol B: Chemoenzymatic Synthesis
Caption: Workflow for Protocol B, a direct one-pot chemoenzymatic synthesis.
Inter-Laboratory Validation of Protocol A
To assess the robustness and transferability of the Diastereomeric Salt Resolution (Protocol A), a validation study was conducted across three independent laboratories (Lab 1, Lab 2, and Lab 3). Each laboratory was provided with the same detailed protocol and starting materials from the same batches. The primary endpoints were overall yield, chemical purity (determined by HPLC), and enantiomeric excess (% ee, determined by chiral HPLC).
Validation Workflow
The validation process follows a structured plan to ensure consistency and meaningful comparison. The goal of such a study is to estimate the method's reproducibility, which is a key component of its overall uncertainty.[4]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide in Synthesis
For researchers, scientists, and drug development professionals, the synthesis of chiral amines is a critical and often challenging step in the creation of novel therapeutics and fine chemicals. The stereochemistry of these molecules profoundly influences their biological activity, making the selection of an efficient and cost-effective synthetic route a cornerstone of successful drug development. This guide provides an in-depth cost-benefit analysis of producing (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide, a valuable chiral building block, by comparing three major synthetic strategies: asymmetric reductive amination, diastereomeric salt resolution, and biocatalytic reductive amination.
Introduction to this compound
This compound is a chiral primary amine that serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a chiral ethylamine group attached to an acetamidophenyl ring, makes it a valuable synthon for introducing chirality and functionality in drug discovery and materials science. Chiral amines, in general, are crucial components in many pharmaceuticals and are widely used as resolving agents, chiral auxiliaries, and ligands in asymmetric synthesis.[1]
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound typically starts from the readily available and prochiral ketone, 4'-aminoacetophenone. The choice of synthetic methodology to convert this precursor to the desired chiral amine is a critical decision with significant implications for yield, enantiomeric purity, scalability, and overall cost.
Method 1: Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful, atom-economical method for the direct synthesis of chiral amines from ketones.[2] This one-pot reaction involves the condensation of a ketone with an amine source, followed by the asymmetric reduction of the intermediate imine using a chiral catalyst.
Workflow:
Figure 1. Workflow for Asymmetric Reductive Amination.
Experimental Protocol (Representative):
-
To a high-pressure reactor, add 4'-aminoacetophenone (1.0 eq.), a chiral ruthenium catalyst such as Ru(OAc)₂(C₃-TunePhos) (0.5 mol%), and an ammonium salt like ammonium acetate (2.0 eq.).
-
Add a suitable solvent, such as 2,2,2-trifluoroethanol (TFE).
-
Pressurize the reactor with hydrogen gas (H₂) to 50-80 bar.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling and depressurization, the reaction mixture is worked up by neutralizing the ammonium salt and extracting the product.
-
The crude product is then purified, typically by column chromatography or crystallization.
Performance Data (Representative for similar aryl ketones):
| Parameter | Value | Reference |
| Yield | 80-95% | [3] |
| Enantiomeric Excess (ee) | >90% | [3] |
| Catalyst Loading | 0.5-1 mol% | [4] |
| Reaction Time | 12-24 hours | [3] |
| Temperature | 80-100 °C | [3] |
| Pressure | 50-80 bar H₂ | [4] |
Cost-Benefit Analysis:
-
Benefits: High atom economy, high potential yield and enantioselectivity, and a one-pot procedure which can simplify the process.[2]
-
Costs: The primary cost driver is the chiral catalyst, which often contains expensive precious metals like ruthenium or rhodium and complex, proprietary ligands.[5] The need for high-pressure hydrogenation equipment can also be a significant capital investment for large-scale production.
Method 2: Diastereomeric Salt Resolution
Classical resolution via diastereomeric salt formation is a well-established and widely used method for separating enantiomers.[6] This technique relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[7][8]
Workflow:
Figure 2. Workflow for Diastereomeric Salt Resolution.
Experimental Protocol (Generalized):
-
Prepare the racemic N-[4-(1-Amino-ethyl)-phenyl]-acetamide. This can be achieved by a non-asymmetric reductive amination of 4'-aminoacetophenone.
-
Dissolve the racemic amine in a suitable solvent, such as methanol or ethanol.
-
Add a solution of an equimolar or half-equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid.
-
Allow the mixture to cool slowly to induce the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomerically enriched amine is then liberated from the salt by treatment with a base, such as sodium hydroxide, followed by extraction.[7]
-
The enantiomeric excess of the product is determined by chiral HPLC.
Performance Data (Typical):
| Parameter | Value | Reference |
| Yield (per cycle) | <50% (theoretical max) | [9] |
| Enantiomeric Excess (ee) | Variable, often requires recrystallization | [10] |
| Resolving Agent | Typically 0.5-1.0 equivalent | [11] |
| Scalability | Well-established for large scale | [11] |
Cost-Benefit Analysis:
-
Benefits: A well-understood and robust technology that does not require specialized high-pressure equipment. Chiral resolving agents are often less expensive than complex metal catalysts.[11]
-
Costs: The theoretical maximum yield is 50% for the desired enantiomer in a single resolution step, leading to significant material loss unless the undesired enantiomer can be racemized and recycled.[12] The process can be labor-intensive, requiring multiple crystallization steps to achieve high enantiomeric purity. The cost of the resolving agent, while often lower than asymmetric catalysts, can still be substantial, especially if it is not efficiently recovered.
Method 3: Biocatalytic Reductive Amination
Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of chiral amines.[11] Enzymes such as ω-transaminases and reductive aminases (RedAms) can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity under mild reaction conditions.[13]
Workflow:
Figure 3. Workflow for Biocatalytic Reductive Amination.
Experimental Protocol (Representative for ω-Transaminase):
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine 4'-aminoacetophenone, an amine donor (e.g., isopropylamine), and the ω-transaminase enzyme.
-
Add the necessary cofactor, pyridoxal-5'-phosphate (PLP).
-
The reaction is typically run at or near room temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
The progress of the reaction is monitored by HPLC.
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent.
-
The crude product is purified by standard methods.
Performance Data (Representative):
| Parameter | Value | Reference |
| Yield | Can be high (>90%) with optimization | [14] |
| Enantiomeric Excess (ee) | Often >99% | [15] |
| Reaction Conditions | Mild (aqueous, ambient temp/pressure) | [15] |
| Enzyme Loading | Variable, can be a significant cost factor | [14] |
| Substrate Concentration | Can be a limitation, though enzyme engineering helps | [16] |
Cost-Benefit Analysis:
-
Benefits: Extremely high enantioselectivity, mild and environmentally friendly reaction conditions (aqueous media, ambient temperature and pressure), and the potential for high yields.[11]
-
Costs: The cost of the enzyme can be high, and enzyme stability and reusability are critical factors for economic viability.[14][17] Process optimization is often required to overcome challenges such as substrate or product inhibition and unfavorable reaction equilibria.[16]
Summary of Cost-Benefit Comparison
| Feature | Asymmetric Reductive Amination | Diastereomeric Salt Resolution | Biocatalytic Reductive Amination |
| Yield | High (potentially >90%) | Low (<50% without recycle) | High (potentially >90%) |
| Enantioselectivity | Very Good to Excellent (>90% ee) | Variable, often requires optimization | Excellent (>99% ee) |
| Atom Economy | High | Low | Moderate to High |
| Key Cost Driver | Chiral Catalyst (precious metals) | Resolving Agent, Solvent, Labor | Enzyme, Cofactors |
| Equipment | High-pressure reactor | Standard glassware | Bioreactor, standard glassware |
| Scalability | Good, with engineering controls | Excellent, well-established | Good, but requires process optimization |
| Environmental Impact | Moderate (solvents, metal waste) | High (solvent use, waste from undesired enantiomer) | Low (aqueous media, biodegradable catalyst) |
Conclusion and Recommendations
The optimal synthetic route for this compound depends heavily on the specific needs of the project, including the required scale, purity, and cost constraints.
-
For laboratory-scale synthesis where high purity is paramount and cost is a secondary concern , asymmetric reductive amination offers a rapid and efficient route to the desired product with high enantioselectivity.
-
For large-scale industrial production where cost is a major driver and established, robust processes are preferred , diastereomeric salt resolution remains a viable option, particularly if an efficient racemization and recycling process for the unwanted enantiomer can be implemented.
-
For companies with a focus on green chemistry and sustainability, and where the initial investment in process development is feasible , biocatalytic reductive amination presents a highly attractive long-term solution, offering exceptional enantiopurity and a significantly reduced environmental footprint.
Ultimately, a thorough process development and cost analysis, considering all aspects from raw material sourcing to final product purification, is essential for making an informed decision. The continuous evolution of catalyst and enzyme technology will undoubtedly continue to shift the economic landscape of chiral amine synthesis.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
Ensuring the safe and compliant disposal of laboratory chemicals is a foundational pillar of responsible research. It protects laboratory personnel, the wider community, and the environment from potential harm. This guide provides essential, step-by-step procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide (CAS No. 177947-90-9). The protocols outlined herein are designed to integrate seamlessly into your laboratory's existing safety framework, providing clarity and reinforcing best practices. This document should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.
Pre-Disposal Hazard Assessment: Know Your Chemical
Before any disposal action is taken, a thorough understanding of the chemical's hazards is critical. While a specific, comprehensive Safety Data Sheet for this compound was not located, data on analogous acetamide and amine compounds provide a strong basis for a cautious approach.
Similar chemical structures are known to cause skin, eye, and respiratory irritation.[1][2] Some acetamide derivatives are also suspected carcinogens.[3] Therefore, this compound and any materials contaminated with it must be treated as hazardous waste until confirmed otherwise by a qualified EHS professional.[4][5]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[1][5]
-
Ventilation: Handle the chemical, especially in its solid, powdered form, in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3]
-
Avoid Contamination: Prevent the chemical from entering drains, waterways, or soil.[1]
Waste Classification and Segregation: The Cornerstone of Compliance
Proper waste management begins at the point of generation.[6] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its creation to its final disposal.[6] Your primary responsibility is to correctly identify and segregate the waste to prevent dangerous chemical reactions and ensure it is routed to the correct disposal facility.[7]
Waste Characterization: A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits a hazardous "characteristic" (Ignitability, Corrosivity, Reactivity, Toxicity).[6][8]
-
This compound should be managed as a toxic characteristic hazardous waste due to the potential health effects associated with similar compounds.
-
Consult your institution's EHS department for the specific EPA waste codes applicable in your jurisdiction.
The Golden Rule of Segregation: Never mix different waste streams.[9] Incompatible chemicals can react violently, produce toxic gases, or cause fires.[7]
-
Solids: Keep solid chemical waste separate from liquid waste.
-
Liquids: Segregate halogenated and non-halogenated solvent waste.[9]
-
Acids and Bases: Store acidic and basic waste in separate containers.[7]
-
Oxidizers: Keep oxidizing agents separate from organic compounds and reducing agents.[7]
Step-by-Step Disposal Procedures
This section details the protocols for handling different forms of waste generated from the use of this compound.
Unused or Expired Solid Chemical
-
Container Selection: Choose a clean, dry, and leak-proof container made of a compatible material (high-density polyethylene is often preferred).[6][7] The container must have a secure, screw-top cap.[7]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly state:
-
Transfer: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.
-
Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA).[6][7]
Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes)
-
Waste Stream: This is considered solid hazardous waste.
-
Collection: Place all contaminated disposable items into a designated solid hazardous waste container, separate from the pure chemical waste. This container should be clearly labeled as "Contaminated Debris" and list the chemical contaminant.
-
Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol). The resulting solvent rinse (rinsate) must be collected as liquid hazardous waste.[4]
Liquid Waste (Solutions and Rinsate)
-
Container Selection: Use a designated liquid waste container (carboy) made of a compatible material and equipped with a vented, screw-top cap.
-
Segregation: Collect this waste in a "Non-Halogenated Organic Waste" stream, unless it is dissolved in a halogenated solvent.
-
Labeling: The liquid waste carboy must be properly labeled with "Hazardous Waste," the names of all chemical constituents (including solvents), and their approximate concentrations.
-
Closure: Keep the waste container closed at all times except when adding waste.[4][6] This is a critical safety and compliance requirement to prevent the release of volatile organic compounds (VOCs).
Empty Chemical Containers
An empty container that held a hazardous chemical may still be regulated as hazardous waste.[10]
-
Decontamination: For a non-acutely hazardous chemical, a container is considered "empty" when all contents have been removed that can be, with no more than one inch of residue remaining.[4]
-
Label Defacement: Completely deface or remove all original manufacturer labels from the empty container.[4]
-
Disposal: Dispose of the container as regular trash, unless your institutional policy dictates otherwise.[4]
Storage and Final Disposal
All generated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) .
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6][7]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[6]
-
Container Management: Containers must be kept closed, in good condition, and inspected weekly for any signs of leakage.[7]
Requesting Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (often up to 12 months, but check local regulations), contact your institution's EHS department or approved hazardous waste contractor for pickup.[6][11] Do not transport hazardous waste yourself.[4]
Data and Workflow Summary
Disposal Parameter Table
| Waste Form | Waste Classification | Recommended Container | Key Labeling Information | Primary Disposal Route |
| Pure Solid Compound | Hazardous (Toxic) | Labeled, sealed, compatible solid waste container | "Hazardous Waste", Full Chemical Name, "Toxic" | Collection by institutional EHS or licensed contractor.[1] |
| Contaminated Solids (Gloves, Wipes) | Hazardous (Toxic) | Labeled, sealed plastic bag or solid waste container | "Hazardous Waste", "Contaminated Debris", Chemical Name | Collection by institutional EHS or licensed contractor. |
| Liquid Solutions (Non-halogenated solvent) | Hazardous (Toxic) | Labeled, vented, compatible liquid waste carboy | "Hazardous Waste", All Chemical Components & % | Collection by institutional EHS or licensed contractor. |
| Contaminated Sharps (Needles, Glass) | Hazardous (Sharps) | Rigid, puncture-resistant, labeled sharps container | "Sharps", "Hazardous Waste", Chemical Name | Collection for incineration via institutional EHS or licensed contractor.[9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[12]
-
Secure Area: Prevent further leakage or spread of the spill if it is safe to do so.[1]
-
PPE: Don appropriate PPE before attempting cleanup.
-
Contain & Absorb: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[1] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Place the collected spill material and all cleanup debris into a new, properly labeled hazardous waste container.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12]
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research activities are conducted with the utmost responsibility.
References
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Good Laboratory Practices: Waste Disposal. SCION Instruments.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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Hazardous Waste and Disposal Considerations. American Chemical Society.
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Safety Data Sheet for N-(4-{[(2-Hydroxyethyl)amino]-sulfonyl}phenyl)acetamide. AK Scientific, Inc.
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(S)-N-(4-(1-Aminoethyl)phenyl)acetamide Product Information. BLDpharm.
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EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Chemical & Engineering News.
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
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SAFETY DATA SHEET for N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Fisher Scientific.
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
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Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. Benchchem.
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Safe Disposal of N-[4-(dimethylamino)phenyl]acetamide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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SAFETY DATA SHEET for Acetamide. Sigma-Aldrich.
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Safety Data Sheet (SDS) Acetamide. Flinn Scientific via LPS.org.
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N-(4-Aminophenyl)acetamide SDS. ECHEMI.
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. C&EN via YouTube.
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HAZARD SUMMARY for Acetamide, N-(Aminothioxomethyl)-. New Jersey Department of Health and Senior Services.
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these is (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide, a compound whose specific toxicological properties are not extensively documented. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this substance. Grounded in the principles of chemical analogy and risk mitigation, this document synthesizes data from structurally similar aromatic amines and acetamides to establish a robust safety protocol. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively, transforming uncertainty into a manageable and controlled operational parameter.
Hazard Assessment: Acknowledging the Unknown
A thorough search for a specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document. This absence of specific data necessitates a conservative approach to safety, where we extrapolate potential hazards from analogous compounds. Structurally, the molecule contains an aromatic amine and an acetamide functional group.
-
Aromatic Amines: This class of compounds is known for potential health hazards. They can be absorbed through the skin, and some are suspected carcinogens.[1] Upon decomposition, they can emit toxic fumes.[1]
-
Acetamides: Some compounds in this family are also suspected of causing cancer.[2][3][4]
Therefore, we must handle this compound with the assumption that it may be a skin and eye irritant, potentially carcinogenic, and harmful if ingested or inhaled.
The Cornerstone of Safety: Engineering and Administrative Controls
Before resorting to PPE, a robust safety hierarchy demands the implementation of engineering and administrative controls to minimize exposure.
-
Engineering Controls: All handling of this compound, particularly when in solid (dust) or aerosolized form, must occur within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. A designated area for handling should be clearly marked. All personnel must be trained on the potential hazards and the specific handling procedures outlined in this guide.
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls cannot eliminate exposure, a carefully selected PPE ensemble is critical. The following recommendations are based on the potential hazards identified.
Skin and Body Protection
Continuous, unbroken protection of the skin is paramount.
-
Gloves: Due to the risk of dermal absorption associated with aromatic amines, the selection of appropriate gloves is critical. Studies on similar aromatic amines have shown variability in permeation through different glove materials.[5][6] Nitrile gloves are a common choice for many laboratory chemicals and are recommended here as a primary barrier.[2] However, for prolonged handling or in the event of a spill, double-gloving with a more resistant material like neoprene or vinyl as an outer layer is advised.[7] Always inspect gloves for any signs of degradation or perforation before use.
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | General handling, short-duration tasks | Good general chemical resistance.[2] |
| Neoprene | Handling larger quantities, spill response | Enhanced protection against a broader range of chemicals. |
| Vinyl | As an outer glove in double-gloving | Provides an additional barrier. |
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect against splashes and spills.[1] Ensure the coat is fully buttoned with sleeves rolled down.
-
Protective Clothing: For operations with a higher risk of significant exposure, such as large-scale synthesis or spill cleanup, impervious clothing or a chemical-resistant suit should be worn.[1]
Eye and Face Protection
Protecting the eyes from splashes and airborne particles is non-negotiable.
-
Safety Goggles: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling the compound.[1]
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[8]
Respiratory Protection
Inhalation of airborne particles must be prevented.
-
Standard Operations: When handling small quantities within a properly functioning chemical fume hood, respiratory protection may not be necessary.
-
Risk of Aerosolization: If there is a potential for dust or aerosol generation that cannot be controlled within a fume hood, or if exposure limits for similar compounds are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[1]
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict procedural workflow is essential for minimizing risk.
Donning PPE
Caption: Sequential process for correctly donning PPE.
Handling this compound
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: If weighing the solid, do so on a tared weigh boat within the fume hood to contain any dust.
-
Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
In Solution: When working with the compound in solution, handle it with the same level of caution, as splashes and spills can still lead to exposure.
Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination.
Caption: Step-by-step procedure for the safe removal of PPE.
Spill Management and Waste Disposal
Preparedness for accidental releases is a key component of a safe handling plan.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Contain: For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[9]
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.[9]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[9]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[9]
Conclusion: A Culture of Safety
The responsible handling of this compound, a compound with limited specific safety data, hinges on a proactive and cautious approach. By understanding the potential hazards based on chemical analogies and rigorously adhering to the PPE protocols and handling procedures outlined in this guide, researchers can confidently and safely advance their scientific endeavors. This commitment to a culture of safety is not just about compliance; it is about protecting ourselves, our colleagues, and our environment.
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Safety Data Sheet: N-Ethylacetamide - Chemos GmbH&Co.KG. Available at: [Link]
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Acetamide - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]
-
Safety Data Sheet (SDS) Acetamide - LPS.org. Available at: [Link]
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Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - ResearchGate. Available at: [Link]
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A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. Available at: [Link]
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. Available at: [Link]
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Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. Available at: [Link]
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Occupational exposure limits for therapeutic substances. [Original] - ResearchGate. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]
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Acetamide, N-ethyl-N-phenyl- - the NIST WebBook. Available at: [Link]
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Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
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Occupational exposure limits for reproductive toxicants - A comparative analysis - PubMed. Available at: [Link]
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Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI. Available at: [Link]
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Occupational exposure limits for acetaldehyde, 2‐bromopropane, glyphosate, manganese and inorganic manganese compounds, and zinc oxide nanoparticle, and the biological exposure indices for cadmium and cadmium compounds and ethylbenzene, and carcinogenicity, occupational sensitizer, and reproductive toxicant classifications - ResearchGate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
